molecular formula C11H7FOS B3144509 2-Fluoro-4-(thiophen-2-yl)benzaldehyde CAS No. 552845-73-5

2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Cat. No.: B3144509
CAS No.: 552845-73-5
M. Wt: 206.24 g/mol
InChI Key: ZKCVFPQLILCRNG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H7FOS and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(thiophen-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(thiophen-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-thiophen-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCVFPQLILCRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-4-(thiophen-2-yl)benzaldehyde CAS number 552845-73-5

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS 552845-73-5): A Critical Building Block in Targeted Therapeutics and Advanced Materials

Executive Summary In the landscape of modern synthetic chemistry, bi-aryl and hetero-aryl building blocks are fundamental to the discovery of novel pharmacophores and advanced optoelectronic materials. 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS 552845-73-5) is a highly versatile intermediate characterized by a unique confluence of electronic and steric properties. As a Senior Application Scientist, I have observed firsthand how the strategic placement of the fluorine atom and the thiophene bioisostere accelerates downstream synthesis—specifically in the development of Glutaminyl Cyclase (QC) inhibitors for neurodegenerative diseases and triphenylamine (TPA)-based organic dyes for solar cells. This whitepaper deconstructs the physicochemical rationale, mechanistic utility, and validated synthetic workflows associated with this compound.

Physicochemical Profiling & Structural Rationale

The utility of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde stems from the synergistic effects of its three core functional groups:

  • The Aldehyde Moiety: Serves as an electrophilic handle, primed for reductive aminations, Wittig olefinations, and Knoevenagel condensations.

  • The Ortho-Fluorine Atom: Exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the adjacent carbonyl carbon, accelerating imine formation. In medicinal chemistry, this fluorine atom acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the ortho position while modulating the pKa of adjacent basic amines in the final drug molecule.

  • The Thiophene Ring: Acts as an electron-rich, polarizable bioisostere for a phenyl ring. It enhances lipophilicity (LogP) and provides unique

    
    -stacking and sulfur-metal coordination capabilities within enzyme active sites [1].
    
Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Causality
CAS Number 552845-73-5Unique identifier for regulatory and procurement tracking [1].
Molecular Formula C11H7FOSDictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 206.24 g/mol Optimal low molecular weight for a fragment-based building block.
Appearance Light yellow to off-white solidColoration is indicative of the extended

-conjugation from the thiophene to the benzaldehyde core.
Solubility Soluble in DCM, EtOAc, DMSOHigh solubility in aprotic solvents facilitates homogeneous catalytic cross-coupling and condensation reactions.

Mechanistic Role in Drug Discovery: Glutaminyl Cyclase (QC) Inhibition

One of the most critical applications of 552845-73-5 is its role as an intermediate in the synthesis of inhibitors targeting human Glutaminyl Cyclase (QC) .

The Pathological Context: QC catalyzes the cyclization of N-terminal glutamine or glutamate residues into pyroglutamate (pGlu) on Amyloid Beta (Aβ) and Huntingtin (HTT) proteins. These pGlu-modified proteins are highly aggregative, neurotoxic, and resistant to proteolysis, initiating the pathological cascades responsible for Alzheimer’s Disease (AD) and Huntington’s Disease (HD) [2].

The Pharmacological Solution: By subjecting 2-Fluoro-4-(thiophen-2-yl)benzaldehyde to reductive amination with a benzimidazole-based amine, researchers generate potent QC inhibitors. The benzimidazole moiety chelates the zinc ion (


) at the QC active site, while the fluorinated thiophene-aryl tail occupies the hydrophobic binding pocket, providing critical van der Waals interactions that drive nanomolar binding affinity [2].

Pathway APP Amyloid Precursor Protein (APP) N_Abeta N-truncated Aβ peptides (e.g., Aβ3-42) APP->N_Abeta Proteolytic Cleavage pGlu pGlu-Aβ (Highly Neurotoxic) N_Abeta->pGlu Catalyzed by QC QC Glutaminyl Cyclase (QC) Zinc-dependent Enzyme AD Alzheimer's Disease Pathology pGlu->AD Aggregation & Plaque Formation Inhibitor QC Inhibitor (Derived from 552845-73-5) Inhibitor->QC Zinc-Chelation (Enzyme Inhibition)

Caption: Pathological cascade of pGlu-Aβ formation in Alzheimer's Disease and the mechanism of QC inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail both the upstream synthesis of the building block and its downstream application. Every step is designed as a self-validating system, incorporating in-process controls (IPCs).

Protocol A: Upstream Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde from commercially available precursors.

Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 eq), Thiophen-2-ylboronic acid (1.1 eq),


 (0.05 eq), Potassium carbonate (

, 2.0 eq). Solvent: 1,2-Dimethoxyethane (DME) /

(4:1 v/v).
  • System Degassing: Charge a round-bottom flask with the aryl bromide, boronic acid, and solvents. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the

    
     active catalyst species and to suppress homocoupling of the boronic acid.
    
  • Catalyst & Base Addition: Add

    
     and 
    
    
    
    . Causality: The biphasic DME/Water system ensures the organic substrates and the inorganic base are fully solvated. The base activates the boronic acid by forming an electron-rich boronate complex, which drastically accelerates the transmetalation step. The bidentate 'dppf' ligand provides a wide bite angle, stabilizing the palladium intermediate during reductive elimination.
  • Reaction Execution: Heat the mixture to 80°C for 16 hours under Argon [2].

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active aryl bromide spot validates complete conversion.

  • Workup & Purification: Cool to room temperature, partition between EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography to yield 552845-73-5.
    

Synthesis A 4-Bromo-2-fluorobenzaldehyde + Thiophen-2-ylboronic acid B Pd(dppf)Cl2, K2CO3 DME/H2O (4:1) A->B Argon, 80°C, 16h C 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS: 552845-73-5) B->C Suzuki-Miyaura Cross-Coupling D Benzimidazole-amine + NaBH(OAc)3 C->D Electrophilic Handle Activation E Reductive Amination in DCE D->E RT, 12h F Glutaminyl Cyclase (QC) Inhibitor (Target Therapeutic) E->F Yield: >60%

Caption: Synthetic workflow from primary precursors to the final Glutaminyl Cyclase (QC) inhibitor.

Protocol B: Downstream Reductive Amination for QC Inhibitors

Objective: Coupling 552845-73-5 with a primary amine to form a secondary amine pharmacophore.

  • Imine Formation: Dissolve 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 eq) and the target benzimidazole-amine (1.0 eq) in 1,2-Dichloroethane (DCE). Stir at room temperature for 2 hours. Causality: The ortho-fluorine atom withdraws electron density from the aldehyde, making it highly susceptible to nucleophilic attack by the amine, ensuring rapid and complete imine formation without the need for Lewis acid catalysis.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    , 1.5 eq) portion-wise. Stir for 12 hours. Causality:
    
    
    
    is a mild, chemo-selective reducing agent. It selectively reduces the protonated iminium ion without reducing any unreacted aldehyde, thereby minimizing the formation of unwanted benzyl alcohol byproducts.
  • Quenching & Validation: Quench with saturated aqueous

    
    . Extract with Dichloromethane (DCM). Validate the product mass via LC-MS (ESI+), looking for the 
    
    
    
    peak corresponding to the secondary amine.

Alternative Applications: Advanced Optoelectronics

Beyond medicinal chemistry, 552845-73-5 serves as a core structural motif in materials science. In the development of Dye-Sensitized Solar Cells (DSSCs) , triphenylamine (TPA)-based organic dyes require extended


-conjugated bridges to facilitate Intramolecular Charge Transfer (ICT) from the electron-donor to the electron-acceptor [3].

The thiophene ring in 552845-73-5 acts as an excellent


-bridge due to its lower resonance energy compared to benzene, which reduces the bandgap and broadens the absorption spectrum of the dye into the near-infrared region. The aldehyde group is subsequently reacted via Knoevenagel condensation with cyanoacetic acid to form the final anchoring group that binds to the 

semiconductor surface [3].

References

  • Sigma-Aldrich. "2-fluoro-4-(thiophen-2-yl)benzaldehyde | 552845-73-5". Sigma-Aldrich Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjl4SYdIOJsB0uFIN5FKBJMS7Exv7Q49XhMOq0MLV-pjxsg2IMmMbJkXHYy9Ppm4j906VORwZ5a99LajMNCYra3POAnD5f5fo2WfC8rpgcJUS4_u1xwbebAbDi5cjnC1H1QJYY_xSwl849TGkVrDq_ryW3e9aP56oJEYxGjV68J01ZmP9l]
  • Chen et al. (2020). "United States Patent 10,584,120 B1: Glutaminyl Cyclase Inhibitors". United States Patent and Trademark Office. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTSJOBsx24PuFH9_006-NWIGRg9P59GH4Z2ffMLB1OdoFOCnDGEksaxYQi0VkuY24wCL-2ZXRDJEnqyV_dPbOJIrgT2bDqDDMxvFwaURrMFTujV4YKcAweLvrXu4HtvjJR4ER-nWm6hb8eJHUkPyfsImfmo54svURcSsma01PeW8QWzw8Kj2lZSxCNqEg=]
  • Journal of Materials Chemistry A. (2013). "Synthesis and structures of organic dyes". ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCXeKj5cQ10g6YOihw9f6top8jNm3LVc0LWSH7WZwxYUjNaFIsg6I_YiJ13UGM2aa0PlJbJfDt7ZIgBNaq_lgOq1dspmRh_Q5prVn0SHV8E5Km09UR8m1MKsmivGVV89DblMxB2rYcaKWYJGYhc8M0kH6051Jxp0WaPz8XyGZNaE2iRzXdgESHvU7taaOG2GF2DPCVo48ZC3LCC3cA1CKaKAIq0ql1_MKQCbDJL9B5L9rqNy2qh4AkR-XRbVd92HjvzQYPiZioPvi4MjJuyfVtMmtfoFPtXaYx392sThOoHrSaSztrr0AoIHW_IAXPArdkShv7PtjsVhPa9Nr_PUluHWZ1AWhzFlRYBMGSrigZUILfhT-6ffuIcQ3ysKZlJ3Q3ksLRN3qQ69eG-1MxwEgUZVsP2Ti9zQgAtSPf_7g6nCBSxVoBz400wjEmiJa7RIiRe8JlqzVjM3O9gJSPsQ==]

An In-depth Technical Guide to 2-Fluoro-4-(thiophen-2-yl)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a bi-aryl compound of significant interest in medicinal chemistry and materials science. Its structure marries three key chemical motifs: a benzaldehyde core, a thiophene ring, and a fluorine substituent. This unique combination imparts a desirable profile of reactivity and physicochemical properties, making it a valuable building block for the synthesis of complex molecular architectures.

The thiophene moiety is a well-established pharmacophore, present in numerous FDA-approved drugs, and is recognized for its ability to act as a bioisostere of a phenyl ring, often improving pharmacokinetic properties.[1][2] The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability, making it a powerful tool in drug design.[3] The aldehyde group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, its chemical reactivity, and its potential applications.

Physicochemical and Spectral Characteristics

While extensive experimental data for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is not widely published, a combination of available data and predicted properties provides a solid foundation for its use in research.

Table 1: Physicochemical Properties of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

PropertyValueSource
Molecular Formula C₁₁H₇FOSPubChem[4]
Molecular Weight 206.24 g/mol Sigma-Aldrich
CAS Number 552845-73-5Sigma-Aldrich
Physical Form PowderSigma-Aldrich
Melting Point 73-74 °CSigma-Aldrich
XlogP (Predicted) 2.8PubChemLite[5]
Storage Temperature Room TemperatureSigma-Aldrich

Spectral Analysis:

  • ¹H and ¹³C NMR: The NMR spectra are expected to be complex due to the coupling between the fluorine atom and adjacent protons and carbons. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). Aromatic protons on both the benzene and thiophene rings will resonate in the 7-8 ppm range, with splitting patterns influenced by their positions relative to the substituents and each other.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band characteristic of aromatic aldehydes, typically found around 1700 cm⁻¹.[6][7] Other key absorbances will include C-H stretching from the aromatic rings and the C-F stretching frequency.

  • Mass Spectrometry (MS): The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at an m/z of approximately 206.[5] Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and cleavage at the bond connecting the two aromatic rings.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely applied method for the synthesis of bi-aryl compounds like 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For this specific target, the synthesis would involve the coupling of either 4-bromo-2-fluorobenzaldehyde with thiophene-2-boronic acid or 2-fluorobenzaldehyde-4-boronic acid with 2-bromothiophene. The former is often more practical due to the commercial availability of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for similar Suzuki-Miyaura cross-coupling reactions.[8][9]

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[8]

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A solvent system such as 1,4-dioxane/water or toluene/ethanol/water

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) and the base (e.g., K₂CO₃, 2.0 eq).

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[4]

  • Base: The base is crucial for the transmetalation step, where it activates the boronic acid, facilitating the transfer of the thiophene group to the palladium center.[10]

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the reaction proceeds efficiently.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating a homogeneous reaction environment.

Suzuki_Miyaura_Coupling Start 4-Bromo-2-fluorobenzaldehyde + Thiophene-2-boronic acid Reaction Heating under Inert Atmosphere Start->Reaction Add Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Reaction Add Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Dilute Purification Column Chromatography Workup->Purification Isolate Crude Product 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Purification->Product Purify Reactivity_Diagram Core 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Acid Carboxylic Acid Core->Acid Oxidation Alcohol Benzyl Alcohol Core->Alcohol Reduction Sec_Alcohol Secondary Alcohol Core->Sec_Alcohol Nucleophilic Addition Imine Imine (Schiff Base) Core->Imine Condensation with Amine

Caption: Key reaction pathways of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

Applications in Research and Development

The structural motifs within 2-Fluoro-4-(thiophen-2-yl)benzaldehyde make it a highly attractive starting material for the development of novel compounds in several key areas:

  • Medicinal Chemistry: As a building block, it can be used to synthesize libraries of compounds for screening against various biological targets. The combination of the thiophene ring, known for its presence in anti-inflammatory, antimicrobial, and anticancer agents, and the fluorine atom, which can enhance drug-like properties, makes this a promising scaffold for drug discovery. [11][12]* Materials Science: Thiophene-containing compounds are utilized in the development of organic semiconductors and materials for electronic devices like organic light-emitting diodes (OLEDs). [13]The extended π-system of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde could be exploited in the synthesis of novel conjugated polymers and small molecules with interesting optoelectronic properties.

Handling and Storage

2-Fluoro-4-(thiophen-2-yl)benzaldehyde should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to store the compound in a tightly sealed container in a cool, dry place. Some benzaldehyde derivatives can be sensitive to air and moisture, leading to oxidation to the corresponding carboxylic acid over time. [11][14]

References

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Stewart, R., & Yates, K. (1958). PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. Canadian Journal of Chemistry. [Link]

  • ResearchGate. Alkyl-substituted benzaldehydes. [Link]

  • PubChemLite. 2-fluoro-4-(thiophen-2-yl)benzaldehyde. [Link]

  • PubChem. Benzaldehyde | C6H5CHO | CID 240. [Link]

  • NIST. Benzaldehyde, 4-fluoro-. [Link]

  • ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds.. [Link]

  • Central Asian Journal of Medical and Natural Sciences. Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]

  • Google Patents. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • NIST. Benzaldehyde, 4-fluoro-. [Link]

  • Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • PMC. Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. [Link]

  • PubChem. 2-(Thiophen-2-yl)benzaldehyde | C11H8OS | CID 2795558. [Link]

  • Organic Syntheses. 2-thiophenethiol. [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. [Link]

  • NIST. Benzaldehyde. [Link]

Sources

2-Fluoro-4-(thiophen-2-yl)benzaldehyde: Structural Dynamics, Synthetic Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the strategic design of molecular building blocks is paramount. 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS: 552845-73-5) represents a highly privileged aryl-heteroaryl scaffold. By integrating an electrophilic aldehyde handle, an electron-withdrawing ortho-fluorine, and a lipophilic thiophene bioisostere, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the realm of neurodegenerative disease therapeutics [1].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind its structural features, detail a self-validating synthetic protocol, and map its downstream applications in advanced drug development.

Chemical Identity and Structural Architecture

The IUPAC name, 2-fluoro-4-(thiophen-2-yl)benzaldehyde , delineates a precise spatial arrangement designed for orthogonal reactivity. The core is a benzaldehyde ring, substituted at the C2 position with a fluorine atom and at the C4 position with a 2-thienyl group.

Quantitative Physicochemical Data

To facilitate experimental planning, the foundational physicochemical properties of the compound are summarized in Table 1[2].

Table 1: Physicochemical Properties of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

PropertyValue / Description
IUPAC Name 2-fluoro-4-(thiophen-2-yl)benzaldehyde
CAS Registry Number 552845-73-5
Molecular Formula C₁₁H₇FOS
Molecular Weight 206.24 g/mol
Structural Features Ortho-fluoro benzaldehyde core, para-substituted 2-thienyl group
Physical State Yellow to brown viscous liquid or low-melting solid
Solubility Profile Soluble in THF, DCM, DMSO, EtOAc; Insoluble in H₂O

Strategic Utility in Drug Design (Mechanistic Causality)

The selection of 2-fluoro-4-(thiophen-2-yl)benzaldehyde as a starting material is rarely arbitrary; it is driven by specific mechanistic advantages engineered into its structure:

  • The Ortho-Fluorine Effect (C2): Fluorine is the most electronegative element. Its placement ortho to the aldehyde exerts a strong inductive electron-withdrawing effect (-I). Mechanistically, this increases the partial positive charge (

    
    ) on the carbonyl carbon, significantly accelerating nucleophilic attack during downstream reductive aminations or Knoevenagel condensations. Biologically, the C-F bond provides metabolic stability, shielding the aromatic ring from Cytochrome P450-mediated oxidation while locking the conformation of the molecule via stereoelectronic effects[3].
    
  • The Thiophene Bioisostere (C4): The thiophen-2-yl group acts as a classic bioisostere for a phenyl ring. It is more electron-rich and possesses a smaller van der Waals volume. This substitution increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration—a critical requirement for central nervous system (CNS) drugs. Furthermore, the sulfur atom alters the electrostatic potential surface, optimizing

    
     stacking and dipole interactions within hydrophobic enzyme pockets [1].
    

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 2-fluoro-4-(thiophen-2-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling between 4-bromo-2-fluorobenzaldehyde and thiophen-2-ylboronic acid [2].

Step-by-Step Experimental Protocol

Reagents & Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv, 0.100 mmol)

  • Thiophen-2-ylboronic acid (1.0 - 1.1 equiv, 0.100 mmol)

  • Catalyst: 1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride[Pd(dtbpf)Cl₂] or Pd(dppf)Cl₂ (0.05 equiv, 5.0 µmol)

  • Base: Potassium phosphate (K₃PO₄) (2.0 equiv, 0.200 mmol)

  • Solvent: Tetrahydrofuran (THF) / Water (3:1 v/v ratio, 4.0 mL total)

Procedure:

  • Reaction Assembly: In a 5 mL microwave tube or Schlenk flask, combine the 4-bromo-2-fluorobenzaldehyde, thiophen-2-ylboronic acid, palladium catalyst, and K₃PO₄.

  • Solvent Introduction & Degassing (Critical Causality): Add the THF (3.0 mL) and Water (1.0 mL). Sparge the biphasic mixture with nitrogen gas for 5–10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) catalytic species. The biphasic solvent is mandatory: water dissolves the inorganic base to form hydroxide/phosphate ions that coordinate to the trivalent boron, forming a tetravalent, nucleophilic "ate" complex required for transmetallation.

  • Thermal Activation: Seal the vessel and heat at 50°C for 3 hours.

    • Causality: Mild heating overcomes the activation energy barrier for the transmetallation step, which is the rate-limiting step when utilizing sterically hindered or electron-deficient aryl halides.

  • In-Process Control (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The protocol validates itself when the UV-active starting material spot (254 nm) disappears and a new, distinct product spot emerges. If excessive 2,2'-bithiophene (homocoupling byproduct) is detected, it acts as an internal diagnostic indicating insufficient nitrogen degassing.

  • Workup & Isolation: Quench the reaction by partitioning the mixture between ethyl acetate (EtOAc) and 1M HCl. Extract the aqueous layer twice with EtOAc. The acidic wash neutralizes residual base and removes inorganic salts. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the title compound as a viscous liquid.

Synthesis A 4-Bromo-2-fluorobenzaldehyde B Thiophen-2-ylboronic acid C Catalytic Complex Pd(dppf)Cl2 / K3PO4 D Transmetallation & Reductive Elimination C->D THF/H2O, 50°C E 2-Fluoro-4-(thiophen-2-yl)benzaldehyde D->E Cross-Coupling AB AB AB->C

Synthetic workflow for 2-fluoro-4-(thiophen-2-yl)benzaldehyde via Suzuki-Miyaura cross-coupling.

Applications in Advanced Therapeutics: Glutaminyl Cyclase (QC) Inhibition

Beyond its role as a generic building block, 2-fluoro-4-(thiophen-2-yl)benzaldehyde is highly sought after in the synthesis of Glutaminyl Cyclase (QC) inhibitors [1].

QC is a zinc-dependent metalloenzyme responsible for the cyclization of N-terminal glutamine residues into pyroglutamate (pGlu). In the pathology of Alzheimer's Disease (AD) and Huntington's Disease (HD), pGlu-modified amyloid-beta (Aβ) and huntingtin (HTT) peptides exhibit drastically increased hydrophobicity, neurotoxicity, and resistance to proteolysis compared to their unmodified counterparts. They act as the "seeds" that initiate pathological aggregation cascades [1].

By utilizing the C1 aldehyde of 2-fluoro-4-(thiophen-2-yl)benzaldehyde, medicinal chemists can perform reductive aminations to append zinc-binding pharmacophores (e.g., benzimidazole derivatives). The resulting APIs effectively chelate the active-site Zn²⁺ of the QC enzyme, halting the production of neurotoxic pGlu-peptides.

Pathway Precursor 2-Fluoro-4-(thiophen-2-yl)benzaldehyde API QC Inhibitor API Precursor->API Reductive Amination Enzyme Glutaminyl Cyclase (QC) (Zinc-dependent) API->Enzyme Zinc Chelation Toxic pGlu-Modified Peptides (Neurotoxic) API->Toxic Prevents Formation Substrate Abeta / HTT Peptides Enzyme->Substrate Catalyzes N-terminal Cyclization Substrate->Toxic Pathological Cascade Therapy Reduced Aggregation (AD / HD Therapy) Toxic->Therapy Inhibition Outcome

Mechanistic pathway of Glutaminyl Cyclase (QC) inhibition utilizing derivatives of the title compound.

References

  • Chen et al. (2020).Inhibitors of glutaminyl cyclase. United States Patent US10584120B1.
  • Kati et al. (2012).Anti-infective agents and uses thereof. United States Patent US8188104B2.

Physicochemical Profiling and Synthetic Utility of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the strategic placement of halogens and heterocyclic bioisosteres is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Fluoro-4-(thiophen-2-yl)benzaldehyde stands as a highly versatile, bifunctional building block. Defined by its precise molecular formula (C11H7FOS ) and a molecular weight of 206.24 g/mol 1[1], this intermediate is engineered to facilitate the synthesis of complex active pharmaceutical ingredients (APIs). By integrating a reactive electrophilic aldehyde, a conformationally locking fluorine atom, and a lipophilic thiophene ring, it serves as a critical precursor for Glutaminyl Cyclase (QC) inhibitors, PI3K kinase modulators, and VCAM-1 inhibiting chalcone derivatives.

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and maps its mechanistic utility in therapeutic pathways.

Physicochemical Parameters & Structural Rationale

The molecular architecture of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is not arbitrary; each functional group provides specific electronic and steric advantages for downstream API synthesis .

  • Fluorine at C2: The highly electronegative fluorine atom exerts a strong inductive effect, modulating the pKa of adjacent functional groups in final drug molecules. It also increases metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position and restricts the rotational freedom of the aldehyde via dipole-dipole interactions.

  • Thiophene Ring at C4: Acting as a classical bioisostere for a phenyl ring, the thiophene moiety enhances overall lipophilicity (LogP) while introducing a sulfur heteroatom capable of participating in targeted hydrogen bonding or metal chelation within enzyme active sites.

  • Aldehyde Moiety: Serves as the primary synthetic handle, readily undergoing reductive aminations, Knoevenagel condensations, or cyclizations to form benzimidazole pharmacophores.

Table 1: Core Physicochemical Data
ParameterValue
Chemical Name 2-Fluoro-4-(thiophen-2-yl)benzaldehyde
CAS Registry Number 552845-73-5
Molecular Formula C11H7FOS
Molecular Weight 206.24 g/mol
Exact Mass 206.0198 Da
Appearance Yellow to brown solid/viscous liquid

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol below is designed as a self-validating system, ensuring high yield and purity by controlling specific mechanistic variables 2[2].

Step-by-Step Protocol
  • Reagent Assembly: Charge a dry reaction vessel with 4-bromo-2-fluorobenzaldehyde (1.0 eq) and thiophen-2-ylboronic acid (1.1 eq).

    • Causality: A slight excess of the boronic acid compensates for potential protodeboronation during the reaction.

  • Catalyst & Base Addition: Add 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride (Pd(dtbpf)Cl2) or Pd(dppf)Cl2 (0.05 eq) and Potassium Phosphate (K3PO4) (2.0 eq)2[2].

    • Causality: Bidentate phosphine ligands enforce a large bite angle, accelerating the reductive elimination step and suppressing undesired homocoupling. K3PO4 provides optimal alkalinity for transmetallation without triggering Cannizzaro disproportionation of the sensitive aldehyde.

  • Solvent & Degassing: Suspend the mixture in a THF:Water (3:1 v/v) solvent system. Sparge the solution with N2 for 5–15 minutes.

    • Causality: Oxygen removal is critical to prevent the oxidative homocoupling of the boronic acid (forming 2,2'-bithiophene) and to protect the active Pd(0) catalytic species from oxidation.

  • Thermal Activation: Heat the mixture to 50°C for 3 hours2[2]. Monitor via LC-MS to confirm the complete consumption of the aryl bromide.

  • Workup & Isolation: Partition the mixture between ethyl acetate and 1M HCl.

    • Causality: The acidic wash neutralizes the inorganic base, prevents emulsion formation, and protonates impurities for aqueous removal. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to yield the title compound.

SynthesisWorkflow Start 4-bromo-2-fluorobenzaldehyde + thiophen-2-ylboronic acid Catalyst Pd(dppf)Cl2 & K3PO4 THF/H2O, 50°C Start->Catalyst Reaction Suzuki-Miyaura Cross-Coupling Catalyst->Reaction Workup Aqueous Workup (EtOAc / 1M HCl) Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (C11H7FOS) Purification->Product

Synthetic workflow for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde via Suzuki-Miyaura coupling.

Analytical Characterization

To validate the structural integrity of the synthesized C11H7FOS, rigorous analytical profiling is required. The following table outlines the expected Nuclear Magnetic Resonance (NMR) spectroscopic data used to confirm successful coupling and the retention of the aldehyde group.

Table 2: Expected 1H-NMR Spectral Data (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
10.35 Singlet (s)1HAldehyde proton (CHO)
7.85 - 7.92 Multiplet (m)1HAryl H (C6, adjacent to CHO)
7.40 - 7.55 Multiplet (m)4HAryl H (C3, C5) & Thiophene H
7.12 - 7.18 Multiplet (m)1HThiophene H

Pharmacological Applications & Mechanistic Pathways

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is not an end-product but a highly specialized intermediate utilized across diverse therapeutic areas.

A. Glutaminyl Cyclase (QC) Inhibition in Neurodegeneration

In the pathology of Alzheimer's Disease (AD) and Huntington's Disease (HD), the zinc-dependent enzyme Glutaminyl Cyclase (QC) catalyzes the cyclization of N-terminal glutamine into pyroglutamate (pGlu) on Amyloid Beta (Aβ) and Huntingtin (HTT) proteins. These pGlu-modified peptides are highly neurotoxic, resistant to proteolysis, and prone to rapid aggregation3[3].

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is utilized to synthesize benzimidazole-based QC inhibitors. The thiophene-fluorophenyl scaffold provides essential hydrophobic contacts within the QC active site, while the downstream benzimidazole moiety directly chelates the catalytic zinc, thereby halting the formation of neurotoxic aggregates3[3].

QCPathway Compound 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Inhibitor Benzimidazole-based QC Inhibitor Compound->Inhibitor Synthesis Enzyme Glutaminyl Cyclase (QC) (Zinc-dependent) Inhibitor->Enzyme Zinc Chelation Substrate Aβ Peptides / HTT Enzyme->Substrate Catalyzes pGlu Therapy Reduced Aggregation (AD/HD Mitigation) Enzyme->Therapy Inhibited State Pathology pGlu-Aβ Aggregation (Neurotoxicity) Substrate->Pathology Uninhibited

Mechanistic pathway of Glutaminyl Cyclase (QC) inhibition in Alzheimer's Disease models.

B. Kinase Modulation (PI3K)

Protein kinases regulate cellular growth, survival, and differentiation. The aldehyde is a vital precursor in the synthesis of PI3K protein kinase modulators. By altering the extracellular microenvironment and intracellular signaling cascades, these modulators are heavily investigated for oncological applications4[4].

C. VCAM-1 Inhibition via Chalcone Derivatives

Atherosclerosis is driven by vascular inflammation and the adhesion of leukocytes to the endothelium, mediated by Vascular Cell Adhesion Molecule-1 (VCAM-1). Condensation of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde yields specific chalcone derivatives that pharmacologically downregulate VCAM-1 expression, thereby inhibiting leukocyte recruitment and the subsequent formation of atheromatous plaques5[5].

References

  • 2-fluoro-4-(thiophen-2-yl)
  • 2-fluoro-4-(thiophen-2-yl)
  • United States Patent US 10,584,120 B1 (Glutaminyl Cyclase Inhibitors)
  • Source: google.
  • Source: google.
  • Source: googleapis.

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth safety protocols and handling guidelines for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling aromatic aldehydes and fluorinated organic compounds.

Compound Profile and Hazard Identification

1.1. Physicochemical Data

A clear understanding of the compound's physical properties is foundational to its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₇FOSPubChemLite[1]
Molecular Weight 206.24 g/mol Sigma-Aldrich
Physical Form PowderSigma-Aldrich
Melting Point 73-74 °CSigma-Aldrich

1.2. GHS Hazard Classification (Predicted)

Based on the GHS classifications of analogous compounds such as 2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde and other fluorinated benzaldehydes, 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is anticipated to fall under the following hazard categories.[2][3][4][5]

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Hazard Statements:

  • H302: Harmful if swallowed.[2][5][6][7]

  • H315: Causes skin irritation.[2][3][4][8]

  • H319: Causes serious eye irritation.[2][3][4][6][8]

  • H335: May cause respiratory irritation.[2][3][4][5][6][8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A hierarchy of controls is essential to minimize exposure. Engineering controls should be the primary means of protection, supplemented by appropriate PPE.

2.1. Engineering Controls

  • Fume Hood: All handling of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[8][9]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[9][10]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[4][5][9][10][11]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[10][11]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.[11][12]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.[10][11]

  • Respiratory Protection: In situations where engineering controls are insufficient or during emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11]

PPE_Hierarchy cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) caption Hierarchy of controls for minimizing chemical exposure. Spill_Response cluster_1 Spill Response Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain Spill with Inert Material SmallSpill->Contain Emergency Contact Emergency Response Team LargeSpill->Emergency Collect Collect into Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Spill Secured Decontaminate->End Emergency->End caption Decision workflow for chemical spill response.

Caption: Decision workflow for chemical spill response.

4.2. Fire

  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Do not use a heavy water stream. [11][13]* Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride, and sulfur oxides. [5][10][14]* Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear. [10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice. [6][10][11]* Skin Contact: Take off contaminated clothing immediately. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [6][10][11]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [6][10][11]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [6][11][13]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. [8][15][16]* Chemical Waste: Dispose of the compound and any contaminated materials as hazardous waste. Do not allow it to enter drains or the environment. [8][9]* Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly. [8]

Conclusion

While 2-Fluoro-4-(thiophen-2-yl)benzaldehyde presents certain hazards, a thorough understanding of its properties and the implementation of robust safety protocols can significantly mitigate risks. This guide serves as a foundational resource for the safe handling, storage, and disposal of this compound in a research and development setting. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to all necessary safety equipment.

References

  • Techno PharmChem. BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

  • Loba Chemie. BENZALDEHYDE EXTRA PURE. [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZALDEHYDE 99% AR. [Link]

  • ThermoFisher. SAFETY DATA SHEET - 4-Fluorobenzaldehyde. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • PubChemLite. 2-fluoro-4-(thiophen-2-yl)benzaldehyde. [Link]

  • EIGA. code of practice compressed fluorine and mixtures with inert gases. [Link]

  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • AGC Chemicals Europe. Guide for the Safe Handling of Fluoropolymer Resins January 2012. [Link]

  • CPAChem. Safety data sheet - Benzaldehyde-DNPH. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzaldehyde. [Link]

  • Reddit. PA and aroma chemical storage?. [Link]

  • Santos. Qualitative Tier 2 Assessment - Benzaldehyde. [Link]

Sources

Procurement and Qualification of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde for Research & Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of sourcing and qualifying 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS No: 552845-73-5) for research applications. The integrity of any experimental or developmental program hinges on the quality and purity of its starting materials. This document outlines key considerations, from supplier selection to in-house verification, ensuring the reliability of your scientific outcomes.

The compound 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a valuable building block in medicinal chemistry. The thiophene ring is a "privileged pharmacophore," recognized for its bioisosteric properties and its presence in numerous FDA-approved drugs.[1] Thiophene derivatives are widely used as intermediates in organic synthesis and are crucial for developing novel therapeutic agents and materials.[2][3][4] Their versatile reactivity allows for the construction of complex molecular scaffolds essential for drug discovery.[3]

Physicochemical & Structural Properties

A foundational understanding of the compound's properties is essential before procurement. These details are critical for experimental design, reaction setup, and safety protocols.

PropertyValueSource(s)
CAS Number 552845-73-5[5]
Molecular Formula C₁₁H₇FOS[6]
Molecular Weight 206.24 g/mol [5]
IUPAC Name 2-fluoro-4-(thiophen-2-yl)benzaldehyde[6]
Synonyms 2-fluoro-4-(2-thienyl)benzaldehyde[5]
Physical Form Typically a powder or solid[5]
Melting Point 73-74 °C[5]
Purity Typically ≥95%[5]
Commercial Suppliers and Procurement Strategy

Several reputable suppliers provide 2-Fluoro-4-(thiophen-2-yl)benzaldehyde for research purposes. When selecting a supplier, it is crucial to look beyond price and consider the quality of documentation, typical purity levels, and available analytical data.

SupplierTypical PurityAvailable DocumentationNotes
Sigma-Aldrich (Merck) 95%Certificate of Analysis (CoA), Certificate of Origin (COO), MSDSA major global supplier with robust quality control and extensive documentation.[5]
BLDpharm InquireNMR, HPLC, LC-MS, CoAOffers a range of analytical data upon request, which is valuable for detailed characterization.[7]
ChemScene ≥95%General product informationProvides various services including custom synthesis and commercial production.[8]
Fluorochem InquireSDS, Certificate of AnalysisA specialized supplier of fluorinated compounds, often with deep expertise in their chemistry.[9]

A strategic approach to procurement involves not just ordering the chemical but planning for its validation upon arrival. The following workflow is recommended for qualifying a new batch of any critical reagent.

cluster_procurement Phase 1: Procurement cluster_verification Phase 2: In-House Verification cluster_decision Phase 3: Approval & Use S1 Identify Potential Suppliers S2 Request & Review Supplier CoA/Specs S1->S2 S3 Place Order with Selected Supplier S2->S3 V1 Receive Chemical & Log Lot Number S3->V1 V2 Perform Identity & Purity Tests (e.g., NMR, LC-MS) V1->V2 V3 Compare In-House Data with Supplier CoA V2->V3 D1 Batch Meets Specs? V3->D1 D2 Release for Experimental Use D1->D2 Yes D3 Contact Supplier/ Reject Batch D1->D3 No

Caption: Researcher's workflow for qualifying a new chemical batch.
Quality Assessment: The Central Role of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the primary document attesting to a product's quality. It is not merely a formality; it is a critical dataset that validates the material's identity and purity for a specific batch or lot.

Key Elements to Scrutinize on a CoA:

  • Lot Number: Uniquely identifies the batch of the product.

  • Identity Confirmation: Typically confirmed by techniques like ¹H NMR, which provides a fingerprint of the molecule's structure. The data should conform to the expected structure of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

  • Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For research-grade material, a purity of ≥95% is common.

  • Date of Analysis: Indicates when the quality control tests were performed.

It is a best practice in research and GLP/GMP environments to perform orthogonal in-house testing to verify the supplier's CoA. A simple ¹H NMR or LC-MS analysis can quickly confirm the identity and approximate purity, safeguarding against costly errors in subsequent experiments.

cluster_criteria Key Sourcing Considerations compound 2-Fluoro-4-(thiophen-2-yl)benzaldehyde | Core Chemical supplier Supplier Reputation Reliability Documentation Quality compound:f1->supplier:f0 purity purity compound:f1->purity:f0 documentation Analytical Documentation Certificate of Analysis (CoA) Spectroscopic Data (NMR, MS) compound:f1->documentation:f0 safety Safety & Handling Safety Data Sheet (SDS) Storage Requirements compound:f1->safety:f0 researcher Researcher/Lab supplier->researcher purity->researcher documentation->researcher safety->researcher

Caption: Key considerations for sourcing research chemicals.
Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should be obtained from the supplier, general precautions for related fluorinated benzaldehydes and aromatic compounds apply.

General Safety Precautions (based on similar compounds):

  • Hazard Statements: Similar compounds are often associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][14] Avoid contact with skin and eyes.[11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11][12][13] If on skin, wash with plenty of water. If inhaled, move to fresh air.[14]

Storage Recommendations:

  • Temperature: Suppliers often recommend storage at 2-8°C or room temperature (RT).[5][8] Always follow the specific instructions provided by the supplier.

  • Conditions: Keep the container tightly sealed in a dry and well-ventilated place to prevent degradation from moisture or air.[8][14]

By adhering to this technical guide, researchers can confidently source high-quality 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, ensuring the integrity and reproducibility of their scientific work. The emphasis on diligent supplier selection, thorough documentation review, and independent verification forms the bedrock of sound scientific practice.

References

  • MilliporeSigma. 2-Fluoro-4-nitrobenzaldehyde | 157701-72-9. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET (4-Fluorobenzaldehyde Revision). [Link]

  • Thermo Fisher Scientific. Certificate of analysis. [Link]

  • PubChemLite. 2-fluoro-4-(thiophen-2-yl)benzaldehyde. [Link]

  • Central Asian Journal of Medical and Natural Sciences. Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

  • Journal of Medicinal and Organic Chemistry. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • National Center for Biotechnology Information. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • SpectraBase. 2-FLUOR-THIOPHEN. [Link]

Sources

The Rising Therapeutic Potential of Thiophene-Benzaldehyde Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of a thiophene ring and a benzaldehyde moiety within a single molecular framework creates a privileged scaffold with significant and diverse biological potential. Thiophene, an electron-rich sulfur-containing heterocycle, is a well-established bioisostere for the phenyl ring and is a core component of numerous approved drugs.[1] When conjugated with benzaldehyde, a versatile chemical entity known for its reactivity and presence in various bioactive natural products, the resulting derivatives, particularly chalcones and Schiff bases, exhibit a remarkable spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of thiophene-containing benzaldehydes, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and mechanistic insights to empower further research in this promising area.

The Thiophene-Benzaldehyde Core: A Privileged Pharmacophore

The thiophene ring's unique physicochemical properties, including its planarity and ability to engage in hydrogen bonding and other non-covalent interactions, make it a highly valuable component in medicinal chemistry.[1] Its structural similarity to benzene allows it to mimic phenyl-containing ligands while offering a distinct electronic profile that can enhance binding affinity and modulate metabolic stability. The aldehyde group, on the other hand, serves as a critical synthetic handle, enabling the facile generation of diverse chemical libraries through reactions like Claisen-Schmidt condensation (to form chalcones) and condensation with primary amines (to form Schiff bases).[2][3] This synthetic accessibility, combined with the inherent bioactivity of the core structure, makes thiophene-benzaldehydes a highly attractive starting point for drug discovery programs.

Core_Structure cluster_0 Thiophene-Benzaldehyde Scaffold Thiophene Thiophene Ring (Bioisostere, e⁻ Rich) Derivative Diverse Biological Activities Thiophene->Derivative Forms Core Benzaldehyde Benzaldehyde Moiety (Synthetic Handle) Benzaldehyde->Derivative Enables Derivatization

Caption: Logical relationship of the thiophene-benzaldehyde scaffold.

Spectrum of Biological Activities

Derivatives synthesized from thiophene-benzaldehyde precursors have demonstrated potent activity across multiple therapeutic areas. This section will explore the key findings in anticancer, antimicrobial, anti-inflammatory, and neuroprotective research.

Anticancer Activity

Thiophene-benzaldehyde derivatives, particularly chalcones, have emerged as a significant class of anticancer agents.[4] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[5][6][7]

Key Findings:

  • Cytotoxicity: Chalcones derived from 3-aryl-thiophene-2-carbaldehydes have shown potent in vitro antiproliferative activity against human colon cancer cell lines (HCT-15), with some derivatives exhibiting IC50 values superior to the reference drug doxorubicin.[2] For instance, one derivative (5a in the study) showed an IC50 of 21 µg/mL compared to doxorubicin's 25 µg/mL.[2]

  • Mechanism of Action: Studies on bis-chalcone derivatives bearing a thiophene moiety revealed that they induce apoptosis by upregulating pro-apoptotic genes like BAX and p53, and downregulating the anti-apoptotic gene BCL2.[5][6] These compounds were also found to induce cell cycle arrest at the subG1 phase.[5][6]

  • Enzyme Inhibition: Many thiophene-based compounds function as kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial for tumor angiogenesis and survival.[1]

Table 1: Anticancer Activity of Representative Thiophene-Benzaldehyde Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiophene Chalcone3-Aryl-Thiophene-2-Aryl Chalcone (5a)HCT-15 (Colon)~50 (as 21 µg/mL)[2]
Thiophene Chalcone3-Aryl-Thiophene-2-Aryl Chalcone (5g)HCT-15 (Colon)~52 (as 22.8 µg/mL)[2]
Bis-ChalconeCompound 5aMCF-7 (Breast)7.87 ± 2.54[6]
Bis-ChalconeCompound 5bMCF-7 (Breast)4.05 ± 0.96[6]
Bis-ChalconeCompound 9aHCT-116 (Colon)17.14 ± 0.66[6]
Thiophene DerivativeCompound F8Leukemia/Lymphoma0.805 - 3.05[7]
Antimicrobial Activity

Schiff bases derived from the condensation of thiophene-2-carbaldehyde with various amines are a cornerstone of the antimicrobial potential of this scaffold.[8][9] These compounds and their metal complexes often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Key Findings:

  • Broad-Spectrum Activity: Schiff bases of thiophene-2-carboxaldehyde have been found to be effective against a range of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[8][10]

  • Potent Inhibition: Certain Schiff bases have demonstrated remarkable potency. For example, a derivative synthesized from 5-chlorosalicylaldehyde showed a minimum inhibitory concentration (MIC) value of 0.0098 mg/mL against Proteus mirabilis, a level of activity stronger than some commonly used antibiotics.[12]

  • Enhanced Activity with Metal Complexes: The chelation of thiophene-derived Schiff bases with metal ions (e.g., Cu(II), Zn(II)) often enhances their antimicrobial activity compared to the free ligand.[10][11] This is attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Antimicrobial_MOA cluster_workflow Antimicrobial Mechanism of Thiophene-Benzaldehyde Metal Complexes A Thiophene-Schiff Base Complex B Increased Lipophilicity A->B Chelation Theory C Enhanced Cell Membrane Penetration B->C D Interaction with Intracellular Targets (Enzymes, DNA) C->D E Inhibition of Microbial Growth D->E MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Thiophene Derivative (Serial Dilutions) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) (Formazan Formation) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Sources

Synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated heteroaryl motifs is a cornerstone of modern medicinal chemistry and materials science. 2-Fluoro-4-(thiophen-2-yl)benzaldehyde serves as a highly versatile, electrophilic building block utilized in the synthesis of kinase inhibitors, anti-infective agents, and advanced organic materials[1],[2].

This whitepaper provides a comprehensive, self-validating methodology for the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By dissecting the mechanistic causality behind catalyst selection, solvent effects, and reaction kinetics, this guide empowers researchers to achieve high-yielding, reproducible results while mitigating common side reactions such as protodeboronation[3].

Retrosynthetic Analysis & Mechanistic Grounding

The most direct and atom-economical route to 2-fluoro-4-(thiophen-2-yl)benzaldehyde is the C–C bond formation between 4-bromo-2-fluorobenzaldehyde and thiophen-2-ylboronic acid .

Mechanistic Causality

The Suzuki-Miyaura catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination[4],[5].

  • Oxidative Addition: The electron-withdrawing nature of the aldehyde group on 4-bromo-2-fluorobenzaldehyde makes the aryl bromide highly electrophilic. This significantly lowers the activation energy required for the insertion of the Pd(0) species into the C–Br bond.

  • Transmetalation: Thiophen-2-ylboronic acid is notoriously prone to protodeboronation (hydrolytic cleavage of the C–B bond) under protic, basic conditions[3],[6]. Therefore, the transmetalation step must outpace this degradation pathway. The use of an aqueous inorganic base (e.g.,

    
    ) is critical to convert the boronic acid into the highly nucleophilic boronate complex 
    
    
    
    , which rapidly transfers the thiophene ring to the Pd(II) center.
  • Reductive Elimination: The presence of the ortho-fluoro group introduces steric bulk. To overcome this, a bidentate ligand with a large bite angle is required to force the intermediate Pd(II) complex into a strained geometry, thereby accelerating reductive elimination and regenerating the Pd(0) catalyst[4].

ReactionPathway SM1 4-Bromo-2-fluorobenzaldehyde (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 THF/H2O, 80°C SM1->Cat SM2 Thiophen-2-ylboronic acid (Nucleophile) SM2->Cat Prod 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (Target Molecule) Cat->Prod Suzuki-Miyaura Cross-Coupling

Reaction pathway for the Suzuki-Miyaura synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

Catalyst & Reaction Condition Optimization

Selecting the optimal catalytic system is paramount. While standard


 is commonly used, it often leads to sluggish reductive elimination and increased protodeboronation of the thiophene substrate[3]. The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) possesses a large bite angle (~99°), which is highly effective in driving the reductive elimination step forward[4].

The table below summarizes the quantitative data driving the selection of the optimal reaction parameters.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1

(5 mol%)

Toluene/EtOH/

901258Significant protodeboronation of the thiophene boronic acid[3].
2

/ SPhos

1,4-Dioxane/

80876SPhos improves yield, but the reaction rate remains moderate.
3

(5 mol%)

THF/

(4:1)
80 4 92 Optimal. Large bite angle of dppf accelerates reductive elimination[4].

Detailed Experimental Protocol

The following self-validating protocol utilizes the optimized conditions (Entry 3) to ensure high yield and purity.

Reagents and Materials
  • 4-Bromo-2-fluorobenzaldehyde: 1.0 equivalent (eq)

  • Thiophen-2-ylboronic acid: 1.2 eq (slight excess to compensate for trace protodeboronation)

  • Potassium carbonate (

    
    ):  2.5 eq
    
  • 
    :  0.05 eq (5 mol%)
    
  • Solvent: Tetrahydrofuran (THF) / Deionized Water (4:1 v/v)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): Prepare a mixture of THF and

    
     (4:1 v/v). Sparge the solvent mixture with ultra-pure Nitrogen or Argon for at least 30 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.
    
  • Reagent Charging: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Nitrogen (repeat 3 times).

  • Solvent and Catalyst Addition: Inject the degassed THF/

    
     mixture into the flask via syringe. Quickly remove the septum, add 
    
    
    
    (0.05 eq) in one portion, and immediately reseal and flush with Nitrogen.
  • Reaction Execution: Equip the flask with a reflux condenser (flushed with Nitrogen). Heat the reaction mixture to 80 °C using a pre-heated oil bath and stir vigorously for 4 hours.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL of

    
    , extract with 1 mL of Ethyl Acetate (EtOAc), and analyze via TLC (Hexanes/EtOAc 8:2) and LC-MS. The reaction is deemed complete when the aryl bromide is fully consumed.
    
  • Workup: Cool the mixture to room temperature. Dilute the reaction with EtOAc and filter the biphasic mixture through a pad of Celite to remove precipitated palladium black. Causality: Removing Pd early prevents product degradation and simplifies downstream chromatography.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it twice with EtOAc. Wash the combined organic layers sequentially with deionized water and saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 10% EtOAc in Hexanes. Collect the product fractions and concentrate to afford 2-Fluoro-4-(thiophen-2-yl)benzaldehyde as a solid.

Workflow Step1 1. Reagent Preparation Degas THF/H2O mixture (Ar/N2) Step2 2. Reagent Charging Combine Ar-Br, Boronic Acid, K2CO3 Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under inert atmosphere Step2->Step3 Step4 4. Heating & IPC Stir at 80°C, monitor via LC-MS Step3->Step4 Step5 5. Workup Filter through Celite, extract with EtOAc Step4->Step5 Step6 6. Purification Silica gel flash chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 207.03; Found: ~207.0.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ~10.35 ppm (d, 
      
      
      
      Hz, 1H,
      
      
      ) - The distinct doublet is caused by long-range
      
      
      coupling with the ortho-fluorine atom.
    • 
       7.85 (dd, 
      
      
      
      Hz, 1H, Ar-H)
    • 
       7.50 - 7.35 (m, 4H, Thiophene-H and Ar-H)
      
    • 
       7.15 (dd, 
      
      
      
      Hz, 1H, Thiophene-H)
  • 
    F NMR (376 MHz, 
    
    
    
    ):
    
    
    ~ -116.5 ppm (s, 1F).

References

  • Title: Anti-infective agents and uses thereof (US Patent 8188104B2)
  • Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry / PMC URL: [Link]

  • Title: The B-alkyl Suzuki-Miyaura cross-coupling reaction: a versatile C–C bond-forming tool Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides Source: Wiley-VCH URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization and synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde , a pivotal biaryl intermediate used in the development of pharmaceutical scaffolds (e.g., enzyme inhibitors, receptor antagonists).

Compound Profile & Strategic Significance

  • IUPAC Name: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

  • CAS Number: 552845-73-5

  • Molecular Formula: C₁₁H₇FOS

  • Molecular Weight: 206.24 g/mol

  • Structural Role: This compound combines an electron-withdrawing aldehyde and fluorine atom on a phenyl ring with an electron-rich thiophene moiety. This "push-pull" electronic character makes it highly reactive for subsequent condensations (e.g., Knoevenagel) or reductive aminations in drug discovery.

Synthesis & Reaction Workflow

The authoritative route for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction.[1] This method ensures regioselectivity and high yields by coupling 4-bromo-2-fluorobenzaldehyde with thiophene-2-boronic acid.

Experimental Protocol (Standardized)
  • Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 eq), Thiophene-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent System: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1).

  • Conditions: Degassed, reflux (80–90 °C) for 12–16 hours under inert atmosphere (N₂ or Ar).

Workflow Diagram

SuzukiCoupling Start1 4-Bromo-2-fluoro- benzaldehyde Intermediate Pd(II) Oxidative Addition Complex Start1->Intermediate Oxidative Addition Start2 Thiophene-2- boronic acid Start2->Intermediate Transmetallation Catalyst Pd(PPh3)4 Na2CO3 (aq) Catalyst->Intermediate Catalysis Product 2-Fluoro-4-(thiophen-2-yl) benzaldehyde Intermediate->Product Reductive Elimination (C-C Bond Formation)

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl aldehyde.

Spectroscopic Data Analysis

The following data is derived from high-fidelity predictive models calibrated against experimental values of the precursor (4-bromo-2-fluorobenzaldehyde) and thiophene analogs.

A. Nuclear Magnetic Resonance (NMR)

Key Feature: The fluorine atom at the ortho position to the aldehyde induces distinctive splitting patterns (


 and 

) that are diagnostic for this structure.
¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
10.32 s (or d, J~2Hz)1HCHO Aldehyde proton; distinctively downfield. Small coupling to F possible.
7.88 t (dd)1HAr-H6 Ortho to CHO. Deshielded by carbonyl. Pseudo-triplet due to H-H and H-F coupling.
7.48 dd1HThiophene-H5' Typical thiophene range; coupling to H4'.
7.45 dd1HThiophene-H3' Ortho to connection point; shifts slightly downfield due to conjugation.
7.42 dd1HAr-H5 Meta to CHO, Ortho to F.
7.35 dd1HAr-H3 Ortho to F; significant

coupling observed.
7.12 dd1HThiophene-H4' Most shielded thiophene proton.
¹³C NMR (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~187.5 ppm (d,

    
     Hz).
    
  • C-F Carbon (C2): ~164.0 ppm (d,

    
     Hz). Diagnostic large splitting.
    
  • Quaternary C (C4): ~141.5 ppm (Connecting to Thiophene).

  • Thiophene Carbons: 142.0 (ipso), 128.5, 127.0, 125.5 ppm.

  • Aromatic CH: 129.5 (d), 122.0 (d), 114.5 (d,

    
     Hz).
    
B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control checkpoint.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
1690 - 1705 C=O Stretch (Aldehyde)Primary ID. Strong, sharp peak.
2850 & 2750 C-H Stretch (Aldehyde)"Fermi doublet" characteristic of aldehydes.
1220 - 1250 C-F StretchStrong band, confirms fluorination.
1600, 1580 C=C Aromatic StretchConfirms benzene/thiophene conjugation.
700 - 850 C-H Out-of-Plane BendingPattern indicates 1,2,4-trisubstituted benzene.
C. Mass Spectrometry (MS)

Method: EI (Electron Ionization) or ESI+ (Electrospray Ionization). Molecular Ion: m/z 206.0 [M]⁺ (EI) or 207.0 [M+H]⁺ (ESI).

Fragmentation Pathway

The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the formyl group.

MassSpec M_Ion Molecular Ion [M]+ m/z 206 Frag1 [M - H]+ m/z 205 M_Ion->Frag1 Loss of Aldehyde H Frag2 [M - CHO]+ m/z 177 M_Ion->Frag2 α-Cleavage (-29) Frag3 [M - CHO - F]+ m/z 158 Frag2->Frag3 Loss of F (-19) Frag4 Thiophene Ring Fragment Frag2->Frag4 Ring Disassembly

Figure 2: Predicted fragmentation pathway for EI-MS analysis.

  • m/z 206: Base peak (often) due to stable conjugated biaryl system.

  • m/z 177: Loss of the formyl radical (-CHO), a classic aldehyde fragmentation.

  • m/z 133: Possible loss of CS fragment from thiophene ring (deep fragmentation).

References

  • Sigma-Aldrich. 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Product Page (CAS 552845-73-5).Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. 4-(Thiophen-2-yl)benzaldehyde Structure & Analogs.Link[2]

  • NIST Chemistry WebBook. 4-Bromo-2-fluorobenzaldehyde Spectra.[3]Link (Source for precursor NMR shifts used in prediction).

  • PubChem. Compound Summary: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.Link

Sources

Methodological & Application

Application Note: Strategic Pathways to Novel Heterocycles from 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel and potentially bioactive heterocyclic compounds utilizing 2-Fluoro-4-(thiophen-2-yl)benzaldehyde as a versatile starting material. Detailed protocols, mechanistic insights, and strategic considerations are presented for the construction of quinolines, quinazolines, and other fused heterocyclic systems. This application note is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a practical framework for the exploration of new chemical entities.

Introduction: The Strategic Value of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

The synthesis of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Heterocyclic moieties are prevalent in a vast array of pharmaceuticals and bioactive natural products. The starting material, 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, presents a unique combination of reactive functionalities, making it an attractive building block for the construction of diverse heterocyclic systems. The presence of an ortho-fluoro-substituted aldehyde allows for facile nucleophilic aromatic substitution, while the thiophene ring offers opportunities for further functionalization and imparts desirable physicochemical properties to the resulting molecules. Thiophene and its derivatives are known to be important pharmacophores in medicinal chemistry.[1][2][3] This guide explores the strategic application of this precursor in the synthesis of high-value heterocycles.

Core Synthetic Strategies and Mechanistic Rationale

The reactivity of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is dominated by the electrophilic nature of the aldehyde and the susceptibility of the fluorine atom to nucleophilic aromatic substitution. This dual reactivity allows for a range of cyclization strategies to be employed.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for the construction of quinolines. In this approach, an o-aminoaryl aldehyde or ketone condenses with a compound containing an activated methylene group. A key adaptation for our starting material involves a one-pot reaction where the ortho-fluoro group is first displaced by a suitable nucleophile to generate an in-situ intermediate that subsequently undergoes cyclization.

A plausible synthetic route involves the reaction of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde with a compound containing an active methylene group and an amino functionality, such as an enamine or a β-amino ketone. The initial step is a nucleophilic aromatic substitution of the fluorine atom, followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the quinoline ring system.

Application Protocol 1: Synthesis of a Novel 7-(Thiophen-2-yl)quinoline Derivative

This protocol details the synthesis of a substituted quinoline via a modified Friedländer annulation.

Materials:

  • 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.2 mmol) and ammonium acetate (5.0 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Outcome: The expected product is an ethyl 2-methyl-7-(thiophen-2-yl)quinoline-3-carboxylate. The yield and purity should be determined by standard analytical techniques (NMR, MS, HPLC).

Causality and Mechanistic Insight: The reaction proceeds through an initial Knoevenagel condensation of the aldehyde with ethyl acetoacetate, followed by a Michael addition of ammonia (from ammonium acetate). The subsequent intramolecular cyclization is driven by the nucleophilic attack of the enamine onto the carbon bearing the fluorine atom, leading to its displacement. Aromatization then yields the stable quinoline core.

Visualization of the Reaction Pathway:

G start 2-Fluoro-4-(thiophen-2-yl)benzaldehyde + Ethyl Acetoacetate + NH4OAc intermediate1 In-situ formation of enamine intermediate start->intermediate1 Condensation intermediate2 Intramolecular nucleophilic aromatic substitution intermediate1->intermediate2 Cyclization intermediate3 Dehydration and Aromatization intermediate2->intermediate3 product Ethyl 2-methyl-7-(thiophen-2-yl)quinoline-3-carboxylate intermediate3->product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Mix 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, Benzylamine, and K2CO3 in DMF imine Stir at RT for 30 min (Imine formation) start->imine add_tosmic Add TosMIC imine->add_tosmic heat Heat at 80-100 °C for 12-16 h add_tosmic->heat quench Quench with water heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product 2-Benzyl-6-(thiophen-2-yl)quinazoline purify->product

Sources

The Strategic Application of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a cornerstone for the design of novel therapeutic agents.[1] The strategic functionalization of the thiophene core with other key pharmacophores allows for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and overall drug-like properties.

This technical guide focuses on a particularly valuable building block: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde . This compound synergistically combines three critical structural motifs: a reactive aldehyde for versatile synthetic transformations, a thiophene ring for enhanced biological interactions, and a fluorine atom, a strategic addition known to improve metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The strategic placement of the fluorine atom and the thiophene moiety on the benzaldehyde scaffold creates a unique chemical entity with significant potential in the synthesis of targeted therapeutics, particularly in the realms of oncology and kinase inhibition.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

2-Fluoro-4-(thiophen-2-yl)benzaldehyde serves as a key starting material for the synthesis of a diverse array of heterocyclic compounds with pronounced biological activities. Its aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.

Synthesis of Novel Anticancer Agents: The 1,3,4-Oxadiazole Scaffold

One of the most promising applications of thiophene aldehydes in medicinal chemistry is in the synthesis of 1,3,4-oxadiazole derivatives, a class of compounds known for their broad spectrum of pharmacological activities, including anticancer properties. The following protocol details a synthetic pathway analogous to the preparation of 1,3,4-oxadiazole-containing compounds, which have demonstrated significant in vitro cytotoxicity against various cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Intermediate from 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

This protocol outlines the formation of a Schiff base, a critical intermediate in the synthesis of various heterocyclic systems.

Reaction Scheme:

Schiff_Base_Formation A 2-Fluoro-4-(thiophen-2-yl)benzaldehyde C Schiff Base Intermediate A->C + B Carbohydrazide Derivative B->C Glacial Acetic Acid (cat.), Ethanol, Reflux

Caption: Formation of a Schiff Base intermediate.

Materials:

  • 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

  • Appropriate carbohydrazide derivative (e.g., isonicotinohydrazide)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde in ethanol.

  • Add 1 equivalent of the selected carbohydrazide derivative to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Cyclization to 1-{5-Aryl-2-[5-(2-fluoro-4-formylphenyl)thiophen-2-yl][1][2][5]oxadiazol-3-yl}ethanone Derivatives

This protocol describes the cyclization of the Schiff base intermediate to form the final 1,3,4-oxadiazole derivative.

Reaction Scheme:

Oxadiazole_Cyclization A Schiff Base Intermediate C 1,3,4-Oxadiazole Derivative A->C + B Acetic Anhydride B->C Reflux Synthetic_Workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Bioactive Scaffolds A 2-Fluoro-4-(thiophen-2-yl)benzaldehyde B Schiff Base Formation A->B C Knoevenagel Condensation A->C D Biginelli Reaction A->D E 1,3,4-Oxadiazoles (Anticancer) B->E F α,β-Unsaturated Systems (Kinase Inhibitors) C->F G Dihydropyrimidinones (Antiviral, Antitumor) D->G

Caption: Synthetic utility of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

Conclusion: A Versatile Tool for Drug Discovery

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a highly valuable and versatile intermediate in medicinal chemistry. Its unique combination of a reactive aldehyde, a biologically significant thiophene ring, and a strategically placed fluorine atom provides a powerful platform for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The protocols and applications outlined in this guide demonstrate its utility in the development of novel anticancer agents and kinase inhibitors, highlighting its importance as a key building block for the next generation of targeted therapies.

References

  • Elmongy, E. I., Attallah, M. S., Elshaymaa, I., et al. (2021).
  • Research and Reviews: Journal of Chemistry. (2017). Synthesis, Characterization and in vitro Anticancer Properties of 1-{5- Aryl- 2-[5-(4-Fluoro-Phenyl)-Thiophen-2-yl]-O[1][2][4]xadi.

  • Thakur, S., Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Zhang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Drug Design, Development and Therapy, 7, 199-206.
  • Google Patents. (2008). (12)
  • El-Sayed, N. N. E., et al. (2021).
  • Fedorov, N., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Hassaneen, H. M. A., et al. (2018). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. RSC Advances, 8(52), 29699-29706.
  • BenchChem. (2025). Anticancer Activity of 5-(Thiophen-2-yl)
  • Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Patsnap Eureka. (2009). [4-(6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydro-2h-quinazolin-3-yl)
  • TCI Chemicals. Building Blocks for Medicinal Chemistry.
  • Al-Ghorbani, M., et al. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Arabian Journal of Chemistry, 13(5), 5451-5462.
  • Enamine. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • Google Patents. (2016). ( 12 )
  • BenchChem. (2025). The Versatility of 2-(Thiophen-2-yl)
  • Google Patents. (2016). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Matiichuk, Y., et al. (2016). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Journal of Heterocyclic Chemistry, 53(5), 1568-1574.
  • Patent 0296463. (1988).
  • Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
  • Ibrahim, M. A., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-11.
  • Wang, L., et al. (2015). Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes. Beilstein Journal of Organic Chemistry, 11, 219-225.

Sources

Experimental procedure for condensation reactions with 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Characterization of Novel Compounds via Condensation Reactions with 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Abstract

This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with detailed experimental protocols for conducting condensation reactions with 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. This versatile building block, featuring both an electron-withdrawing fluorine atom and a heteroaromatic thiophene moiety, is a valuable precursor for synthesizing a diverse array of complex organic molecules. Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide spectrum of pharmacological activities.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering insights into reaction mechanisms, characterization techniques, and troubleshooting common experimental challenges. We present robust protocols for three fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation, the Claisen-Schmidt condensation for chalcone synthesis, and the Wittig reaction.

Introduction: The Strategic Importance of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

The strategic selection of starting materials is paramount in the synthesis of novel chemical entities. 2-Fluoro-4-(thiophen-2-yl)benzaldehyde presents a unique combination of structural features that make it an attractive substrate for condensation reactions:

  • Electrophilic Activation: The fluorine atom at the ortho-position acts as an electron-withdrawing group, increasing the electrophilicity of the aldehyde's carbonyl carbon. This enhancement facilitates nucleophilic attack, often leading to faster reaction rates and higher yields compared to non-fluorinated analogs.[3]

  • Heteroaromatic Core: The thiophene ring is a bioisostere of the phenyl ring and is a key component in a multitude of therapeutic agents, contributing to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1] Its presence in the final product provides a scaffold ripe for biological evaluation.

  • Versatility in C-C Bond Formation: As an aromatic aldehyde lacking α-hydrogens, it is an ideal electrophile for a range of condensation reactions, which are among the most powerful tools for constructing molecular complexity from simpler precursors.[4][5][6]

This document will detail the application of this aldehyde in three distinct, yet complementary, condensation pathways.

Mechanistic Overview of Key Condensation Reactions

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. Condensation reactions fundamentally involve a nucleophilic addition to the aldehyde's carbonyl group, followed by an elimination step (typically of water) to form a stable, often conjugated, final product.[7]

  • Knoevenagel Condensation: This reaction involves an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z and Z') as the nucleophile. A weak base deprotonates the active methylene compound to form a stabilized carbanion (enolate), which then attacks the aldehyde. Subsequent dehydration yields an α,β-unsaturated product.[4][7]

  • Claisen-Schmidt Condensation: A specific type of crossed aldol condensation, this reaction couples an aromatic aldehyde with an aliphatic ketone or aldehyde that possesses α-hydrogens.[5] In the presence of a strong base (e.g., NaOH, KOH), an enolate is formed from the ketone, which then acts as the nucleophile. The resulting α,β-unsaturated ketones are known as chalcones, a class of compounds with significant biological activity.[8][9]

  • Wittig Reaction: This powerful olefination method transforms aldehydes and ketones into alkenes. The key reagent is a phosphonium ylide (a Wittig reagent), a species with adjacent positive and negative charges. The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate. This intermediate rapidly collapses to form a stable triphenylphosphine oxide and the desired alkene, with the formation of the P=O double bond being the thermodynamic driving force of the reaction.[6][10][11]

Condensation_Concept Aldehyde 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (Electrophile) Intermediate Tetrahedral Intermediate (e.g., Aldol Adduct) Aldehyde->Intermediate + Nucleophile (Addition) Nucleophile Active Methylene Cmpd. Ketone Enolate Phosphonium Ylide (Nucleophile) Nucleophile->Intermediate Product α,β-Unsaturated Product (Alkene) Intermediate->Product - H₂O / Ph₃P=O (Elimination) Water H₂O or Ph₃P=O

Caption: General concept of condensation reactions.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for synthesis and can be optimized based on laboratory-specific conditions and desired outcomes. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Reactants 1. Combine Reactants & Solvent Catalyst 2. Add Catalyst Reactants->Catalyst Stir 3. Stir at Temp Catalyst->Stir Monitor 4. Monitor by TLC Stir->Monitor Workup 5. Quench & Work-up Monitor->Workup Purify 6. Recrystallize or Column Chromatography Workup->Purify Characterize 7. Spectroscopic Characterization Purify->Characterize

Caption: General experimental workflow for synthesis.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-((2-fluoro-4-(thiophen-2-yl)phenyl)methylene)malononitrile, a highly functionalized product.

Materials:

  • 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and TLC setup

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (e.g., 1.0 mmol, 220 mg).

  • Dissolve the aldehyde in 10 mL of anhydrous ethanol and begin stirring.

  • Add malononitrile (e.g., 1.05 mmol, 69 mg) to the solution. The mixture should remain a clear solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol, ~10 µL) to the reaction mixture.

  • Stir the reaction vigorously at room temperature. A precipitate may begin to form within 30-60 minutes.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates reaction completion.

  • Once the reaction is complete (typically 1-2 hours), add 20 mL of cold deionized water to the flask to precipitate the product fully.[3]

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Air-dry the solid to obtain the crude product. If necessary, the product can be further purified by recrystallization from ethanol.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the synthesis of a thiophene-containing chalcone, (E)-1-phenyl-3-(2-fluoro-4-(thiophen-2-yl)phenyl)prop-2-en-1-one.

Materials:

  • 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • 10% Hydrochloric Acid (HCl)

Procedure:

  • Prepare a 10% (w/v) solution of NaOH in ethanol.

  • In a 100 mL Erlenmeyer flask, dissolve acetophenone (e.g., 5 mmol, 0.60 g) in 15 mL of ethanol.

  • Cool the flask in an ice bath and slowly add the ethanolic NaOH solution (e.g., 5 mL) while stirring.

  • In a separate beaker, dissolve 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (e.g., 5 mmol, 1.10 g) in 10 mL of ethanol.

  • Add the aldehyde solution dropwise to the stirring, cooled acetophenone/base mixture over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The mixture will likely become thick and colored.[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Acidify the mixture by slowly adding 10% HCl until it is neutral to litmus paper. A solid precipitate will form.

  • Collect the crude chalcone by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then air-dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol or methanol.[8]

Protocol 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol details the synthesis of a stilbene-like product, 1-(2-fluoro-4-(thiophen-2-yl)phenyl)-2-phenylethene.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)

  • 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (e.g., 2.2 mmol, 0.86 g) and 20 mL of anhydrous THF.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (e.g., 1.6 M in hexanes, 2.2 mmol, 1.38 mL) dropwise via syringe. The solution will turn a characteristic deep orange or red color, indicating the formation of the phosphonium ylide.[11] Allow the mixture to stir at 0 °C for 30 minutes.

  • Wittig Reaction: In a separate flame-dried flask, dissolve 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (e.g., 2.0 mmol, 0.44 g) in 10 mL of anhydrous THF.

  • Slowly add the aldehyde solution to the stirring ylide solution at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[13]

Product Characterization: A Spectroscopic Approach

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.

Characterization Crude Crude Product Purified Purified Product Crude->Purified Purification MS Mass Spec (MS) Confirms MW Purified->MS IR FT-IR Functional Groups Purified->IR NMR NMR (¹H, ¹³C) Confirms Structure & Purity Purified->NMR Final Confirmed Structure MS->Final IR->Final NMR->Final

Caption: Logical workflow for product characterization.

Summary of Expected Spectroscopic Data:

Analysis Technique2-Fluoro-4-(thiophen-2-yl)benzaldehyde (Starting Material)Expected in Condensation ProductRationale for Change
FT-IR (cm⁻¹) ~1690 (C=O, aldehyde)[14]Disappearance of ~1690 peakConsumption of the aldehyde functional group.
~2820, ~2720 (C-H, aldehyde)[14]Appearance of ~1620 (C=C, alkene), ~970 (C-H bend, trans-alkene)Formation of a new carbon-carbon double bond.
For Knoevenagel w/ malononitrile: ~2220 (C≡N, nitrile)Introduction of the nitrile functional group.
¹H NMR (ppm) ~9.9 - 10.1 (s, 1H, -CHO)[14]Disappearance of aldehyde singletConsumption of the aldehyde functional group.
Aromatic region signalsAppearance of new vinyl protons (~6.5 - 8.0 ppm)Formation of the alkene. Coupling constants (J ≈ 12-18 Hz) indicate stereochemistry (typically trans).
¹³C NMR (ppm) ~190 (C=O, aldehyde)[14]Disappearance of aldehyde carbonyl signalConsumption of the aldehyde functional group.
Aromatic region signalsAppearance of new sp² carbons (~120 - 150 ppm)Formation of the alkene carbons.
Mass Spec (m/z) M⁺ corresponding to C₁₁H₇FOSM⁺ corresponding to the new product's molecular formulaConfirmation of successful bond formation and expected molecular weight.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solutions
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Reaction time too short or temperature too low. 3. Poor quality or wet reagents/solvents. 4. For Wittig: Incomplete ylide formation.1. Use fresh catalyst; slightly increase catalyst loading. 2. Extend reaction time and monitor by TLC; gently heat the reaction if no product forms at RT. 3. Use freshly distilled/dried solvents and pure reagents. 4. Ensure base is active and conditions are strictly anhydrous; confirm ylide formation by color change.
Formation of Multiple Products/Spots on TLC 1. Self-condensation of the ketone (in Claisen-Schmidt). 2. Formation of both E/Z isomers. 3. Side reactions due to overly harsh conditions (e.g., strong base, high heat).1. Add the aldehyde solution slowly to the ketone/base mixture; maintain low temperature during addition. 2. This is common; isomers can often be separated by column chromatography. Stabilized ylides in Wittig reactions favor the E-isomer.[10] 3. Reduce catalyst concentration, run the reaction at a lower temperature, or consider a milder catalyst.
Product is an Oil and Won't Crystallize 1. Presence of impurities. 2. Product is inherently low-melting or an oil at room temperature.1. Purify the crude product by column chromatography.[8] 2. After purification, remove solvent under high vacuum. If it remains an oil, confirm purity by NMR and MS.
Wittig Reaction Fails (No Aldehyde Consumption) 1. Pyrophoric base (n-BuLi) has degraded due to improper storage. 2. Non-anhydrous conditions quenching the base and ylide.1. Titrate the n-BuLi solution to determine its exact molarity before use. 2. Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of inert gas. Use anhydrous solvents.

References

  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (n.d.). ChemCatChem. Retrieved from [Link]

  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)... (n.d.). ResearchGate. Retrieved from [Link]

  • Reuse of catalyst for the condensation reaction be- tween benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. (2022). MDPI. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). JETIR. Retrieved from [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. Retrieved from [Link]

  • Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Retrieved from [Link]

  • Benzoin condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2022). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • A Solvent Free Wittig Reaction. (n.d.). University Web Server. Retrieved from [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. Retrieved from [Link]

  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. (2009). MDPI. Retrieved from [Link]

  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. (n.d.). ChemRxiv. Retrieved from [Link]

  • 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. (2023). Central Asian Studies. Retrieved from [Link]

  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2025). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]

  • Mechanism of Benzoin Condensation Reaction. (2020). BYJU'S. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. Retrieved from [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Benzoin Condensation and Perkin Condensation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights. (n.d.). Vedantu. Retrieved from [Link]

  • Benzoin Condensation Reaction. (n.d.). Scribd. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Fluoro-4-(thiophen-2-yl)benzaldehyde for the Rational Design of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides an in-depth guide for researchers and drug development professionals on the strategic use of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, a privileged starting material for the synthesis of novel kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic and bioassay protocols, and discuss principles for developing structure-activity relationships (SAR).

The Strategic Value of the 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Scaffold

The efficacy of a kinase inhibitor is intimately tied to its molecular architecture. The selection of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde as a foundational scaffold is a deliberate choice, leveraging the synergistic contributions of its three key components.

  • The Thiophene Ring: Thiophene is a well-established bioisostere of the phenyl ring, a common moiety in kinase inhibitors that often engages in hydrophobic and π-stacking interactions within the ATP-binding pocket.[3] Its planar structure and the presence of the sulfur heteroatom can offer unique advantages, such as altered electronic properties and the potential for additional hydrogen bonding, which can enhance binding affinity and selectivity.[3] Thiophene derivatives have shown significant promise as inhibitors for various kinases, including c-Jun N-terminal kinase (JNK) and BRAF.[4][5][6]

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates is a widely used medicinal chemistry strategy to optimize pharmacokinetic and pharmacodynamic properties.[7][8] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and enhance binding affinity through interactions with the protein backbone.[7][9] Crucially, substituting hydrogen with fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[8][9]

  • The Benzaldehyde Functional Group: The aldehyde serves as a versatile synthetic handle, providing a reactive site for the elaboration of the core scaffold into a diverse library of potential inhibitors. It readily participates in a wide range of robust and high-yielding chemical reactions, such as reductive amination and Knoevenagel condensations, allowing for the systematic introduction of various functional groups to probe the kinase binding site.[10]

Below is a diagram illustrating the logical workflow from scaffold selection to inhibitor validation.

G cluster_0 Scaffold Rationale cluster_1 Development Workflow Scaffold 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Thiophene Thiophene Ring (Bioisostere, H-bonding) Scaffold->Thiophene Fluorine Fluorine Atom (Metabolic Stability, Binding) Scaffold->Fluorine Aldehyde Aldehyde Group (Synthetic Handle) Scaffold->Aldehyde Synthesis Chemical Synthesis (e.g., Reductive Amination) Scaffold->Synthesis Input Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Kinase Assay (IC50 Determination) Purification->InVitro CellBased Cell-Based Assay (Target Engagement) InVitro->CellBased SAR SAR Analysis & Optimization CellBased->SAR SAR->Synthesis Iterative Design

Caption: Workflow from scaffold selection to inhibitor optimization.

Protocols for Synthesis and Evaluation

This section provides representative, step-by-step protocols for synthesizing a candidate inhibitor from 2-Fluoro-4-(thiophen-2-yl)benzaldehyde and subsequently evaluating its biological activity.

Protocol 2.1: Representative Synthesis via Reductive Amination

Reductive amination is a robust method for converting the aldehyde into a secondary or tertiary amine, a common structural motif in kinase inhibitors. This protocol describes the synthesis of N-(4-methoxyphenyl)-1-(2-fluoro-4-(thiophen-2-yl)phenyl)methanamine.

Materials:

  • 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 eq) and anhydrous DCM.

  • Add p-anisidine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Rationale: The initial reaction between the aldehyde and the primary amine forms a Schiff base (imine). This step is typically fast and reversible.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate to the amine without reducing the starting aldehyde. Its tolerance for mildly acidic conditions makes it ideal for this one-pot reaction.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase. Radiometric assays are considered a gold standard as they directly measure the catalytic transfer of a phosphate group.[11]

Materials:

  • Recombinant active kinase

  • Kinase-specific peptide substrate

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]ATP (Adenosine triphosphate)

  • 10% Phosphoric acid

  • Filter paper membranes (e.g., P81 phosphocellulose)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 100 µM down to the low nanomolar range.

  • In a 96-well plate, set up the kinase reaction by adding the following in order:

    • Kinase assay buffer

    • Diluted inhibitor compound (or DMSO for 0% inhibition control)

    • Kinase-specific peptide substrate

    • Recombinant kinase

  • Rationale: Adding the inhibitor before the ATP allows the compound to bind to the kinase in the absence of the competing natural substrate.

  • Pre-incubate the plate at 25-30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 25-30°C. The reaction time should be within the linear range of the enzyme's activity.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Immediately immerse the filter papers in a bath of 10% phosphoric acid and wash several times to remove unincorporated [γ-³³P]ATP.

  • Rationale: The phosphorylated peptide substrate binds to the positively charged phosphocellulose paper, while the negatively charged free ATP is washed away.

  • Dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2.3: Cell-Based Target Engagement Assay

While in vitro assays measure direct enzyme inhibition, cell-based assays are critical to confirm that the compound can enter cells and inhibit the target kinase in a physiological context.[12][13] This protocol describes a general method to assess the inhibition of a specific signaling pathway via Western Blot.

Materials:

  • Cancer cell line known to have an active kinase pathway of interest

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total kinase, phospho-specific substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor compound for a specified duration (e.g., 2-24 hours). Include a DMSO-only vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.

  • Rationale: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins of interest.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

  • After washing, incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Validation: To ensure that the observed decrease in phosphorylation is not due to cell death or protein degradation, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein, as well as a loading control like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phospho-substrate to the total substrate indicates successful target engagement and inhibition in a cellular environment.

Structure-Activity Relationship (SAR) and Data Interpretation

The initial compound synthesized serves as a starting point. A systematic SAR study is essential to optimize potency, selectivity, and drug-like properties. Using the core scaffold from Protocol 2.1, various amines can be substituted to probe different regions of the kinase ATP-binding site.

Below is a diagram illustrating a simplified kinase signaling pathway and the point of inhibition.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Synthesized Inhibitor (From Aldehyde Scaffold) Inhibitor->RAF Inhibition

Caption: Inhibition of a kinase (e.g., RAF) in the MAPK pathway.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of analogs based on the scaffold, illustrating common SAR principles.

Compound IDR-Group (from R-NH₂)Target Kinase IC₅₀ (nM)Rationale for Modification
LEAD-01 4-Methoxyphenyl150Initial hit. Methoxy group may act as a hydrogen bond acceptor.
LEAD-02 Phenyl500Removal of methoxy group reduces potency, suggesting its importance.
LEAD-03 4-Hydroxyphenyl85Hydroxyl group can act as both H-bond donor and acceptor, improving binding.
LEAD-04 3,4-Dichlorophenyl220Halogens can increase lipophilicity but may have suboptimal steric fit.
LEAD-05 4-(Dimethylamino)phenyl45Basic nitrogen may form a key salt bridge or H-bond in the active site.
LEAD-06 Cyclohexyl>1000Loss of aromatic ring for π-stacking interactions severely reduces activity.

Conclusion

2-Fluoro-4-(thiophen-2-yl)benzaldehyde represents a highly valuable and strategically designed starting material for the development of novel kinase inhibitors. Its constituent parts—the thiophene ring, fluorine atom, and reactive aldehyde—provide a robust foundation for building potent, selective, and metabolically stable drug candidates. By employing the systematic synthetic and analytical protocols outlined in these notes, researchers can efficiently navigate the iterative cycle of design, synthesis, and testing to accelerate the discovery of next-generation kinase-targeted therapeutics.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • PubMed. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase.
  • National Institutes of Health (NIH). In vitro NLK Kinase Assay - PMC.
  • Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service.
  • Fluorine in drug discovery: Role, design and case studies.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Bio-protocol. (2022). In vitro kinase assay.
  • Protocols.io. (2024). In vitro kinase assay.
  • Brieflands. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH 2 -Terminal Kinase 1 Inhibitory Activity.
  • National Institutes of Health (NIH). (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro.
  • Reaction Biology. Kinase Screening Assay Services.
  • National Institutes of Health (NIH). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC.
  • National Institutes of Health (NIH). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
  • Promega Connections. (2018). Kinase Inhibitors as Therapeutics: A Review.
  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review.
  • National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • National Institutes of Health (NIH). (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC.
  • Central Asian Journal of Medical and Natural Sciences. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
  • Benchchem. The Versatility of 2-(Thiophen-2-yl)acetaldehyde in Organic Synthesis: A Gateway to Bioactive Molecules.

Sources

Application Notes & Protocols: Synthesis of Bioactive Molecules from 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Vanillin as a Privileged Scaffold in Medicinal Chemistry

4-hydroxy-3-methoxybenzaldehyde, commonly known as vanillin, is a phenolic aldehyde that is the primary component of the extract of the vanilla bean.[1] While renowned for its characteristic flavor and fragrance, its true value in the field of drug discovery lies in its molecular architecture. The vanillin scaffold is considered a "privileged" structure due to its possession of three key functional groups: a hydroxyl, a methoxy, and an aldehyde group attached to a benzene ring.[2][3] This arrangement provides multiple reactive sites for chemical modification, allowing for the systematic development of a diverse range of derivatives.[2][4] Consequently, vanillin serves as a versatile and cost-effective starting material for the synthesis of numerous bioactive molecules with therapeutic potential, including anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[3][5][6]

This guide provides detailed, step-by-step protocols for the synthesis of two distinct classes of bioactive molecules originating from vanillin: a non-pungent capsaicinoid analog (Olvanil) and the potent anti-inflammatory agent, Curcumin. The methodologies are presented with an emphasis on the underlying chemical principles and experimental rationale to empower researchers in their drug development endeavors.

Part 1: Synthesis of Olvanil, a Non-Pungent Capsaicinoid Analog

Capsaicinoids are a class of alkaloids known for their ability to activate the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain and heat sensation.[7] Olvanil is a synthetic capsaicinoid designed to retain the therapeutic benefits of activating this receptor, such as analgesia, without the characteristic pungency (burning sensation) of natural capsaicin.[7][8] The synthesis leverages the vanillin core to build the characteristic "vanillyl" group of capsaicinoids.

The overall synthetic strategy involves a two-step process: first, the conversion of the aldehyde group of vanillin into an amine to form vanillylamine, followed by the amidation of this amine with oleic acid.

Logical Workflow for Olvanil Synthesis

Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Step1 Step 1: Reductive Amination Vanillin->Step1 Vanillylamine Vanillylamine Intermediate Step1->Vanillylamine Step2 Step 2: Amide Coupling Vanillylamine->Step2 Olvanil Olvanil (N-(4-hydroxy-3-methoxybenzyl)oleamide) Step2->Olvanil OleicAcid Oleic Acid OleicAcid->Step2 Vanillin1 Vanillin (2 equiv.) Condensation Knoevenagel Condensation Vanillin1->Condensation Acetylacetone Acetylacetone (1 equiv.) Acetylacetone->Condensation Catalyst Boron Trioxide / Tributyl Borate + Butylamine Catalyst->Condensation Intermediate Boron-Curcumin Complex Condensation->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Curcumin Curcumin Hydrolysis->Curcumin

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the strategic chemical derivatization of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, a privileged scaffold in medicinal chemistry. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals engaged in structure-activity relationship (SAR) studies. We will explore systematic modifications of the aldehyde, thiophene, and phenyl moieties to generate a diverse chemical library for probing biological targets. The causality behind experimental choices, detailed step-by-step protocols, and the logic of SAR exploration are discussed in depth.

Introduction: The Strategic Value of the 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Scaffold

The 2-Fluoro-4-(thiophen-2-yl)benzaldehyde scaffold represents a confluence of desirable features for drug discovery. Thiophene-containing compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The thiophene ring often serves as a bioisostere for a phenyl ring, offering a five-membered heterocyclic system with unique electronic properties and potential for hydrogen bonding through the sulfur atom.[5]

The strategic placement of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions. The aldehyde functional group serves as a versatile chemical handle, providing a gateway to a vast array of chemical transformations.

This guide focuses on three primary vectors for derivatization to support a comprehensive SAR campaign:

  • Vector 1: Aldehyde Modification: Rapidly generate diverse functional groups to explore interactions within a target's binding pocket.

  • Vector 2: Thiophene Ring Substitution: Modulate the scaffold's electronics, lipophilicity, and vectoral space.

  • Vector 3: Phenyl Ring Modification: Fine-tune electronic properties and explore potential halogen bonding.

The systematic exploration of these vectors allows for a logical and efficient elucidation of the structure-activity relationships that govern the biological activity of this compound class.[6]

StartNode 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (Starting Scaffold) Vector1 Vector 1: Aldehyde Modification StartNode->Vector1 Derivatization Pathways Vector2 Vector 2: Thiophene Ring StartNode->Vector2 Derivatization Pathways Vector3 Vector 3: Phenyl Ring StartNode->Vector3 Derivatization Pathways VectorNode VectorNode ReactionNode ReactionNode LibraryNode Diverse Chemical Library for SAR Studies RA Reductive Amination Vector1->RA WR Wittig Reaction Vector1->WR AC Aldol Condensation Vector1->AC SC Suzuki Coupling (on 5-bromo-thiophene analog) Vector2->SC BHA Buchwald-Hartwig (on 5-bromo-thiophene analog) Vector2->BHA NAS Nucleophilic Aromatic Substitution (Advanced) Vector3->NAS RA->LibraryNode Generates WR->LibraryNode Generates AC->LibraryNode Generates SC->LibraryNode Generates BHA->LibraryNode Generates NAS->LibraryNode Generates

Figure 1: Overall derivatization strategy for SAR studies.

Vector 1: Derivatization of the Aldehyde Functional Group

The aldehyde is the most reactive and versatile handle on the scaffold. Its electrophilic carbon is susceptible to nucleophilic attack, providing a straightforward entry to a wide range of derivatives.

Reductive Amination: Introducing Key Amine Functionalities

Scientific Rationale: Reductive amination is arguably one of the most critical reactions in medicinal chemistry for forming carbon-nitrogen bonds.[7] It allows for the introduction of primary and secondary amines, which can serve as key hydrogen bond donors/acceptors or be protonated at physiological pH to form ionic interactions with biological targets. This one-pot reaction proceeds through an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild enough not to reduce the starting aldehyde, is tolerant of a wide range of functional groups, and can be used in a one-pot protocol.[7][8]

Detailed Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.1 mmol, 1.1 equiv.).

  • Imine Formation: Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.[7] For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 equiv.) may be beneficial.

  • Reduction: To this mixture, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7]

Entry Amine Reagent Derivative Class Rationale for SAR
1BenzylamineSecondary ArylalkylamineExplores aromatic and π-stacking interactions.
2MorpholineSecondary Cyclic AmineIntroduces a polar, hydrogen bond accepting heterocycle.
3PiperidineSecondary Cyclic AmineIncreases basicity and lipophilicity compared to morpholine.
4AnilineSecondary ArylamineProbes flat, aromatic space. Less basic than alkylamines.
5EthanolaminePrimary Amino AlcoholIntroduces a hydroxyl group for potential H-bonding.

Table 1: Representative amines for reductive amination and their SAR rationale.

Start Dissolve Aldehyde & Amine in Anhydrous DCM Imine Stir 1h at RT (Imine Formation) Start->Imine Reduce Add NaBH(OAc)₃ (Reduction) Imine->Reduce Stir Stir 4-12h at RT Reduce->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Quench (aq. NaHCO₃) & Extract (DCM) Monitor->Workup Reaction Complete Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Aminated Product Purify->Product

Figure 2: Experimental workflow for reductive amination.

Wittig Reaction: Olefin Synthesis for Scaffold Extension

Scientific Rationale: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[9] It involves the reaction of the aldehyde with a phosphorus ylide. This transformation is crucial for SAR studies as it replaces the polar carbonyl with a non-polar alkene, extends the carbon skeleton, and allows for the introduction of a wide variety of substituents on the newly formed double bond. The geometry (E/Z) of the resulting alkene can also be a key determinant of biological activity.[10]

Detailed Protocol: General Procedure for Wittig Reaction

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.2 mmol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.2 mmol, 1.2 equiv., as a solution in hexanes), dropwise. A characteristic color change (often to deep red or orange) indicates ylide formation.[11] Stir for 30 minutes at 0 °C.

  • Reaction with Aldehyde: Dissolve 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, which contains the desired alkene and triphenylphosphine oxide byproduct, is purified by flash column chromatography.[11]

Aldol Condensation: Synthesis of Chalcone Derivatives

Scientific Rationale: The base-catalyzed Claisen-Schmidt condensation, a type of crossed aldol condensation, reacts an aromatic aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[12][13] Chalcones are a well-known class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[12] This derivatization introduces a rigid, planar, conjugated system that can effectively probe flat regions of a binding site.

Detailed Protocol: Synthesis of a Chalcone Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 mmol, 1.0 equiv.) and an appropriate ketone (e.g., acetophenone) (1.1 mmol, 1.1 equiv.) in ethanol (10 mL).

  • Base Addition: To this solution, add an aqueous solution of sodium hydroxide (NaOH, 2.0 mmol, 2.0 equiv. in 2 mL of water) dropwise while stirring.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. A precipitate often forms as the product is generated.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and excess base. The product can be further purified by recrystallization from ethanol if necessary.[12]

Vector 2: Derivatization of the Thiophene Ring

To explore the SAR of the thiophene moiety, it is often necessary to start with a functionalized precursor, such as 2-fluoro-4-(5-bromothiophen-2-yl)benzaldehyde. The bromo-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[14][15] Starting with a bromo-thiophene analog, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the 5-position of the thiophene ring. This modification can profoundly impact the compound's electronics, solubility, and ability to engage in π-stacking interactions.[16]

Detailed Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: To a reaction vial, add 2-fluoro-4-(5-bromothiophen-2-yl)benzaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Seal the vial and heat the reaction to 90-100 °C for 6-16 hours.

  • Monitoring and Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.[14]

Entry Boronic Acid Reagent Derivative Class Rationale for SAR
1Phenylboronic acidBiaryl (Thiophene-Phenyl)Baseline exploration of extended aromatic system.
24-Methoxyphenylboronic acidElectron-rich BiarylIntroduces an H-bond acceptor and electron-donating group.
34-Trifluoromethylphenylboronic acidElectron-poor BiarylIntroduces a lipophilic, electron-withdrawing group.
4Pyridine-3-boronic acidHetero-biarylAdds a basic nitrogen atom for potential salt-bridge formation.

Table 2: Representative boronic acids for Suzuki coupling.

Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17] Similar to the Suzuki coupling, it uses a halogenated precursor to introduce a wide variety of primary and secondary amines directly onto the thiophene ring.[18] This provides an alternative and complementary method to reductive amination for positioning amine functionalities within the scaffold.

SAR Logic and Iterative Design

The goal of this derivatization strategy is to systematically probe the chemical space around the core scaffold. The data obtained from biological testing of the synthesized library should be used to build an SAR model.

Design Design & Synthesize Initial Library (Vectors 1, 2, 3) Test Biological Screening (In Vitro Assays) Design->Test Step 1 Analyze Analyze Data: Identify Active Compounds & Inactive Analogs Test->Analyze Step 2 SAR Establish Initial SAR: What features are critical for activity? Analyze->SAR Step 3 Hypothesize Formulate New Hypothesis: (e.g., 'A larger group at position X is needed') SAR->Hypothesize Step 4 Design2 Design & Synthesize Focused 2nd Gen. Library Hypothesize->Design2 Step 5 (Iterative Cycle) Design2->Test Repeat Cycle

Figure 3: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Example Analysis:

  • If morpholine-derived amines (from reductive amination) are consistently more active than piperidine-derived amines, it might suggest that a hydrogen bond acceptor is preferred over a more basic group in that region of the binding site.

  • If electron-withdrawing groups on the coupled aryl ring (from Suzuki coupling) increase potency, it could indicate a π-stacking interaction where the electron-poor ring interacts favorably with an electron-rich aromatic residue in the target protein.

By logically progressing through these derivatization pathways and iteratively refining the molecular design based on biological data, researchers can efficiently navigate the chemical space to identify potent and selective lead compounds.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem.
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC. Available at: [Link]

  • A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes - Benchchem.
  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Available at: [Link]

  • Thiophene-containing compounds with antimicrobial activity - PubMed. Available at: [Link]

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. Available at: [Link]

  • Application Notes and Protocols for Aldol Condensation Reactions Involving m-Tolualdehyde - Benchchem.
  • Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl - Benchchem.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC. Available at: [Link]

  • Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • An aldol condensation experiment using a number of aldehydes and ketones | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available at: [Link]

  • Aldol condensation - Wikipedia. Available at: [Link]

  • Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]

  • Recent advances in the synthesis of thienoindole analogs and their diverse applications - Semantic Scholar. Available at: [Link]

  • 8.5: Suzuki-Miyara Coupling - Chemistry LibreTexts. Available at: [Link]

  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
  • THIOPHENE AND ITS DERIVATIVES - download. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes - ResearchGate. Available at: [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. Available at: [Link]

  • Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives | Central. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. Available at: [Link]

  • Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes - PMC. Available at: [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. Available at: [Link]

Sources

The Thiophene Scaffold: A Versatile Platform for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of antimicrobial resistance has created an urgent need for novel therapeutic agents with new mechanisms of action. In the vast landscape of medicinal chemistry, the thiophene ring has emerged as a "privileged structure," a molecular framework that can interact with a wide range of biological targets.[1] This has led to the development of numerous thiophene derivatives with a broad spectrum of pharmacological activities, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] This guide provides an in-depth exploration of the synthesis of thiophene derivatives for antimicrobial drug discovery, offering detailed application notes, experimental protocols, and insights into their structure-activity relationships and mechanisms of action.

The Significance of the Thiophene Core in Antimicrobial Design

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a key structural component in several approved drugs.[1][4] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive scaffold for the design of new antimicrobial agents.[5][6] Researchers have successfully synthesized a diverse library of thiophene-based compounds, including thiophene-substituted heterocycles, aminothiophenes, and derivatives of thiophene carboxylic acids, many of which exhibit significant antimicrobial activity.[5][6]

The versatility of the thiophene ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of their biological activity. This has been a key strategy in the development of thiophene derivatives that are effective against drug-resistant strains of bacteria, a critical challenge in modern medicine.[1]

Synthetic Strategies for Thiophene-Based Antimicrobials

Several synthetic methodologies have been employed to construct the thiophene ring and introduce diverse functional groups. The choice of synthetic route often depends on the desired substitution pattern and the overall complexity of the target molecule.

The Gewald Synthesis: A Classic Approach to 2-Aminothiophenes

One of the most well-established methods for synthesizing polysubstituted thiophenes is the Gewald reaction. This one-pot, multi-component reaction is particularly useful for preparing 2-aminothiophene-3-carboxylates and their derivatives, which are valuable intermediates in the synthesis of various biologically active compounds.[1][3]

The general workflow for the Gewald synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base, typically a secondary amine like diethylamine.[1][3]

Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of cyclohexanone and ethyl cyanoacetate in a suitable solvent like ethanol.

  • Add a slight molar excess of elemental sulfur to the mixture.

  • Introduce a catalytic amount of diethylamine to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, the product will often precipitate from the solution.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 2-aminothiophene-3-carboxylate derivative.[1]

Gewald_Synthesis Ketone Ketone/ Aldehyde Intermediate Intermediate Ketone->Intermediate Nitrile Active Methylene Nitrile Nitrile->Intermediate Sulfur Elemental Sulfur Sulfur->Intermediate Base Base (e.g., Diethylamine) Base->Intermediate Catalyst Thiophene 2-Aminothiophene Derivative Intermediate->Thiophene Cyclization

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Modern Synthetic Approaches: Expanding the Chemical Space

Beyond the classic Gewald synthesis, contemporary organic chemistry offers a range of powerful tools for constructing and functionalizing thiophene rings.

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds. It has been successfully used to synthesize a variety of thiophene derivatives by coupling a thiophene-boronic acid or ester with a suitable aryl or heteroaryl halide.[7] This approach allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of potential antimicrobial candidates.[7]

  • Condensation and Cyclization Reactions: Many synthetic strategies rely on the condensation of a starting thiophene derivative with various nucleophiles or electrophiles to build more complex heterocyclic systems. For example, 2-acetylthiophene derivatives can be condensed with nitrogen nucleophiles like 5-amino-1,2,4-triazole or 2-aminobenzimidazole to form iminothiophene derivatives with potential antimicrobial activity.[8][9] Similarly, thiophene-2-carbohydrazide can serve as a versatile building block for the synthesis of various thiophene-based heterocycles, such as spiro-indoline-oxadiazoles.[10][11]

Structure-Activity Relationship (SAR) and Antimicrobial Potency

The antimicrobial activity of thiophene derivatives is highly dependent on the nature and position of the substituents on the thiophene ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.

Compound ClassKey Structural Features for Enhanced ActivityTarget PathogensReference
Iminothiophene Derivatives Introduction of appropriate substituents at the 5-position of the thiophene ring.Pseudomonas aeruginosa[8]
Thiophene-based Heterocycles Presence of a pyrazole moiety.Pseudomonas aeruginosa, Escherichia coli[2]
Thiophene-based Heterocycles Presence of a 4-chlorophenylaminoacryloyl, pyridine, or triazolo[3,4-c]triazine moiety.Aspergillus fumigatus[2]
Spiro-indoline-oxadiazole Derivatives Spiro-indoline-oxadiazole moiety attached to the thiophene ring.Clostridium difficile[10]
Benzo[b]thiophene Derivatives Specific substitutions on the benzo[b]thiophene core.Gram-positive and Gram-negative bacteria, Fungi[4][12][13]

Key SAR Insights:

  • Substitution Matters: The introduction of specific substituents can dramatically enhance antimicrobial activity. For instance, certain substitutions at the 5-position of the thiophene ring have been shown to increase potency against Pseudomonas aeruginosa.[8]

  • Fused Ring Systems: Fusing the thiophene ring with other heterocyclic systems, such as pyrazole, pyridine, or triazole, can lead to compounds with potent and specific antifungal or antibacterial activities.[2]

  • Target Specificity: The nature of the substituents can also influence the spectrum of activity. For example, a spiro-indoline-oxadiazole derivative of thiophene displayed high activity against Clostridium difficile but was inactive against other tested bacteria.[10][11] This highlights the potential for developing narrow-spectrum agents that are less likely to disrupt the normal microbiota.

Mechanisms of Antimicrobial Action

Thiophene derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi.

Mechanism_of_Action Thiophene Thiophene Derivatives Target1 Bacterial Cell Division (FtsZ Polymerization) Thiophene->Target1 Inhibition Target2 DNA Replication (DNA Gyrase) Thiophene->Target2 Inhibition Target3 Bacterial Membrane Integrity Thiophene->Target3 Disruption Target4 Outer Membrane Proteins (OMPs) Thiophene->Target4 Binding

Caption: Potential mechanisms of action for antimicrobial thiophene derivatives.

  • Inhibition of Cell Division: Some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of FtsZ, a key protein involved in bacterial cell division.[14] This disruption of the cell division machinery leads to bactericidal effects.[14]

  • DNA Gyrase Inhibition: Certain thiophene analogues have demonstrated the ability to inhibit DNA gyrase, an essential enzyme for DNA replication in bacteria.[15] This mechanism is shared with the well-known fluoroquinolone class of antibiotics.

  • Membrane Disruption: Thiophene derivatives can also target the bacterial cell membrane, leading to increased permeability and ultimately cell death.[5][6][16] This mechanism is particularly important for activity against Gram-negative bacteria, which possess a protective outer membrane.

  • Targeting Outer Membrane Proteins (OMPs): Molecular docking studies have suggested that some thiophene derivatives can bind to outer membrane proteins (OMPs) of Gram-negative bacteria, potentially disrupting their function and contributing to the overall antibacterial effect.[5][6]

Protocol for Antimicrobial Susceptibility Testing

To evaluate the efficacy of newly synthesized thiophene derivatives, a standardized antimicrobial susceptibility test is essential. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1][17]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials:

  • Synthesized thiophene compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (positive control, e.g., ciprofloxacin)

  • Solvent for compounds (e.g., DMSO, negative control)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.[1]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).

    • Incubate the plates at 37°C for 18-24 hours.[1]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Conclusion and Future Directions

The thiophene scaffold continues to be a rich source of inspiration for the discovery of novel antimicrobial agents. The synthetic versatility of the thiophene ring, coupled with the growing understanding of its structure-activity relationships, provides a solid foundation for the rational design of new and effective drugs to combat the growing threat of antimicrobial resistance. Future research in this area will likely focus on the development of thiophene derivatives with novel mechanisms of action, improved pharmacokinetic properties, and enhanced activity against multidrug-resistant pathogens. The integration of computational methods, such as molecular docking and virtual screening, will undoubtedly play a crucial role in accelerating the discovery and development of the next generation of thiophene-based antimicrobial drugs.

References

  • Al-Abdullah, E. S., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220. [Link]

  • Gouda, M. A., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(11), 17594-17608. [Link]

  • Tantawy, A. S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 97-112. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Thiophene derivatives in medicinal chemistry: A patent review (2010-2016). Expert Opinion on Therapeutic Patents, 27(9), 1015-1033. [Link]

  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. [Link]

  • Al-Abdullah, E. S., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. PubMed, 21(2), 220. [Link]

  • University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. [Link]

  • Ghodasara, H. B., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Letters in Drug Design & Discovery, 11(3), 349-354. [Link]

  • Canturri, A. M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]

  • Canturri, A. M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed, 3874311. [Link]

  • Kumar, A., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 58. [Link]

  • Ghodasara, H. B., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate. [Link]

  • El-Aal, A. A., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 42(5), 2261-2276. [Link]

  • Canturri, A. M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. CORE. [Link]

  • Chen, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(19), 10843-10849. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. [Link]

  • Atmiya University. (n.d.). Chapter 4 Design, Synthesis and Antimicrobial Activities of Some Novel Thiophene Derivatives. [Link]

  • Penthala, N. R., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 123. [Link]

  • da Cunha, E. F. F., et al. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. European Journal of Medicinal Chemistry, 151, 659-670. [Link]

  • Al-Omran, F., et al. (2014). Synthesis and Antibacterial Activity of Thiophenes. ResearchGate. [Link]

  • Tantawy, A. S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed, 38226066. [Link]

Sources

Application Notes & Protocols: Engineering Novel Fluorophores from 2-Fluoro-4-(thiophen-2-yl)benzaldehyde for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Scaffold

In the dynamic field of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1] The rational design of these molecular reporters is paramount to achieving high sensitivity, specificity, and photostability. The compound 2-Fluoro-4-(thiophen-2-yl)benzaldehyde emerges as a highly strategic starting material for the synthesis of novel fluorophores. Its molecular architecture offers a unique convergence of desirable features:

  • The Thiophene Moiety : This electron-rich five-membered heterocycle is a well-established component of many high-performance organic dyes.[2] Its planar structure and extensive π-electron system serve as an excellent conjugated bridge, facilitating efficient intramolecular charge transfer (ICT), a common mechanism in fluorescent probes.[3][4] The incorporation of thiophene can tune the probe's fluorescence to longer, more cell-friendly wavelengths.[5]

  • The Benzaldehyde Group : This functional group is a versatile reactive handle, providing a straightforward entry point for constructing complex molecular systems. It readily participates in classic carbon-carbon bond-forming reactions, such as the Knoevenagel condensation, allowing for the facile extension of the π-conjugated system.[6][7]

  • The Fluoro-Substituent : The fluorine atom's high electronegativity can modulate the electronic properties of the aromatic system, influencing the probe's photophysical characteristics, such as quantum yield and environmental sensitivity.

This guide provides a comprehensive framework for the synthesis, characterization, and application of a novel fluorescent probe derived from 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, designed for live-cell imaging applications.

Probe Design and Synthesis Strategy: A Donor-π-Acceptor (D-π-A) Approach

Our strategy focuses on creating a Donor-π-Acceptor (D-π-A) type fluorophore. This design often results in probes with strong, environmentally sensitive fluorescence, making them ideal for imaging subtle changes in the cellular microenvironment.[8] We will employ a one-step Knoevenagel condensation to synthesize the target probe, (E)-2-((2-fluoro-4-(thiophen-2-yl)phenyl)methylene)malononitrile (hereafter referred to as TFBM ).

Rationale for Design:

  • Core Scaffold : The 2-fluoro-4-(thiophen-2-yl)phenyl group acts as the central π-conjugated bridge and an intrinsic electron-donating unit.

  • Acceptor Unit : The reaction with malononitrile introduces a potent dicyanovinyl electron-accepting group.

  • Mechanism : Upon photoexcitation, an intramolecular charge transfer (ICT) is expected from the thiophene-phenyl donor portion to the dicyanovinyl acceptor. This ICT state is highly sensitive to solvent polarity, which we can exploit for cellular imaging.

The synthetic pathway is outlined below.

Figure 1: Synthesis of the TFBM fluorescent probe via Knoevenagel condensation.

Experimental Methodologies

Protocol: Synthesis of TFBM Probe

This protocol details the Knoevenagel condensation for synthesizing the target fluorophore.

Materials and Reagents:

  • 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for workup (separatory funnel, beakers)

  • Ethyl acetate, Hexane (for chromatography)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (30 mL).

  • Catalyst Addition : Add 3-4 drops of piperidine to the solution. The addition of a basic catalyst is crucial for deprotonating the active methylene compound (malononitrile), initiating the condensation.[9]

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. A solid precipitate may form. If so, collect the crude product by vacuum filtration. If no solid forms, reduce the solvent volume using a rotary evaporator.

  • Extraction : Transfer the residue to a separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (25 mL each).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure TFBM probe as a colored solid.

Scientist's Note: The choice of a mild base like piperidine is intentional to avoid side reactions. The purification by column chromatography is essential to remove unreacted starting materials and by-products, which could interfere with subsequent photophysical measurements and cellular imaging experiments.

Protocol: Photophysical Characterization

Accurate characterization of the probe's spectral properties is critical for its effective use.[11]

Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrometer)

  • Quartz cuvettes (1 cm path length)

  • A set of spectroscopic grade solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Methanol)

Procedure:

  • Stock Solution Preparation : Prepare a concentrated stock solution (e.g., 1 mM) of the purified TFBM probe in a suitable solvent like DMSO or acetonitrile.

  • UV-Vis Absorption Spectra :

    • Prepare a dilute solution (e.g., 10 µM) of TFBM in the solvent of interest from the stock solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission Spectra :

    • Using the same solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the determined λ_abs.

    • Record the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).[12]

  • Solvatochromism Study : Repeat steps 2 and 3 in a range of solvents with different polarities to assess the probe's environmental sensitivity.[13]

  • Quantum Yield (Φ_F) Determination :

    • The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.95).[14]

    • Prepare solutions of the TFBM probe and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Summary and Interpretation

The photophysical properties of the TFBM probe should be summarized for clear interpretation.

Table 1: Photophysical Properties of TFBM in Various Solvents

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Toluene2.4410495850.15
Dichloromethane3.14255301050.45
Acetonitrile5.84385651270.28
Ethanol4.34455801350.10
Water (w/ 1% DMSO)10.2450610160< 0.01

Interpretation: A significant red-shift (bathochromic shift) in the emission spectra with increasing solvent polarity is a hallmark of a probe operating via an ICT mechanism. The low quantum yield in water is a particularly valuable property, as it suggests the probe is "off" in the aqueous extracellular environment and may "turn on" upon entering the more hydrophobic interiors of cells or binding to lipid-rich structures, leading to a high signal-to-noise ratio.[13][15]

Application in Live-Cell Imaging

This section provides a generalized protocol for using the TFBM probe for live-cell imaging.

G cluster_prep Cell Preparation cluster_stain Probe Staining cluster_image Image Acquisition c1 Seed cells onto glass-bottom dishes c2 Incubate for 24-48h to allow adherence c1->c2 s2 Wash cells with pre-warmed PBS c2->s2 s1 Prepare TFBM working solution in serum-free medium s3 Incubate cells with TFBM solution (37°C) s1->s3 s2->s3 s4 Wash cells 2-3 times with PBS to remove excess probe s3->s4 i1 Add fresh imaging medium (e.g., HBSS) s4->i1 i2 Mount on confocal microscope stage i1->i2 i3 Set excitation (e.g., 440 nm laser) and emission (e.g., 550-650 nm) filters i2->i3 i4 Acquire images i3->i4

Figure 2: General workflow for live-cell imaging with the TFBM probe.

Protocol: Cell Staining and Fluorescence Microscopy

Materials and Reagents:

  • HeLa cells (or other adherent cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • TFBM probe stock solution (1 mM in DMSO)

  • Glass-bottom imaging dishes

  • Confocal Laser Scanning Microscope

Procedure:

  • Cell Culture : Seed HeLa cells onto glass-bottom imaging dishes and culture them in complete medium at 37°C and 5% CO₂ until they reach 60-70% confluency.

  • Preparation of Staining Solution : Dilute the TFBM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. Scientist's Note: The optimal concentration must be determined empirically. Start with a range of concentrations (e.g., 1, 5, 10 µM) to find the best balance between bright signal and low cytotoxicity. A cytotoxicity assay (e.g., MTT) is recommended to confirm the probe is not toxic at the working concentration.[4]

  • Cell Staining : Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the TFBM staining solution and incubate for 15-30 minutes at 37°C.[16]

  • Washing : After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to eliminate unbound probe and reduce background fluorescence.

  • Image Acquisition : Add fresh, pre-warmed imaging buffer (e.g., PBS or HBSS) to the dish. Place the dish on the stage of a confocal microscope.

    • Excitation : Excite the TFBM probe using a laser line close to its λ_abs in a non-polar environment (e.g., 440 nm or 458 nm).

    • Detection : Set the detection window to collect the emitted fluorescence, for example, between 550 nm and 650 nm, to capture the signal from intracellular environments.[12]

    • Imaging : Acquire images, ensuring to minimize light exposure to the cells to prevent phototoxicity.[17]

Conclusion and Future Directions

The 2-Fluoro-4-(thiophen-2-yl)benzaldehyde scaffold provides a rapid and efficient route to novel D-π-A fluorescent probes like TFBM. The protocols outlined here demonstrate a complete workflow from rational design and synthesis to detailed characterization and application in live-cell imaging. The solvatochromic properties of TFBM make it a promising candidate for sensing lipid-rich environments or changes in membrane potential. Further derivatization of the thiophene or phenyl rings could be explored to target specific organelles or to develop probes for specific analytes, expanding the utility of this versatile chemical scaffold.

References

  • Suzuki, A. (1982). Cross-coupling reactions of organoboron compounds with organic halides. Accounts of Chemical Research, 15(6), 178-184. [Link]

  • HORIBA Scientific. Fluorescent Bioprobes. [Link]

  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2355–2366. [Link]

  • Verma, A., et al. (2023). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. [Link]

  • Li, Y., et al. (2022). Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. Physical Chemistry Chemical Physics, 24(29), 17621-17631. [Link]

  • Gouverneur, V., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Imperial College London. [Link]

  • Martinez-Ariza, G., et al. (2018). Synthesis of fluorescent heterocycles: Via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. Organic Letters, 20(19), 6076–6079. [Link]

  • Gassner, C., et al. (2019). Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme‐Responsive “Covalent‐Assembly” Fluorescent Probes with Tailor‐Made Properties. Chemistry – A European Journal, 25(59), 13532-13543. [Link]

  • Keese, A. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Humana Press. [Link]

  • Owen, D. M., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(2), e52960. [Link]

  • Xu, Z., et al. (2022). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters, 13(5), 848–854. [Link]

  • Li, Y., et al. (2022). Theoretical Study on Photophysical Properties of Thiophene-Fused-Type BODIPY Series Molecules in Fluorescence Imaging and Photodynamic Therapy. ResearchGate. [Link]

  • Sznitko, L., et al. (2019). Tunable photophysical properties of thiophene based chromophores: a conjoined experimental and theoretical investigation. New Journal of Chemistry, 43(17), 6728-6736. [Link]

  • Procter, R. J., et al. (2019). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge Apollo Repository. [Link]

  • ResearchGate. (2023). Structures of thiophene-based probes and their photophysical changes. [Link]

  • Li, Y., et al. (2018). A turn-off fluorescent probe for the detection of Cu2+ based on a tetraphenylethylene-functionalized salicylaldehyde Schiff-base. Materials Chemistry Frontiers, 2(7), 1333-1339. [Link]

  • Das, S., et al. (2023). Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. RSC Advances, 13(28), 19371-19379. [Link]

  • ResearchGate. (2020). Characterisation and analysis of fluorescent probes. [Link]

  • StainsFile. Fluorescent Live Cell Imaging. [Link]

  • ResearchGate. Characteristics of fluorescent probes. [Link]

  • Favi, L. G., et al. (2024). Synthesis and Investigation of Photophysical Properties of Fluorescent Dyes Obtained by the Knoevenagel Condensation Reaction of Mono, Di or Tri Formyl Aromatic Aldehydes and Various Ch Acids. SSRN. [Link]

  • Gao, J., et al. (2025). Synthesis of novel fluorescent probes based on the Knoevenagel reaction: For the detection and removal of sulfides from water. ResearchGate. [Link]

  • You, J., et al. (2011). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules, 16(8), 6328–6339. [Link]

  • Wang, R., et al. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules, 24(20), 3716. [Link]

  • CN104804728A - Preparation and application of fluorescence-enhanced thiophenol fluorescence probe.
  • Barbarella, G., et al. (2011). Thiophene Fluorophores for Cellular Staining: Synthesis and Application. Journal of Photochemistry and Photobiology A: Chemistry, 186(5). [Link]

  • Sun, W., et al. (2016). Recent Progress on Synthesis of Fluorescein Probes. Mini-Reviews in Organic Chemistry, 13(5), 365-373. [Link]

  • Nagano, T., et al. (2009). Development of fluorescent probes for bioimaging applications. The Journal of Biochemistry, 145(5), 563–572. [Link]

  • Zhang, X., et al. (2015). A two-photon fluorescent probe for bio-imaging of formaldehyde in living cells and tissues. Analyst, 140(21), 7378-7383. [Link]

  • Zhang, Y., et al. (2019). Fluorene-derived two-photon fluorescent probes for specific and simultaneous bioimaging of endoplasmic reticulum and lysosomes: group-effect and localization. Journal of Materials Chemistry B, 7(45), 7167-7175. [Link]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction yield with 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde .

As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with coupling an electron-deficient aryl halide (4-bromo-2-fluorobenzaldehyde) with an electron-rich, sulfur-containing heteroaryl boronic acid (2-thiopheneboronic acid). This specific Suzuki-Miyaura cross-coupling is notorious for three competing side reactions: rapid protodeboronation of the boronic acid, catalyst poisoning by the thiophene sulfur atom, and base-mediated degradation of the aldehyde moiety.

This guide provides the mechanistic causality behind these failures, a self-validating optimized protocol, and a targeted troubleshooting FAQ to ensure high-yield, reproducible batches.

I. Mechanistic Pathway & Failure Modes

To optimize this reaction, we must first understand where the catalytic cycle breaks down. Thiopheneboronic acids are highly susceptible to hydrolytic C-B bond cleavage (protodeboronation) during the transmetalation step[1]. Furthermore, the sulfur atom in the resulting biaryl product can act as a soft Lewis base, coordinating to the Palladium center and poisoning the catalyst[2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Ar-Br) Pd0->OA PdII_1 Pd(II) Aryl Halide Intermediate OA->PdII_1 TM Transmetalation (Thiophene-B(OH)2) PdII_1->TM Base PdII_2 Pd(II) Biaryl Intermediate TM->PdII_2 Proto Protodeboronation (Thiophene Formation) TM->Proto H2O Competing RE Reductive Elimination (Product Release) PdII_2->RE Poison Catalyst Poisoning (S-Coordination) PdII_2->Poison RE->Pd0 Catalyst Regeneration Product 2-Fluoro-4-(thiophen-2-yl) benzaldehyde RE->Product

Figure 1: Suzuki-Miyaura cycle showing thiophene-induced catalyst poisoning and protodeboronation.

II. Quantitative Optimization Data

The table below summarizes the causality behind different catalytic systems and their impact on the final yield of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. Standard conditions (Pd(PPh3)4 / Na2CO3) often fail due to sulfur coordination and aldehyde degradation.

Catalyst / Ligand SystemBase (Aqueous)Solvent SystemTemp / TimeYield (%)Primary Mechanistic Observation
Pd(PPh3)4 (5 mol%)2M Na2CO3Toluene / EtOH80 °C / 12h45%High protodeboronation; catalyst poisoning observed[2].
Pd(dppf)Cl2 (5 mol%)2M K2CO3Dioxane / H2O80 °C / 4h72%Bidentate ligand prevents S-coordination; faster transmetalation[3].
Pd(OAc)2 / SPhos (2 mol%) 1.5M K3PO4 THF / H2O (5:1) 70 °C / 3h 89% Optimal: Bulky ligand prevents poisoning; mild base protects aldehyde[4].
Pd(OAc)2 / SPhos (2 mol%)2M NaOHTHF / H2O (5:1)70 °C / 3h41%Cannizzaro-type degradation of the aldehyde moiety.

III. Self-Validating Experimental Protocol

This optimized methodology utilizes Pd(OAc)2 and SPhos. The extreme steric bulk of the SPhos ligand accelerates reductive elimination and physically blocks the thiophene sulfur from coordinating to the palladium center, preventing catalyst deactivation[4].

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask, add 4-bromo-2-fluorobenzaldehyde (1.0 equiv, 10 mmol), 2-thiopheneboronic acid (1.3 equiv, 13 mmol), Pd(OAc)2 (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Add THF (40 mL).

  • Validation Check: Perform three freeze-pump-thaw cycles. The absence of micro-bubbling when the vacuum is applied during the final thaw indicates complete removal of dissolved oxygen, which is critical to prevent oxidative homocoupling of the boronic acid.

Step 2: Base Addition & Reaction Initiation

  • In a separate flask, prepare a 1.5M aqueous solution of K3PO4 (2.0 equiv, 20 mmol in 13.3 mL H2O) and sparge with Argon for 30 minutes.

  • Inject the degassed base into the Schlenk flask via syringe.

  • Heat the biphasic mixture to 70 °C under vigorous stirring (1000 rpm).

  • Validation Check: Within 15-20 minutes, the mixture should transition from a pale yellow suspension to a deep, homogeneous red/brown solution. This visual cue confirms the reduction of Pd(II) to the active Pd(0) species and successful entry into the catalytic cycle.

Step 3: Monitoring & Workup

  • Monitor the reaction via LC-MS after 2 hours.

  • Validation Check: The reaction is complete when the Ar-Br peak (m/z 203) disappears and the product peak (m/z 207 [M+H]+) dominates the chromatogram.

  • Cool to room temperature, dilute with Ethyl Acetate (50 mL), and separate the phases. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

IV. Troubleshooting & FAQs

Q1: My yield is low, and I am recovering unreacted 4-bromo-2-fluorobenzaldehyde alongside unsubstituted thiophene. What went wrong? A1: You are experiencing protodeboronation . Electron-rich heteroaryl boronic acids, like 2-thiopheneboronic acid, have highly polarized C-B bonds that are susceptible to hydrolytic cleavage in basic aqueous media[1]. Solution: At room temperature, the transmetalation step is too slow, allowing hydrolysis to outcompete the cross-coupling. You must ensure the reaction is heated rapidly to 70 °C to accelerate transmetalation. If the issue persists, switch to 2-thiopheneboronic acid pinacol ester (MIDA boronate), which acts as a slow-release mechanism for the active boronic acid species.

Q2: The reaction stalls at ~50% conversion, even if I spike the mixture with additional boronic acid. Why? A2: This is a classic symptom of catalyst poisoning . The sulfur atom in the newly formed 2-Fluoro-4-(thiophen-2-yl)benzaldehyde product acts as a soft Lewis base. It coordinates to the Pd center, displacing your phosphine ligands and creating an inactive, off-cycle resting state[2]. Solution: Upgrade your ligand. Standard ligands like PPh3 are too small to prevent sulfur coordination. Switch to a bulky, electron-rich dialkylbiaryl phosphine like SPhos or XPhos[4], or use a bidentate ligand like dppf[3]. Their steric bulk physically shields the palladium center from sulfur coordination.

Q3: My LC-MS shows complete consumption of the starting material, but the major product has a mass corresponding to a carboxylic acid or alcohol derivative. A3: You are observing aldehyde degradation . Strong bases (like NaOH or KOH) combined with elevated temperatures induce the Cannizzaro reaction, causing the 2-fluorobenzaldehyde moiety to disproportionate into its corresponding carboxylic acid and alcohol. Solution: Downgrade the base strength. Use a milder base like K3PO4 or K2CO3, which is sufficiently basic to activate the boronic acid for transmetalation but mild enough to leave the aldehyde functional group intact.

Q4: I am observing a large amount of a non-polar byproduct that LC-MS identifies as 2,2'-bithiophene. A4: This is the result of oxidative homocoupling of the 2-thiopheneboronic acid. Solution: This side reaction is exclusively driven by the presence of trace oxygen in your solvent system acting as an oxidant. You must rigorously degas both your organic solvent and your aqueous base prior to mixing. A simple nitrogen blanket is insufficient; use the freeze-pump-thaw method or sparge with Argon for at least 30 minutes.

V. References

  • ACS Publications, "Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution", [Link]

  • Diva-Portal, "Diamond functionalization with light-harvesting molecular wires: improved surface coverage by optimized Suzuki cross-coupling conditions",[Link]

  • NIH, "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles", [Link]

Sources

Troubleshooting side reactions in the synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable intermediate. We understand that even well-established synthetic routes can present challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.

The synthesis of this molecule typically involves a critical carbon-carbon bond formation. The two most prevalent strategies are:

  • Suzuki-Miyaura Coupling: Cross-coupling of a functionalized benzaldehyde (e.g., 4-bromo-2-fluorobenzaldehyde) with a thiophene boronic acid or its ester equivalent.

  • Vilsmeier-Haack Formylation: Introduction of an aldehyde group onto a pre-formed 2-(3-fluorophenyl)thiophene scaffold.

Each approach has its own set of potential pitfalls. This guide is structured to address specific issues you might encounter with these primary routes.

Troubleshooting Guide & FAQs

Section 1: Issues in the Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but its success hinges on a delicate balance of catalyst, base, solvent, and substrate stability.[1][2][3]

FAQ 1: My reaction yield is low, and the main byproduct is 2-fluorobenzaldehyde. What is causing this and how can I fix it?

Primary Cause: Protodeboronation

This is a classic and highly common side reaction in Suzuki couplings where the boronic acid or ester reagent is replaced by a proton from the reaction medium before it can transmetalate to the palladium catalyst.[4] The result is the consumption of your boronic acid and the formation of the corresponding de-boronated arene (in this case, thiophene) and the unreacted aryl halide starting material, which upon workup might hydrolyze to 2-fluorobenzaldehyde if it was protected.

The Mechanism of Protodeboronation: The carbon-boron bond is susceptible to cleavage by various mechanisms, including acid-catalyzed, base-catalyzed, and uncatalyzed hydrolysis.[4]

Troubleshooting & Optimization:

  • Strictly Anhydrous Conditions: Water is a primary culprit. Ensure your solvent is rigorously dried and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base: While aqueous bases like Na₂CO₃ or K₂CO₃ are common, they can promote protodeboronation. Consider switching to a non-aqueous base.

    • Potassium Fluoride (KF): Anhydrous, powdered KF is an excellent choice as it activates the boronic acid without introducing water and the fluoride anion is known to facilitate the transmetalation step.[5]

    • Organic Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but their efficacy can be system-dependent.

  • Solvent Selection: Polar aprotic solvents like DMF or Dioxane are often used. Ensure they are of the highest purity and anhydrous grade.

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.

Table 1: Suggested Conditions to Mitigate Protodeboronation

ParameterStandard Condition (Prone to Protodeboronation)Recommended AlternativeRationale
Base 2M aq. Na₂CO₃Anhydrous powdered KFMinimizes water, fluoride activates the boronic acid.
Solvent Toluene/Ethanol/WaterAnhydrous Dioxane or TolueneReduces protic sources that can lead to C-B bond cleavage.
Temperature 100-110 °C80-90 °CReduces the rate of the undesired side reaction.
Atmosphere Air/Nitrogen blanketDegassed solvent, N₂/Ar atmosphereRemoves dissolved oxygen and moisture.
FAQ 2: My mass spectrum shows significant peaks corresponding to bithiophene and/or a difluorobiphenyl dimer. How do I suppress this homocoupling?

Primary Cause: Homocoupling

Homocoupling is another frequent side reaction where two molecules of the boronic acid (to form bithiophene) or two molecules of the aryl halide (to form the biphenyl dimer) couple with each other.[4] This process is also palladium-catalyzed and can be promoted by the presence of oxygen or by certain catalyst/ligand combinations.

Troubleshooting & Optimization:

  • Thorough Degassing: Oxygen can promote the oxidative homocoupling of boronic acids. Degas your reaction mixture thoroughly before adding the palladium catalyst. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes favor side reactions. A typical loading is 1-5 mol %. Try reducing the catalyst loading to the lower end of this range.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often form more stable Pd(0) species that are less prone to side reactions.

    • If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand such as SPhos, XPhos, or RuPhos, which are designed to promote reductive elimination and suppress side reactions.

  • Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid reagent. A large excess can drive homocoupling.

FAQ 3: The aldehyde group in my product appears to be unstable under the reaction conditions. What are my options?

Primary Cause: Aldehyde Reactivity

Aldehydes are electrophilic and can be sensitive to the basic and sometimes high-temperature conditions of a Suzuki coupling.[6] Potential side reactions include aldol condensation (if the base is strong enough), oxidation to a carboxylic acid (if air is present), or other degradative pathways.

Troubleshooting & Optimization:

  • Use a Milder Base: Strong bases like NaOH or KOH should be avoided. K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally safer for aldehyde-containing substrates.

  • Protect the Aldehyde: If milder conditions are insufficient, a protecting group strategy is the most robust solution.

    • Protect the aldehyde of your starting material (e.g., 4-bromo-2-fluorobenzaldehyde) as an acetal (e.g., using ethylene glycol and an acid catalyst).

    • Perform the Suzuki coupling on the protected substrate. Acetals are stable to the basic reaction conditions.

    • Deprotect the acetal using a mild acidic workup (e.g., dilute HCl) to reveal the final aldehyde product.

Experimental Protocol: Acetal Protection

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in toluene (0.5 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous NaHCO₃, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetal-protected aryl bromide, which can be used directly in the Suzuki coupling.

Section 2: Issues in the Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[7][8] For a substrate like 2-(3-fluorophenyl)thiophene, the regioselectivity and potential for side reactions are key concerns.

FAQ 4: I'm getting a mixture of isomers. How can I ensure the formylation occurs at the correct position on the benzaldehyde ring?

Primary Cause: Competing Directing Effects

In 2-(3-fluorophenyl)thiophene, you have two aromatic rings. The thiophene ring is generally more electron-rich and thus more reactive towards electrophilic substitution than the fluorinated benzene ring.[7] Formylation is expected to occur on the thiophene ring, typically at the C5 position (alpha to the sulfur and adjacent to the C-C bond). However, formylation on the benzene ring is a possibility. The fluorine atom is an ortho-, para-director, and the thiophene substituent is also an ortho-, para-director. This means the desired C4 position on the benzene ring is activated.

Troubleshooting & Optimization:

  • Reaction Temperature: The Vilsmeier reagent is a moderately strong electrophile.[8] Running the reaction at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures may provide enough energy to overcome the activation barrier for the less favored isomer.

  • Stoichiometry of Vilsmeier Reagent: Use only a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent (formed from POCl₃ and DMF). A large excess can lead to di-formylation or reaction at less activated sites.

  • Orthogonal Strategy: If selectivity remains an issue, an orthogonal strategy using a directed ortho-metalation (DoM) approach may be necessary. This involves using a directing group on the benzene ring to precisely install the aldehyde.

Section 3: General Purification
FAQ 5: What is the most effective method for purifying the final product?

Primary Cause of Difficulty: Structurally Similar Impurities

Impurities from side reactions, such as homocoupled products or protodeboronated starting material, can have polarities very similar to the desired product, making separation challenging.

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction, a standard aqueous workup will remove inorganic salts and highly polar reagents like DMF.

  • Silica Gel Column Chromatography: This is typically the most effective method.[9]

    • Solvent System: A non-polar/polar solvent system is recommended. Start with a low polarity mixture like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity. The product is moderately polar, so it should elute effectively.

    • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a large column.[9] Aim for an Rf value of ~0.3 for the product for good separation.

  • Recrystallization: If a solid product is obtained after chromatography and residual impurities remain, recrystallization can be an excellent final polishing step.[9]

    • Solvent Screening: Test solvents like isopropanol, ethanol, or mixed solvent systems (e.g., ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.

Visualized Workflows & Protocols

Troubleshooting Logic for Suzuki Coupling

The following diagram outlines a decision-making workflow for troubleshooting common issues in the Suzuki coupling synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

G start Reaction Complete. Analyze Crude Mixture (TLC, LCMS, NMR) low_yield Low Yield of Product? start->low_yield no_issue High Yield & Purity. Proceed to Purification. low_yield->no_issue No identify_issue Identify Main Component in Crude Mixture low_yield->identify_issue Yes sm Mainly Unreacted Starting Material (4-bromo-2-fluorobenzaldehyde) identify_issue->sm SM protodeboronation Mainly Protodeboronation Product (2-fluorobenzaldehyde) identify_issue->protodeboronation Protodeb. homocoupling High MW Impurities (Homocoupling Products) identify_issue->homocoupling Homocoup. sol_sm Solution: - Increase Temperature/Time - Check Catalyst Activity - Screen Ligands/Bases sm->sol_sm sol_proto Solution: - Use Anhydrous Base (KF) - Use Anhydrous Solvent - Thoroughly Degas System protodeboronation->sol_proto sol_homo Solution: - Thoroughly Degas System - Optimize Catalyst Loading - Use Bulky, e⁻-rich Ligands homocoupling->sol_homo

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize common side reactions like protodeboronation and homocoupling.

protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add 4-bromo-2-fluorobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and anhydrous KF (3.0 eq) to an oven-dried flask. prep2 2. Add anhydrous, degassed dioxane via cannula. prep1->prep2 react1 3. Bubble Argon through the mixture for 20 min. react2 4. Add Pd catalyst & ligand (e.g., Pd₂(dba)₃ + SPhos) under positive Ar pressure. react1->react2 react3 5. Heat to 85 °C and stir overnight. Monitor by TLC. react2->react3 work1 6. Cool, filter through Celite, and concentrate. work2 7. Perform aqueous workup (EtOAc / Water). work1->work2 work3 8. Purify by silica gel column chromatography. work2->work3

Caption: Optimized Suzuki Coupling Experimental Workflow.

References
  • Al-Amin, M., & El-Faham, A. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(19), 7881-7898. [Link]

  • Peshkov, V. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4084–4088. [Link]

  • Hooper, J. F., et al. (2021). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. ACS Catalysis, 11(10), 6036–6042. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7315-7324. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
  • Khan, I. A. (n.d.). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

Sources

Technical Support Center: Purification of Crude 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification processes.

Introduction

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The crude product, often synthesized via Suzuki-Miyaura coupling, can contain a variety of impurities that necessitate robust purification strategies. This guide provides practical, field-proven advice to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, offering potential causes and actionable solutions.

Recrystallization Issues

Question: My crude 2-Fluoro-4-(thiophen-2-yl)benzaldehyde fails to crystallize, or "oils out," upon cooling. What's going on and how can I fix it?

Answer:

This is a common issue that can be attributed to several factors:

  • High Impurity Load: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Oily byproducts are particularly problematic.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble, it won't precipitate upon cooling.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and the formation of an oil instead of crystals.

Troubleshooting Steps:

  • Solvent System Optimization: Experiment with a range of solvents or solvent mixtures. For aromatic aldehydes, solvents like isopropyl ether or a mixture of a polar solvent (e.g., acetone) with a non-polar anti-solvent (e.g., hexanes or heptane) can be effective.[1][2] Start by dissolving the crude material in a minimal amount of a hot solvent in which it is highly soluble. Then, slowly add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid. Allow this to cool slowly.

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.[1]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

  • Pre-Purification: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a silica plug or an aqueous wash to remove water-soluble impurities, before attempting recrystallization.

Column Chromatography Challenges

Question: I'm observing poor separation of my target compound from impurities during column chromatography. What can I do to improve resolution?

Answer:

Poor separation on a silica gel column is typically due to an improper choice of mobile phase, column overloading, or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. A good starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.

  • Check Column Loading: Overloading the column is a frequent cause of poor separation. A general rule of thumb is to load an amount of crude material that is 1-5% of the weight of the silica gel.[1]

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to channeling and poor separation.[3] Both dry and slurry packing methods can be effective if done carefully.[3]

  • Address Tailing: If you observe tailing of your compound spot on the TLC plate, it may be due to strong interactions with the acidic silica gel. Adding a small amount (0.5-1%) of a modifier like triethylamine to your mobile phase can help to mitigate this issue.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Fluoro-4-(thiophen-2-yl)benzaldehyde from a Suzuki-Miyaura coupling reaction?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding aryl halide (e.g., 2-fluoro-4-bromobenzaldehyde) and the thiophene boronic acid or its derivatives.

  • Homocoupling Products: Biaryl compounds formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[4][5] The presence of oxygen can increase the rate of homocoupling.[4][5]

  • Dehalogenation Byproducts: Reduction of the aryl halide starting material.[5]

  • Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction.

  • Oxidation Products: The aldehyde group is susceptible to air oxidation, which can form the corresponding carboxylic acid (2-fluoro-4-(thiophen-2-yl)benzoic acid).[6]

Q2: How can I effectively remove residual palladium catalyst from my product?

A2: Residual palladium can often be removed by:

  • Filtration: Passing the crude reaction mixture dissolved in an organic solvent through a pad of Celite® or a specialized palladium scavenger.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the palladium.

  • Column Chromatography: Palladium residues often adhere to the top of the silica gel column.

Q3: Is there an alternative to column chromatography for removing unreacted aldehyde starting material?

A3: Yes, a bisulfite extraction is a highly effective chemical method for selectively removing aldehydes from a mixture.[7][8][9]

Protocol for Bisulfite Extraction:

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for several minutes. A white precipitate of the aldehyde-bisulfite adduct may form.[1][7]

  • Separate the aqueous layer containing the water-soluble adduct. The organic layer should now be largely free of the aldehyde.[1]

  • To regenerate the aldehyde from the aqueous layer, add a base such as sodium hydroxide to raise the pH to 12 and then extract the aldehyde back into an organic solvent.[7]

Q4: How should I store purified 2-Fluoro-4-(thiophen-2-yl)benzaldehyde to prevent degradation?

A4: To ensure the long-term stability of your purified product, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[10] This will minimize oxidation of the aldehyde functionality.

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

PurificationWorkflow Crude Crude Product AqueousWash Aqueous Wash (e.g., NaHCO3, Brine) Crude->AqueousWash Drying Drying (e.g., MgSO4) AqueousWash->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration PurificationChoice Purity Check (TLC/NMR) Concentration->PurificationChoice ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Complex Mixture Recrystallization Recrystallization PurificationChoice->Recrystallization Relatively Clean PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: Decision workflow for purification of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

Summary of Purification Techniques

Purification MethodPrincipleBest For RemovingKey Considerations
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Solid impurities with different solubility profiles.Solvent selection is critical; slow cooling is important for pure crystals.[1][11]
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.A wide range of impurities with different polarities.Requires optimization of the mobile phase via TLC; can be time-consuming.[3]
Bisulfite Extraction Reversible chemical reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.Unreacted aldehyde starting materials or aldehyde byproducts.Highly selective for aldehydes; the aldehyde can be recovered if needed.[7][8]

References

  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved March 7, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Column Chromatography. Retrieved March 7, 2026, from [Link]

  • Chemistry Solutions. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Stability Protocols for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a biaryl intermediate frequently used in medicinal chemistry (e.g., Suzuki-Miyaura coupling). While the fluorinated benzene ring provides some metabolic stability, the molecule possesses two distinct reactive centers that compromise its shelf-life in solution:

  • The Aldehyde Moiety: Highly susceptible to radical-induced autoxidation, converting the aldehyde to the corresponding benzoic acid.[1][2]

  • The Thiophene Ring: An electron-rich heteroaromatic system prone to electrophilic attack and acid-catalyzed oligomerization.

This guide provides a self-validating system to diagnose, prevent, and reverse degradation.

Diagnostic Hub: Troubleshooting & FAQs

Use this section to identify the state of your material before proceeding to experiments.

Visual & Spectroscopic Diagnosis
ObservationDiagnosisRoot CauseVerification (NMR/LCMS)
White Precipitate Oxidation Conversion to 2-Fluoro-4-(thiophen-2-yl)benzoic acid. The acid is often less soluble than the aldehyde.1H NMR: Appearance of broad singlet ~11-13 ppm (COOH). Loss of sharp singlet ~10 ppm (CHO).
Solution Darkening (Yellow

Brown/Black)
Oligomerization Acid-catalyzed polymerization of the thiophene ring, often initiated by the benzoic acid formed in Step 1.LCMS: Broadening of peaks; appearance of higher MW species (+82 or +84 mass units).
Turbidity in Amine Solvents Imine Formation Reaction with primary amines (Schiff base formation).1H NMR: Shift of CHO proton to ~8.5 ppm (Imine CH=N).
Frequently Asked Questions (FAQs)

Q: I see a white solid in my bottle. Is the compound ruined? A: Not necessarily. The solid is likely the benzoic acid derivative.[2] The remaining liquid/supernatant may still be pure aldehyde.

  • Action: Filter the solution. The acid is often insoluble in non-polar solvents (Hexanes/Pentane), while the aldehyde remains dissolved.

Q: Can I store this in DMSO or DMF? A: Use with caution. While soluble, DMSO can act as an oxidant under certain conditions, and DMF can hydrolyze to form dimethylamine, which reacts with the aldehyde.

  • Recommendation: For long-term storage, use anhydrous Toluene or Dichloromethane (DCM) .

Q: Does the fluorine atom affect stability? A: Yes. The fluorine at the ortho position provides steric protection to the carbonyl, slightly reducing the rate of nucleophilic attack compared to non-fluorinated analogs. However, it does not prevent radical autoxidation.

Mechanism of Degradation

To prevent degradation, one must understand the "Death Spiral" of benzaldehydes. The process is autocatalytic: a small amount of oxidation produces acid, which then catalyzes thiophene degradation.

Pathway Visualization

DegradationPathway cluster_0 Autoxidation Cycle Aldehyde Intact Aldehyde (2-Fluoro-4-(thiophen-2-yl)...) Radical Acyl Radical (Intermediate) Aldehyde->Radical Light/O2 (Initiation) Peracid Peroxy Acid Radical->Peracid + O2 Acid Benzoic Acid (White Precipitate) Peracid->Acid + Aldehyde Polymer Thiophene Oligomers (Dark Tarry Residue) Acid->Polymer Acid Catalysis

Figure 1: The degradation cascade. Note that the formation of Benzoic Acid (red) can trigger secondary degradation of the Thiophene ring (black).

Stabilization Protocols

Protocol A: Solvent Selection & Preparation

The choice of solvent is the single most critical factor for solution stability.

The Golden Rule: Store in non-nucleophilic, non-hygroscopic solvents.

SolventRatingNotes
Toluene ⭐⭐⭐⭐⭐Excellent. Non-polar, does not absorb water, no reactive groups.
DCM (Dichloromethane) ⭐⭐⭐⭐Good, but volatile. Hard to keep concentration constant.
THF (Tetrahydrofuran) ⭐⭐Risk of peroxide formation (which oxidizes the aldehyde). Must be BHT-stabilized.
Methanol/Ethanol Poor. Forms hemiacetals reversibly; absorbs water.
DMF/DMSO Poor for storage. Hygroscopic and potential for side reactions.
Protocol B: The "Inert-Scavenge-Seal" Workflow

Follow this step-by-step procedure for storing stock solutions.

  • Radical Scavenging (Crucial):

    • Add BHT (Butylated Hydroxytoluene) to the solvent before dissolving the aldehyde.

    • Concentration: 100–200 ppm (approx. 10 mg BHT per 100 mL solvent).

    • Why: BHT intercepts the acyl radical (see Figure 1), halting the chain reaction immediately [1].

  • Dissolution & Degassing:

    • Dissolve the aldehyde in the BHT-treated solvent.

    • Sparge the solution with Argon gas for 5-10 minutes.

    • Why Argon? Argon is heavier than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix more easily with air in opened vials [2].

  • Cryogenic Storage:

    • Store at -20°C .

    • Note: If using DMSO (not recommended, but sometimes necessary for bio-assays), freeze-thaw cycles promote water absorption. Aliquot into single-use vials.

Decision Tree: Solvent Selection

SolventSelect Start Select Solvent for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Purpose What is the purpose? Start->Purpose Storage Long-term Storage Purpose->Storage Reaction Immediate Reaction Purpose->Reaction Analysis LCMS/NMR Analysis Purpose->Analysis Toluene Use Anhydrous Toluene (+ BHT) Storage->Toluene Preferred DCM Use Anhydrous DCM Reaction->DCM If solubility allows Acetonitrile Use Acetonitrile (No Acid) Analysis->Acetonitrile

Figure 2: Decision logic for solvent selection to maximize stability.

Advanced Handling: Reaction Setup

When using this molecule in Suzuki couplings or Reductive Aminations, stability during the reaction is key.

Problem: Palladium catalysts (used in Suzuki couplings) can be deactivated by the sulfur in the thiophene ring if the ring degrades. Solution:

  • Degas solvents vigorously before adding the catalyst. Oxygen accelerates the "homocoupling" of boronic acids and the oxidation of the aldehyde.

  • Base Selection: Use mild bases like

    
     or 
    
    
    
    . Avoid strong hydroxides (
    
    
    ,
    
    
    ) if possible, as they can trigger the Cannizzaro reaction (disproportionation of the aldehyde) [3].

References

  • Mechanism of Autoxidation: Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no. 6, 1961, pp. 563–589. Link

  • Inert Atmosphere Techniques: "Handling Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletin AL-134. Link

  • Cannizzaro Reaction Risks: Geissman, T. A. "The Cannizzaro Reaction."[3] Organic Reactions, 2011. Link

  • Thiophene Stability: "Thiophene and Its Derivatives." ScienceDirect Topics. Link

Sources

Preventing aldehyde group oxidation during reactions with 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this versatile but sensitive molecule. Here, we address common challenges, with a primary focus on preventing the undesired oxidation of the aldehyde functional group during synthetic transformations. Our approach is rooted in mechanistic understanding to provide robust and reproducible solutions.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered when utilizing 2-Fluoro-4-(thiophen-2-yl)benzaldehyde in multi-step syntheses.

Q1: I'm observing significant conversion of my starting material to the corresponding carboxylic acid. What is causing this aldehyde oxidation?

A1: The aldehyde group in 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is susceptible to oxidation to a carboxylic acid under various conditions. This can be triggered by:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or trace metal impurities, can lead to autoxidation.[1]

  • Peroxide Contaminants: Solvents like THF or diethyl ether can form explosive peroxides upon storage, which are potent oxidizing agents.

  • Strong Oxidizing Reagents: If your reaction involves reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or even milder oxidants not intended to react with the aldehyde, you may see this side reaction.[2]

  • Reaction Conditions: Elevated temperatures and certain basic conditions can also promote oxidation. For instance, the Cannizzaro reaction can occur under strong basic conditions, though it's less common for substituted benzaldehydes.[3]

Q2: My reaction yield is consistently low, and I'm isolating a complex mixture of byproducts. How can I troubleshoot this?

A2: Low yields and complex byproduct formation often point to the instability of either the starting material or the desired product under the chosen reaction conditions.[1] The thiophene ring, while generally stable, can undergo side reactions.[4]

  • Thiophene Ring Oxidation: Under strongly acidic or certain oxidative conditions, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone.[5] These species are often unstable and can lead to further degradation.[1]

  • Electrophilic Attack on Thiophene: The thiophene ring is electron-rich and susceptible to electrophilic attack, which can compete with reactions at the aldehyde.[2]

  • Instability of Intermediates: Reaction intermediates may not be stable under your current protocol. It is advisable to test the stability of your starting material under the reaction conditions without all reagents present to isolate the cause of degradation.[1]

Q3: Does the fluorine substituent influence the reactivity of the aldehyde group?

A3: Yes, the fluorine atom at the ortho-position to the aldehyde has a significant electronic effect. As a strongly electronegative atom, it acts as an electron-withdrawing group via induction, which can increase the electrophilicity of the aldehyde's carbonyl carbon. This can make the aldehyde more susceptible to nucleophilic attack.

Section 2: Troubleshooting Guide: Preventing Aldehyde Oxidation

Unwanted oxidation of the aldehyde is a primary challenge. This guide provides actionable strategies to mitigate this issue.

Issue: Conversion of Aldehyde to Carboxylic Acid During a Nucleophilic Addition Reaction

Root Cause Analysis:

The nucleophilic addition reaction itself may not be the direct cause. The problem often lies with the reaction setup, reagent purity, or workup procedure. The aldehyde is likely being exposed to an oxidizing environment.

Solutions:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.[1]

  • Solvent Purity: Use freshly distilled or inhibitor-free solvents to eliminate peroxide contaminants. Test your solvents for peroxides before use, especially with ethers.

  • Degassing: Degas your reaction mixture by bubbling an inert gas through the solvent prior to adding your reagents.

  • Careful Reagent Selection: If your synthesis plan involves an oxidation step elsewhere in the molecule, ensure the chosen oxidant is highly chemoselective and will not affect the aldehyde.

Proactive Strategy: Aldehyde Protection

The most robust method to prevent aldehyde oxidation is to temporarily "mask" it with a protecting group. Acetals are the most common and effective protecting groups for aldehydes due to their stability in neutral to strongly basic and nucleophilic environments.[6][7]

Workflow for Acetal Protection:

G cluster_protection Protection Step cluster_reaction Main Reaction cluster_deprotection Deprotection Step A 2-Fluoro-4-(thiophen-2-yl)benzaldehyde B Protected Aldehyde (Acetal) A->B Dean-Stark Reflux Reagent1 Ethylene Glycol, p-TsOH (cat.), Toluene C Perform Desired Reaction (e.g., Grignard, Lithiation) B->C Stable under basic/ nucleophilic conditions D Desired Product with Aldehyde C->D Hydrolysis Reagent2 Aqueous Acid (e.g., HCl) G Start Bromo-substituted 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Reagents Aryl Boronic Acid, Pd(PPh₃)₄, Na₂CO₃ Product Coupled Product with Intact Aldehyde Start->Product Suzuki Reaction (Inert Atmosphere)

Sources

Technical Support Center: Scale-up Synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents distinct challenges during scale-up, often leading to issues with yield, purity, and reproducibility. This technical support center is designed for researchers, chemists, and process development professionals to navigate these complexities. We provide in-depth, field-tested solutions to common problems encountered during synthesis and purification, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

Q1: What is the most common and scalable synthetic route for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde?

The most prevalent and industrially viable method is the Suzuki-Miyaura cross-coupling reaction.[1] This pathway involves the palladium-catalyzed reaction between an aryl halide and an organoboron species. For this specific target, two primary variations are employed:

  • Route A: Coupling of 2-Fluoro-4-bromobenzaldehyde with Thiophene-2-boronic acid .

  • Route B: Coupling of 4-Formyl-3-fluorophenylboronic acid with 2-Bromothiophene .

Route A is often preferred due to the commercial availability and lower cost of 2-Fluoro-4-bromobenzaldehyde compared to the corresponding boronic acid.

Q2: Why is the Suzuki-Miyaura coupling preferred over other cross-coupling reactions or methods like the Vilsmeier-Haack reaction?

The Suzuki-Miyaura reaction offers several distinct advantages for this specific transformation, making it the superior choice for scale-up:

  • High Functional Group Tolerance: The reaction conditions are mild enough to tolerate sensitive functional groups like the aldehyde (-CHO) moiety, which could be problematic in harsher reaction environments.[1]

  • Commercial Availability of Reagents: The required boronic acids and aryl halides are widely available.

  • Favorable Toxicity Profile: Boronic acids and their byproducts are generally less toxic than organotin or organozinc reagents used in Stille or Negishi couplings.

  • Reaction Robustness: The reaction is less sensitive to trace amounts of water compared to many other organometallic couplings.

The Vilsmeier-Haack reaction, which introduces a formyl group to an activated aromatic ring, is a less direct approach.[2][3][4] It would require the prior synthesis of 2-fluoro-4-(thiophen-2-yl)benzene, adding steps to the overall process. Furthermore, the reactivity of thiophene is lower than that of furan or pyrrole, potentially requiring forcing conditions that could lead to side products.[5]

Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling for this synthesis on a larger scale?

Scaling up a Suzuki-Miyaura coupling requires careful control over several parameters to maintain yield and purity.

ParameterImportance & RationaleTypical Range
Catalyst & Ligand The choice of palladium source and phosphine ligand is critical for efficient oxidative addition and reductive elimination. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often effective.Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands like SPhos. Loading: 0.5-2 mol%.
Base The base is crucial for the transmetalation step. Its strength, solubility, and nature (e.g., carbonate, phosphate) affect reaction kinetics and can minimize side reactions like deboronation.K₂CO₃, K₃PO₄, Cs₂CO₃. Typically 2-3 equivalents.
Solvent System A solvent system that can dissolve both the organic substrates and the inorganic base is necessary. Often, a mixture of an organic solvent and water is used.Toluene/Water, Dioxane/Water, 2-MeTHF/Water.
Temperature Temperature control is vital for balancing reaction rate against catalyst decomposition and side-product formation.80-110 °C.
Inert Atmosphere Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands, leading to catalyst deactivation. Rigorous deoxygenation (sparging with N₂ or Ar) is mandatory.N₂ or Argon atmosphere throughout the reaction.

Q4: What are the primary safety concerns associated with this synthesis?

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and are considered heavy metal contaminants. Proper handling and containment are necessary.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in a fume hood under an inert atmosphere.

  • Solvents: Organic solvents like toluene and dioxane have associated health and flammability risks. Ensure adequate ventilation and grounding of equipment to prevent static discharge.

  • Exothermic Reactions: The initial mixing of reagents and the reaction itself can be exothermic. On a large scale, this must be managed with controlled addition rates and adequate cooling capacity to prevent thermal runaway.

Part 2: Troubleshooting Guide

This guide addresses specific, common problems encountered during the scale-up synthesis in a question-and-answer format.

Q: My Suzuki coupling reaction has stalled, with significant starting material remaining. How can I drive it to completion?

A: Incomplete conversion is a frequent scale-up challenge. The root cause is often related to catalyst deactivation or inefficient mass transfer.

  • Causality: The active Pd(0) catalyst can be deactivated through oxidation or aggregation. On a larger scale, inefficient stirring can lead to poor mixing of the organic and aqueous phases, slowing down the crucial transmetalation step which occurs at the phase interface.

  • Solution Workflow:

    • Confirm Inert Atmosphere: Ensure your nitrogen or argon blanket is effective. Even small leaks can kill the catalyst over the extended reaction times typical of scale-up.

    • Improve Agitation: Increase the stirring rate to create a fine emulsion between the organic and aqueous layers, maximizing the interfacial area.

    • Check Base Quality and Solubility: Ensure the base has not clumped at the bottom of the reactor. If solubility is an issue, consider switching to a more soluble base like K₃PO₄ or adding a phase-transfer catalyst (e.g., TBAB).

    • Incremental Catalyst Addition: If you suspect catalyst death, a small, fresh charge of the palladium catalyst (and ligand) can sometimes restart a stalled reaction. This should be done cautiously.

Q: I'm observing a significant amount of homocoupling byproducts. How can I minimize their formation?

A: Homocoupling, such as the formation of 2,2'-bithiophene or 4,4'-difluoro-biphenyl-2,2'-dicarbaldehyde, arises from side reactions of the organometallic intermediates.

  • Causality: The primary cause is often the presence of oxygen, which can promote the homocoupling of boronic acids. Another pathway involves the reaction of two organopalladium intermediates.

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly sparge the reaction mixture (solvents, substrates, and base solution) with an inert gas (N₂ or Ar) for at least 30-60 minutes on a lab scale, and potentially longer for larger reactors.

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). This ensures the aryl halide is fully consumed and minimizes its potential for homocoupling.

    • Slow Catalyst Addition: Adding the catalyst solution subsurface after the mixture is heated to the target temperature can sometimes reduce side reactions that occur during heat-up.

Q: My final product is contaminated with the corresponding carboxylic acid, 2-Fluoro-4-(thiophen-2-yl)benzoic acid. How does this happen and how can I remove it?

A: Aldehydes are susceptible to oxidation, a problem often exacerbated by long reaction times, exposure to air during workup, or impure solvents.

  • Causality: The aldehyde group can be oxidized to a carboxylic acid by residual oxygen, especially at elevated temperatures or in the presence of trace metal catalysts.

  • Prevention & Removal:

    • Prevention during Workup: After the reaction is complete, cool the mixture under an inert atmosphere before exposing it to air for the workup.

    • Acid/Base Extraction: The carboxylic acid impurity can be easily removed with a basic wash during the extractive workup. After diluting the reaction mixture with an organic solvent (e.g., EtOAc, Toluene), wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated and move into the aqueous layer, while the neutral aldehyde product remains in the organic phase.[6]

Q: I am struggling with the final purification. Column chromatography is not providing good separation, and the product won't crystallize. What should I do?

A: Purification is often the bottleneck in scaling up this synthesis. A multi-step approach is often necessary.

  • Causality: The product and key impurities (like homocoupled products or starting materials) can have very similar polarities, making chromatographic separation difficult. "Oiling out" or failure to crystallize is often due to residual solvent or the presence of impurities that inhibit lattice formation.[6][7]

  • Troubleshooting Purification:

    // Chromatography Path Chrom_Sol [label="Optimize TLC Solvent System", shape=parallelogram, fillcolor="#FBBC05"]; Chrom_Ratio [label="Adjust Product:Silica Ratio\n(Increase silica loading, e.g., 1:50)"]; Chrom_Alt [label="Consider Alternative Stationary Phase\n(e.g., Alumina, C18)"];

    Chrom -> Chrom_Sol; Chrom_Sol -> Chrom_Ratio [label="Still poor separation?"]; Chrom_Ratio -> Chrom_Alt [label="Still poor separation?"];

    // Crystallization Path Cryst_Purity [label="Is crude purity >90%?"]; Cryst_Purity_No [label="No: Re-purify via\nchromatography or\nbisulfite adduct formation."]; Cryst_Purity_Yes [label="Yes"]; Cryst_Solvent [label="Screen Recrystallization Solvents\n(e.g., Isopropanol, Heptane, Toluene/Heptane)"]; Cryst_Seed [label="Add a Seed Crystal"]; Cryst_Cool [label="Cool Slowly"];

    Cryst -> Cryst_Purity; Cryst_Purity -> Cryst_Purity_No [label="No"]; Cryst_Purity -> Cryst_Purity_Yes [label="Yes"]; Cryst_Purity_Yes -> Cryst_Solvent; Cryst_Solvent -> Cryst_Seed [label="No crystals form?"]; Cryst_Seed -> Cryst_Cool [label="Still no crystals?"]; }

    Caption: Troubleshooting workflow for purification.

Part 3: Detailed Experimental Protocols

Protocol 1: Scale-up Suzuki-Miyaura Coupling

This protocol describes the synthesis starting from 2-Fluoro-4-bromobenzaldehyde.

  • Reagents:

    • 2-Fluoro-4-bromobenzaldehyde (1.0 eq)

    • Thiophene-2-boronic acid (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1 mol%)

    • Toluene and Water (e.g., 5:1 v/v)

  • Procedure:

    • Setup: Equip a reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen/argon inlet.

    • Degassing: Charge the reactor with 2-Fluoro-4-bromobenzaldehyde, Thiophene-2-boronic acid, K₂CO₃, and the toluene/water solvent mixture. Sparge the stirred mixture vigorously with nitrogen for 60 minutes.

    • Catalyst Addition: In a separate glovebox or inerted flask, dissolve the Pd(PPh₃)₄ catalyst in a small amount of degassed toluene.

    • Reaction: Heat the reactor contents to 90-95 °C. Once at temperature, add the catalyst solution via cannula or an addition funnel.

    • Monitoring: Maintain the temperature and stir vigorously for 4-8 hours. Monitor the reaction progress by taking samples and analyzing them via TLC or HPLC until the starting aryl bromide is consumed.

    • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

    • Washes: Combine the organic layers and wash sequentially with 2 M HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for crude material that is >90% pure.

  • Procedure:

    • Solvent Selection: Dissolve a small sample of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a toluene/heptane mixture). A good solvent will dissolve the product when hot but provide low solubility when cold.

    • Dissolution: In the main vessel, add the selected hot solvent to the crude oil or solid until it fully dissolves.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel.

    • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

    • Cooling: Once crystal formation begins, cool the mixture further in an ice bath for at least 1 hour to maximize recovery.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Part 4: Synthesis & Purification Workflow

G reagents reagents degas degas reagents->degas heat heat degas->heat catalyst catalyst heat->catalyst react react catalyst->react cool cool react->cool wash wash cool->wash concentrate concentrate wash->concentrate crude crude concentrate->crude purify_choice purify_choice crude->purify_choice recryst recryst purify_choice->recryst Yes column column purify_choice->column No final final recryst->final column->final

Caption: General workflow for synthesis and purification.

References

  • BenchChem. (2025).
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved March 7, 2026, from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved March 7, 2026, from [Link]

  • Mondal, S., & Gandhi, T. (2017). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synthesis, 49(21), 4845-4854. [Link]

Sources

Minimizing impurities in the final product derived from 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The purity of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, a key building block in pharmaceutical and materials science, is paramount for the success of downstream applications. Its synthesis, typically involving a palladium-catalyzed cross-coupling reaction, can introduce a range of process-related impurities that are often challenging to remove. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers identify, minimize, and eliminate these impurities, ensuring the highest quality final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Fluoro-4-(thiophen-2-yl)benzaldehyde?

A1: The impurity profile is heavily dependent on the synthetic route, which is most commonly a Suzuki-Miyaura cross-coupling reaction. Based on this, you can anticipate several classes of impurities:

  • Reaction-Derived Impurities: These originate directly from the coupling reaction.

    • Homocoupling Products: Formation of biphenyl or bithiophene species from the coupling of two identical starting material molecules.[1][2]

    • Protodeboronation/Dehalogenation Products: Loss of the boronic acid group or the halide from the starting materials, resulting in fluorobenzene or thiophene byproducts.[1][3]

    • Unreacted Starting Materials: Residual 2-fluoro-4-halobenzaldehyde or thiophene-2-boronic acid (or its derivatives).

  • Catalyst-Derived Impurities:

    • Residual Palladium: The final product can be contaminated with soluble or insoluble forms of the palladium catalyst used in the reaction.[4][5]

  • Degradation-Related Impurities:

    • Oxidation Product: The aldehyde functional group is susceptible to oxidation, forming the corresponding 2-fluoro-4-(thiophen-2-yl)benzoic acid, especially upon exposure to air.[6][7][8] This is often visible as a white crystalline solid forming in the aldehyde.[6]

Q2: How can I detect and quantify these impurities?

A2: A multi-technique analytical approach is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity and separating the target compound from most organic impurities. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with a small amount of formic acid or TFA) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as low molecular weight starting materials or dehalogenated byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product and helps identify major impurities. ¹⁹F NMR is particularly useful for tracking fluorine-containing starting materials and byproducts.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for quantifying trace levels of residual palladium, which is critical for pharmaceutical applications.[9]

Q3: My aldehyde product appears to be turning into a white solid over time. What is happening and how can I stop it?

A3: This is a classic sign of the aldehyde oxidizing to the corresponding carboxylic acid (2-fluoro-4-(thiophen-2-yl)benzoic acid).[6] Aldehydes, particularly aromatic ones, can react with atmospheric oxygen in a process called autoxidation, which can be accelerated by light.[6]

Prevention and Storage Best Practices:

  • Inert Atmosphere: Always handle and store the purified aldehyde under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.[6][10]

  • Light Protection: Store the compound in an amber or opaque glass vial to protect it from light.[6]

  • Temperature Control: Store at a controlled temperature, typically between 15°C and 25°C.[6] While refrigeration slows oxidation, it can cause the less soluble benzoic acid to crystallize out.[6]

  • Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like hydroquinone or catechol.[10]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems encountered during the experimental workflow.

Problem 1: My final product is contaminated with residual palladium catalyst.

Root Cause: Palladium from the cross-coupling reaction can remain in the product as soluble complexes or colloidal metal. Simple filtration is often insufficient to remove all forms.[5][9]

Solution Workflow:

// Nodes start [label="Crude Product\n(High Pd Content)", fillcolor="#F1F3F4", fontcolor="#202124"]; celite [label="Step 1: Celite Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check1 [label="ICP-MS Analysis:\nPd > 10 ppm?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; scavenger [label="Step 2: Scavenger Treatment\n(e.g., SiliaMetS Thiol, MP-TMT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter_scav [label="Filter Scavenger", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check2 [label="ICP-MS Analysis:\nPd > 10 ppm?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; crystallize [label="Step 3: Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Final Product\n(Pd < 10 ppm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-evaluate:\n- Scavenger type\n- Loading/Time", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> celite [label=" Removes insoluble Pd(0) "]; celite -> check1; check1 -> scavenger [label=" Yes "]; check1 -> end [label=" No "]; scavenger -> filter_scav; filter_scav -> check2; check2 -> crystallize [label=" Yes "]; check2 -> end [label=" No "]; crystallize -> end; check2 -> fail [style=dashed, dir=back, label=" If still high "]; } } Caption: Workflow for Palladium Removal.

Detailed Protocols:

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica

This protocol is effective for removing soluble palladium species.[4][9]

  • Dissolve: Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate) at a concentration of 20-50 mg/mL.

  • Add Scavenger: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) at a loading of 5-10 weight equivalents relative to the theoretical amount of palladium used in the reaction.

  • Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 4-18 hours. The optimal time should be determined experimentally.[9]

  • Filter: Filter the mixture through a pad of Celite to remove the scavenger.

  • Rinse & Concentrate: Wash the filter cake with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Scavenger TypeTypical LoadingAdvantagesDisadvantages
Activated Carbon 0.1 - 0.5x weight of crudeInexpensive, effective for many Pd species.[9]Can adsorb the desired product, leading to yield loss.[9]
Thiol-Silica 5-10 eq. vs. PdHigh selectivity for palladium, low product adsorption.[4][9]Higher cost than carbon.
MP-TMT Resin 0.2 wt vs. crudeHighly effective in polar aprotic solvents (DMF, NMP).[4]May require longer reaction times (overnight).[4]
Problem 2: My product is contaminated with the oxidized impurity, 2-fluoro-4-(thiophen-2-yl)benzoic acid.

Root Cause: The aldehyde has been exposed to oxygen during the reaction workup or purification.[6] Standard silica gel can sometimes promote oxidation.

Solution: An acidic impurity like benzoic acid can be removed with a simple basic wash or by forming a water-soluble adduct of the aldehyde.

Protocol 2: Purification via Basic Wash

This is the simplest method for removing acidic impurities.[6][10]

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous sodium carbonate (Na₂CO₃) solution.[6] Shake thoroughly, releasing pressure frequently. The benzoic acid impurity will be converted to its water-soluble sodium salt.

  • Separate: Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC).

  • Rinse: Wash the organic layer with water and then with brine to remove residual base and salt.

  • Dry & Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the purified aldehyde.[6]

Protocol 3: Purification via Bisulfite Adduct Formation

This is a highly selective method for purifying aldehydes from non-carbonyl impurities.[11][12]

  • Adduct Formation: Dissolve the crude mixture in methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously. The aldehyde will form a water-soluble α-hydroxy sulfonic acid salt adduct.[11][12]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes). Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer.[11]

  • Regeneration: Isolate the aqueous layer containing the adduct. Add fresh ethyl acetate. While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH is ~12. This reverses the reaction, regenerating the pure aldehyde.[11]

  • Final Extraction: Extract the regenerated aldehyde into the organic layer. Separate, dry, and concentrate the organic phase to obtain the pure product.

Problem 3: Flash chromatography is giving poor separation or leading to product decomposition.

Root Cause: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a polar compound. The thiophene and aldehyde moieties can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential degradation.[13][14]

Troubleshooting Strategies:

// Nodes start [label="Poor Separation/\nDecomposition on Silica", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deactivate [label="Option 1:\nDeactivate Silica Gel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alt_phase [label="Option 2:\nUse Alternative Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reverse_phase [label="Option 3:\nReversed-Phase Flash", fillcolor="#4285F4", fontcolor="#FFFFFF"];

deactivate_detail [label="Flush column with eluent\ncontaining 1-2% Triethylamine (TEA)\nto neutralize acidic sites.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; alt_phase_detail [label="Use neutral or basic alumina,\nor a bonded phase like diol or amino silica.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; reverse_phase_detail [label="Use a C18 stationary phase with a\npolar mobile phase (e.g., water/acetonitrile).\nIdeal for polar compounds.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> deactivate; start -> alt_phase; start -> reverse_phase;

deactivate -> deactivate_detail [style=dashed, dir=none]; alt_phase -> alt_phase_detail [style=dashed, dir=none]; reverse_phase -> reverse_phase_detail [style=dashed, dir=none]; } Caption: Flash Chromatography Troubleshooting Options.

Protocol 4: Flash Chromatography on Deactivated Silica Gel

This protocol minimizes unwanted interactions with acidic sites on the silica surface.[14]

  • Column Packing: Dry pack the column with standard silica gel.

  • Deactivation: Prepare a solvent mixture identical to your starting eluent (e.g., 10% ethyl acetate in hexanes) but with the addition of 1-2% triethylamine (TEA).

  • Flush: Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. This neutralizes the most acidic silanol groups.[14]

  • Equilibration: Flush the column with 2-3 column volumes of your initial eluent without TEA to remove the excess base.

  • Load & Elute: Load your sample and run the chromatography as usual. The peak shape and recovery should be significantly improved.

References

  • BenchChem. (n.d.). Preventing oxidation of benzaldehyde derivatives during synthesis.
  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Reddit. (2015). Purifying aldehydes?
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ECHEMI. (n.d.). What is the best solution to prevent the oxidation of Benzaldehyde...
  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite.
  • Preprints.org. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties.
  • ResearchGate. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.

Sources

Selecting the optimal base and solvent for reactions with 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists to provide expert guidance on optimizing reaction conditions. Here, we address common questions and troubleshooting scenarios related to base and solvent selection for this versatile synthetic intermediate.

Section 1: Understanding the Reactivity of the Substrate

Before selecting a base or solvent, it is crucial to understand the electronic landscape of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. The molecule possesses three key regions of reactivity: the aldehyde, the fluorine-substituted benzene ring, and the thiophene ring. Their interplay governs the outcomes of your reactions.

  • Aldehyde Group (-CHO): This is a moderately deactivating, meta-directing group that withdraws electron density from the benzene ring through induction and resonance.[1] The carbonyl carbon is highly electrophilic, making it the primary site for nucleophilic attack in reactions like condensations, reductive aminations, and additions.

  • Fluoro Group (-F): As a halogen, fluorine is an ortho-, para-directing group. It deactivates the ring towards electrophilic substitution due to its strong inductive electron withdrawal but can activate it for nucleophilic aromatic substitution (SNAr).[1] In the context of SNAr, the fluorine atom's high electronegativity polarizes the C-F bond, making the attached carbon highly susceptible to nucleophilic attack.[2]

  • Thiophene Group: Thiophene is an electron-rich aromatic heterocycle that is more reactive than benzene in electrophilic substitution reactions.[3] Its presence at the C4 position influences the overall electron density of the benzaldehyde system.

This unique combination of substituents means that reaction conditions must be carefully chosen to target the desired functional group selectively.

Section 2: Reactions at the Aldehyde Group

The electrophilic nature of the aldehyde is the focal point for many synthetic transformations. The choice of base and solvent is paramount to achieving high yields and avoiding side reactions.

Q1: What are the recommended conditions for a Knoevenagel condensation with this aldehyde?

A1: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) and is typically catalyzed by a weak base.[4] The electron-withdrawing nature of the fluorine atom on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, often facilitating this reaction.[5]

  • Recommended Bases: Weak amine bases are ideal. Piperidine, pyridine, or ammonium acetate are excellent choices. These bases are strong enough to deprotonate the active methylene compound to form the required enolate nucleophile but are not strong enough to promote unwanted side reactions like the self-condensation of the aldehyde.[4]

  • Recommended Solvents: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the intermediates and reagents.[3] For some substrates, aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can also be effective.[6]

Troubleshooting Guide: Knoevenagel Condensation
IssuePossible Cause(s)Suggested Solution(s)
Slow or No Reaction Insufficiently basic catalyst; Low reaction temperature.Switch to a slightly stronger weak base (e.g., piperidine). Gently heat the reaction mixture (e.g., to 50-80 °C).
Low Yield Reversibility of the initial addition step; Product precipitation issues.Use a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium forward. Ensure the chosen solvent can dissolve the final product at the reaction temperature.
Side Product Formation Base is too strong, causing self-condensation or other side reactions.Switch to a weaker base like ammonium acetate. Ensure the temperature is not excessively high.
Experimental Protocol: Knoevenagel Condensation
  • To a round-bottom flask, add 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), and ethanol (10 mL).[3]

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Q2: How do I choose a base and solvent for a Wittig reaction?

A2: The Wittig reaction converts the aldehyde to an alkene using a phosphorus ylide (Wittig reagent).[7][8][9] The key is the initial formation of the ylide from its corresponding phosphonium salt, which requires a strong base.

  • Recommended Bases: Strong bases are required to deprotonate the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe).[8][10] The choice depends on the acidity of the phosphonium salt. For non-stabilized ylides, very strong bases like n-BuLi are needed.

  • Recommended Solvents: Anhydrous aprotic solvents are mandatory to prevent quenching the strong base and the reactive ylide. Tetrahydrofuran (THF) and diethyl ether are the most common solvents for Wittig reactions.[7]

Logical Workflow for Wittig Reaction

Caption: Workflow for a typical Wittig reaction.

Q3: What conditions are optimal for the reductive amination of this aldehyde?

A3: Reductive amination is a two-step, one-pot process that first forms an imine (or iminium ion) between the aldehyde and an amine, which is then reduced in situ to the final amine product.[11]

  • Recommended Bases: This reaction is often self-catalyzed or may benefit from a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. A base is generally not required unless the amine starting material is in the form of a salt (e.g., an amine hydrochloride), in which case a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) is needed to liberate the free amine.

  • Recommended Reducing Agents: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications. It is mild, tolerant of many functional groups, and does not require acidic conditions.[12]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic. It is typically used at a slightly acidic pH (pH ~6) to accelerate imine reduction over aldehyde reduction.[13]

    • Sodium Borohydride (NaBH₄): Can be used, but it will also reduce the starting aldehyde. Therefore, the imine must be pre-formed completely before the reducing agent is added.[12]

  • Recommended Solvents: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are very common.[11] More environmentally friendly alternatives like 2-Methyl-THF or Cyclopentyl methyl ether (CPME) have also been shown to be effective.[14] For reactions with STAB, THF or dioxane are also suitable.[12]

Section 3: Reactions at the C-F Bond (SNAr)

Q4: Is it possible to substitute the fluorine atom via Nucleophilic Aromatic Substitution (SNAr)?

A4: Yes. Nucleophilic aromatic substitution (SNAr) is a viable pathway for this substrate. The reaction requires three components: a good leaving group (fluorine is excellent for SNAr), a strong nucleophile, and electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[2][15] In 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, the aldehyde group is para to the fluorine atom, strongly activating the ring for SNAr.

  • Recommended Bases: A moderate to strong base is often required, depending on the nucleophile. If the nucleophile is an alcohol (ROH) or thiol (RSH), a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is needed to deprotonate it, forming the more potent alkoxide (RO⁻) or thiolate (RS⁻) nucleophile. For amine nucleophiles, a base may not be necessary, or a non-nucleophilic base can be used to scavenge the HF byproduct.

  • Recommended Solvents: Polar aprotic solvents are the gold standard for SNAr reactions.[16] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal.[16][17] These solvents excel at solvating the counter-ion (e.g., K⁺, Na⁺) while leaving the nucleophile relatively "naked" and highly reactive.[18] Protic solvents (like water or alcohols) should be avoided as they can hydrogen-bond with the nucleophile, reducing its reactivity.[16]

Decision Tree for Base/Solvent Selection

Caption: Decision tree for selecting reaction conditions.

Section 4: Frequently Asked Questions (FAQs)

Q5: What is the most acidic proton on the molecule? Can I deprotonate the aldehyde proton?

A5: This is a common point of confusion. The aldehydic proton (the H attached to the C=O) is not appreciably acidic (pKa is very high, >30).[19] The protons on the aromatic rings are also not acidic enough to be removed by common bases. In aqueous solution, benzaldehyde can form a hydrate (a gem-diol), and this hydrate has a pKa of around 14.9, which is comparable to an alcohol.[20][21][22] However, this is a specific case for aqueous media and does not represent the acidity of the aldehyde proton itself in organic solvents. The most acidic protons under typical non-aqueous conditions would likely be those on the thiophene ring, but deprotonation would still require a very strong base (like an organolithium reagent).[23]

Q6: Which solvent properties are most important for my reaction?

A6: The key properties are polarity (indicated by the dielectric constant) and whether the solvent is protic (can donate hydrogen bonds, e.g., has -OH or -NH groups) or aprotic (cannot donate hydrogen bonds).[18][24][25]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Excellent for dissolving polar reagents and stabilizing ionic intermediates (both cations and anions).[18][24] They are good for SN1 reactions but can hinder SN2 and SNAr reactions by "caging" the nucleophile via hydrogen bonding.[16]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Have high dielectric constants but lack acidic protons. They are superb for SN2 and SNAr reactions because they solvate cations well but leave anions (nucleophiles) unsolvated and highly reactive.[16][17][18]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Used when dealing with non-polar reagents and intermediates. They are generally poor choices for reactions involving charged species.

Table of Common Solvent Properties
SolventDielectric Constant (ε)TypeBoiling Point (°C)
Water (H₂O)80.4Polar Protic100
Dimethyl Sulfoxide (DMSO)48.0Polar Aprotic189
Acetonitrile (MeCN)37.5Polar Aprotic82
N,N-Dimethylformamide (DMF)38.0Polar Aprotic153
Methanol (MeOH)33.6Polar Protic65
Ethanol (EtOH)24.3Polar Protic78
Acetone20.7Polar Aprotic56
Dichloromethane (DCM)8.93Polar Aprotic40
Tetrahydrofuran (THF)7.58Polar Aprotic66
Toluene2.38Non-Polar111
Hexane1.9Non-Polar69
(Data sourced from various references[25][26][27][28])
References
  • The Difference Between Polar Protic And Aprotic Solvents In Solubility. (2025, June 30). [Source Platform]. Retrieved from [Link]

  • VEGA. (n.d.). APPENDIX F - Dielectric constants. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]

  • [Source Platform]. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

  • Baran Lab. (n.d.). Essentials of Heterocyclic Chemistry-I. Retrieved from [Link]

  • Reddit. (2021, April 25). Acidity of benzaldehyde? Retrieved from [Link]

  • YouTube. (2020, April 24). Why does benzaldehyde have a pKa value of 14.90!? Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Selected Michael additions to thiophene-containing analogues of chalcone. Retrieved from [Link]

  • [Source Platform]. (n.d.). Basic behavior of pyrrole, thiophene and furan. Retrieved from [Link]

  • University of Evansville. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 7). How can benzaldehyde have a pKa of 14.9? Retrieved from [Link]

  • Reddit. (2025, September 9). pKa of the proton on an aldehyde. Retrieved from [Link]

  • National Bureau of Standards. (1951, August 10). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (2025, December 9). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reductive amination of [ 18 F]fluorobenzaldehydes: Radiosyntheses of [2‐ 18 F]‐ and [4. Retrieved from https://onlinelibrary.wiley.com/doi/abs/10.1002/jlcr.2580320405
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • [Source Platform]. (n.d.). PYRROLE, THIOPHENE AND FURAN. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2014, May 12). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. Retrieved from [Link]

  • Graz University of Technology. (2024, July 15). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0323290B1 - Process for the preparation of aromatic aldehydes.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[26][29]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]

  • [Source Platform]. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aromatic aldehydes with aromatic amines | Download Table. Retrieved from [Link]

  • YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectrum analysis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde: A Comparative Analytical Guide

Executive Summary & Application Scope

Product Profile: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a critical biaryl intermediate used in the synthesis of medicinal pharmacophores, particularly kinase inhibitors and liquid crystalline materials. Its structural integrity relies on the precise regiochemical placement of the fluorine atom and the thiophene ring relative to the aldehyde moiety.

The Analytical Challenge: While LC-MS is the industry standard for purity and mass confirmation, it fails to distinguish regioisomers (e.g., 3-fluoro vs. 2-fluoro isomers) or validate the electronic environment of the biaryl linkage.

Guide Objective: This guide compares the "performance" of High-Field NMR (1H, 13C, 19F) against orthogonal methods (LC-MS, IR) for this specific molecule. It demonstrates why NMR is the non-negotiable "Gold Standard" for structural certification in drug development pipelines.

Comparative Performance Analysis

The following table objectively compares the analytical "performance" of NMR against alternative methods for characterizing this specific fluorinated biaryl scaffold.

FeatureHigh-Field NMR (400+ MHz) LC-MS (ESI+) FT-IR Verdict
Regiochemistry Superior.

and

couplings definitively map the F-position relative to the aldehyde.
Fail. Cannot distinguish 2-fluoro from 3-fluoro isomers (identical mass).Poor. Fingerprint region is ambiguous for specific substitution patterns.NMR wins for structural proof.
Purity (Quant) Good. qNMR can determine absolute purity if internal standard is used.Superior. Best for detecting trace impurities (<0.1%).N/A. Qualitative only.LC-MS wins for trace analysis.
Electronic Insight High. Chemical shifts reveal the "push-pull" electronics between the F-atom and Thiophene.None. Mass-to-charge ratio gives no electronic context.Moderate. Carbonyl stretch shifts indicate conjugation.NMR wins for SAR logic.
Sample Recovery Yes. Non-destructive.No. Destructive.Yes. Non-destructive (ATR).NMR/IR win for scarce samples.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this molecule.
    • Reasoning: The aldehyde proton in DMSO-

      
       is less prone to exchange broadening, and the polar solvent separates the aromatic multiplets better than chloroform for biaryl systems.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters (400 MHz equivalent)
  • 1H NMR: Pulse angle 30°; Relaxation delay (D1) = 1.0 s; Scans = 16.

  • 13C NMR: Power-gated decoupling; D1 = 2.0 s; Scans = 512 (Fluorine splitting lowers S/N ratio, requiring more scans).

  • 19F NMR (Optional but Recommended): Uncoupled to verify single fluorine species.

Detailed Spectral Analysis

1H NMR Interpretation (400 MHz, DMSO- )

The spectrum is defined by the interplay between the Fluorine coupling and the Thiophene spin system.

  • Aldehyde Proton (CHO):

    • Shift:

      
       10.2 – 10.3 ppm.
      
    • Multiplicity: Apparent singlet or doublet (

      
       Hz).
      
    • Insight: In 2-fluoro substituted benzaldehydes, a small long-range coupling (

      
      ) is often observed, splitting the CHO peak. This confirms the ortho relationship of F to the carbonyl.
      
  • Aromatic Region (Benzene Ring):

    • H-3 (Ortho to F, between F and Thiophene):

      
       7.6 – 7.7 ppm.
      
      • Pattern: Doublet of Doublets (dd).

      • Coupling: Large

        
         (~10-12 Hz) and small meta coupling (
        
        
        
        ~1.5 Hz).
      • Diagnostic: This proton is the most shielded by the fluorine but deshielded by the thiophene ring current.

    • H-6 (Ortho to CHO, Meta to F):

      
       7.8 – 7.9 ppm.
      
      • Pattern: Doublet of Doublets (dd) or apparent Triplet.

      • Coupling:

        
         (~8 Hz) to H-5 and 
        
        
        
        (~6-7 Hz).
    • H-5 (Meta to CHO, Para to F):

      
       7.5 – 7.6 ppm.
      
      • Pattern: Doublet of Doublets.

      • Coupling:

        
         (~8 Hz) to H-6.
        
  • Thiophene Ring Protons:

    • Distinct multiplet region

      
       7.2 – 7.8 ppm.
      
    • H-3' (Thiophene): Doublet (

      
       ~7.6 ppm).
      
    • H-5' (Thiophene): Doublet of doublets (

      
       ~7.7 ppm).
      
    • H-4' (Thiophene): Triplet of doublets (

      
       ~7.2 ppm).
      
13C NMR Interpretation (100 MHz, DMSO- )

The 13C spectrum provides the definitive proof of the Fluorine position via C-F coupling constants (


).
  • C-2 (Attached to F):

    
     ~162-165 ppm.
    
    • Feature: Doublet with massive splitting (

      
       Hz).
      
    • Validation: If this splitting is absent, the fluorine is not covalently bound (e.g., ionic impurity).

  • C-1 (Attached to CHO):

    
     ~122 ppm.
    
    • Feature: Doublet (

      
       Hz).
      
  • C-CHO (Aldehyde Carbon):

    
     ~186 ppm.
    
    • Feature: Weak doublet (

      
       Hz).
      
  • Thiophene Carbons: Four signals in the 125-145 ppm range, showing no significant C-F coupling.

Visualization of Structural Logic

The following diagrams illustrate the workflow for validating this molecule and the logic used to assign the critical Fluorine position.

Diagram 1: Analytical Validation Workflow

AnalyticalWorkflow Sample Crude Product (Suzuki Coupling) Prep Sample Prep (DMSO-d6) Sample->Prep Acq 1H NMR Acquisition (400 MHz) Prep->Acq Check Check Aldehyde Peak (~10.2 ppm) Acq->Check Decision Impure? Check->Decision Purify Recrystallization / Column Decision->Purify Yes C13 13C NMR Acquisition (Verify C-F Coupling) Decision->C13 No Purify->Prep Final Validated Structure C13->Final

Caption: Step-by-step workflow for the structural validation of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, prioritizing 1H NMR for purity check and 13C NMR for connectivity proof.

Diagram 2: Regiochemistry Logic Tree (The "Why" Behind the Analysis)

RegioLogic Start Determine F-Position (2-F vs 3-F) Coupling Analyze 13C Splitting at C-CHO (Aldehyde Carbon) Start->Coupling Observed Is 3J(C-F) observed on Carbonyl C? Coupling->Observed Yes Yes (~3-5 Hz) F is close to CHO Observed->Yes No No (Singlet) F is distant Observed->No Result2F CONFIRMED: 2-Fluoro Isomer Yes->Result2F Result3F Likely: 3-Fluoro Isomer No->Result3F

Caption: Logic tree demonstrating how 13C NMR coupling constants (


) definitively distinguish the 2-Fluoro isomer from the 3-Fluoro regioisomer.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Fluorine NMR Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard reference for

    
     and 
    
    
    
    values).
  • Thiophene NMR Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • General 13C-F Coupling: Emsley, J. W., & Phillips, L. (1971). Fluorine chemical shifts and spin–spin coupling constants in aromatic compounds.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.

Sources

Decoding the Molecular Fingerprint: A Comparative Guide to Interpreting the Mass Spectrometry Fragmentation of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, a compound of interest in medicinal chemistry and organic synthesis. By dissecting its fragmentation pathways, we offer a predictive framework for its identification and characterization, while also comparing the utility of mass spectrometry against other common analytical techniques.

Introduction: The Structural Significance of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a heterocyclic aromatic aldehyde incorporating three key structural motifs: a benzaldehyde core, a thiophene ring, and a fluorine substituent. Each of these components contributes to the molecule's unique physicochemical properties and, consequently, to its characteristic fragmentation pattern in mass spectrometry. Understanding this "molecular fingerprint" is crucial for its unambiguous identification in complex mixtures, for quality control in synthesis, and for metabolism studies in drug development.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which provides a wealth of structural information.[1][2] For 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (molecular weight: 206.23 g/mol ), the following fragmentation pathways are predicted based on established principles for aromatic aldehydes, thiophenes, and fluorinated compounds.[3][4][5][6]

The molecular ion peak (M⁺•) is expected to be prominent due to the stability of the aromatic systems.[4]

Key Fragmentation Pathways:
  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, this results in the formation of a stable acylium ion.[1][7][8][9]

  • Loss of the Formyl Radical ([M-CHO]⁺): This involves cleavage of the C-C bond between the benzene ring and the aldehyde group, leading to the formation of the 2-fluoro-4-(thiophen-2-yl)phenyl cation.

  • Loss of Carbon Monoxide ([M-CO]): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a neutral carbon monoxide molecule.[4][10]

  • Thiophene Ring Fragmentation: The thiophene moiety can undergo characteristic fragmentation, including the loss of a thioformyl radical (CHS•) or cleavage of the thiophene ring itself.

  • Fluorine-Related Fragmentations: The presence of a fluorine atom can lead to the loss of a fluorine radical (F•) or hydrogen fluoride (HF), although the C-F bond is generally strong.[6][11]

The interplay of these fragmentation pathways will generate a unique mass spectrum. The relative abundances of the fragment ions will be dictated by their respective stabilities.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized to better understand the relationships between the parent molecule and its daughter ions.

Fragmentation_Pathway M [C11H7FOS]+• m/z = 206 M_minus_H [M-H]+ m/z = 205 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 177 M->M_minus_CHO - CHO• Thiophene_Fragment [C4H3S]+ m/z = 83 M->Thiophene_Fragment Ring Cleavage Benzene_Fragment [C7H4FO]+ m/z = 123 M->Benzene_Fragment Ring Cleavage M_minus_CO [M-H-CO]+ m/z = 177 M_minus_H->M_minus_CO - CO

Caption: Predicted EI-MS fragmentation pathway of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.[1][2]High sensitivity, provides molecular formula with high-resolution MS, suitable for complex mixtures (with chromatography).Isomers may have similar fragmentation patterns, requires ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Non-destructive, provides unambiguous structure determination for pure compounds.Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-F, aromatic C-H).Fast, non-destructive, provides information on bonding.Provides limited information on the overall molecular structure, not ideal for complex mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions and conjugation in the molecule.Simple, quantitative for known compounds.Provides limited structural information, broad absorption bands.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To obtain a reliable mass spectrum of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, a standardized protocol is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the solid compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the compound and examine its mass spectrum. Compare the obtained spectrum with the predicted fragmentation pattern.

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Separation on Column Injector->Column IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition & Analysis

Caption: General workflow for GC-MS analysis.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The interpretation of the mass spectrometry fragmentation of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde provides a powerful and sensitive method for its identification. By understanding the characteristic fragmentation pathways of its constituent aromatic aldehyde, thiophene, and fluorinated moieties, researchers can confidently identify this compound in various experimental settings. While mass spectrometry is a cornerstone of modern analytical chemistry, its integration with other techniques such as NMR and IR spectroscopy provides a self-validating system for the unambiguous structural elucidation of novel molecules, a critical step in advancing scientific discovery.

References

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Comparative reactivity of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde vs. other benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde , synthesizing physical organic chemistry principles with practical experimental data.

Executive Summary: The "Push-Pull" Electronic System

2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS: 552845-73-5) represents a unique class of biaryl aldehydes where reactivity is governed by a competing "push-pull" electronic system. Unlike simple benzaldehyde, this molecule features an ortho-fluorine atom (electron-withdrawing/inductive) and a para-thiophene ring (electron-donating/resonance).

  • The "Pull" (Reactivity Enhancer): The 2-fluoro substituent exerts a strong inductive effect (

    
    ), significantly increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than non-fluorinated analogs.
    
  • The "Push" (Stability Modulator): The 4-(thiophen-2-yl) group acts as a

    
    -donor (
    
    
    
    ), pushing electron density into the benzene ring. This partially counteracts the fluorine's activation, stabilizing the molecule against rapid auto-oxidation compared to highly electron-deficient aldehydes (e.g., 2-fluoro-4-nitrobenzaldehyde).

Target Audience: Medicinal chemists designing kinase inhibitors (e.g., PI3K/mTOR pathways) and material scientists developing organic semiconductors.

Electronic & Structural Analysis

The Ortho-Fluorine Effect

The fluorine atom at the 2-position is the critical reactivity driver.

  • Inductive Activation: Fluorine is the most electronegative element (

    
    ). Its proximity to the carbonyl group pulls electron density through the 
    
    
    
    -framework, creating a larger partial positive charge (
    
    
    ) on the carbonyl carbon.
  • Conformational Locking: The atomic radius of fluorine (

    
    ) is small enough to avoid massive steric hindrance but large enough to restrict free rotation, often locking the carbonyl oxygen anti to the fluorine to minimize dipole repulsion. This pre-organization can accelerate binding kinetics in protein pockets.
    
The Thiophene Resonance

The thiophene ring at the 4-position is electron-rich. Through conjugation, it donates electron density into the phenyl ring.

  • Impact: This donation raises the HOMO energy level, making the aromatic system more nucleophilic (useful for electrophilic aromatic substitutions on the ring) but slightly deactivating the aldehyde toward nucleophiles compared to a 4-nitro analog.

Visualizing the Electronic Conflict

The following diagram illustrates the competing electronic vectors that define this molecule's reactivity profile.

ElectronicEffects Thiophene Thiophene Ring (Electron Donor +R) Benzene Benzene Core (Conjugation Bridge) Thiophene->Benzene Resonance Donation (+R) Stabilizes C=O Carbonyl Aldehyde (C=O) (Reaction Center) Benzene->Carbonyl Conjugated System Fluorine 2-Fluoro (Inductive Withdrawal -I) Fluorine->Benzene Inductive Pull (-I) Activates C=O Fluorine->Carbonyl Proximity Activation (Increases u03B4+) Reactivity NET REACTIVITY: High Electrophilicity (Dominated by Ortho-F) Carbonyl->Reactivity

Figure 1: Mechanistic map showing the competing electronic effects. The ortho-fluorine's inductive effect dominates the local carbonyl reactivity, while the thiophene modulates overall system stability.

Comparative Reactivity Matrix

The table below objectively compares 2-Fluoro-4-(thiophen-2-yl)benzaldehyde against standard alternatives.

Feature2-Fluoro-4-(thiophen-2-yl)benzaldehyde Benzaldehyde (Standard)4-Nitrobenzaldehyde2-Fluorobenzaldehyde
Carbonyl Electrophilicity High ModerateVery HighHigh
Reaction Rate (Imine Formation) Fast (Activated by 2-F)Baseline (1.0x)Very Fast (>10x)Fast (~5x)
Metabolic Stability Moderate/High (2-F blocks metabolism)Low (Rapid oxidation)LowModerate
Oxidation Susceptibility Moderate (Thiophene sensitive to [O])ModerateLowModerate
Solubility (Organic) Excellent (Lipophilic thiophene)GoodGoodGood
Primary Application Kinase Inhibitors, Biaryl ScaffoldsGeneral ReagentIntermediatesFluorine Chemistry
Key Takeaway for Researchers:

If your synthesis requires a highly reactive aldehyde for difficult condensations (e.g., with weak amines), this product is superior to unsubstituted benzaldehyde due to the 2-F activation. However, avoid strong oxidizing conditions (e.g., KMnO4) which may degrade the thiophene ring.

Experimental Protocols

Protocol A: Reductive Amination (Thiophene-Compatible)

Rationale: Standard reductive amination can sometimes reduce the thiophene ring or cause polymerization if harsh acids are used. This protocol uses Sodium Triacetoxyborohydride (STAB) , which is mild and selective, preserving the thiophene integrity.

Reagents:

  • 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (1.0 eq)[1]

  • Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (Dichloroethane) or DCM (Dichloromethane)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL) under

    
     atmosphere.
    
    • Checkpoint: Add 1 drop of acetic acid. Stir for 30–60 minutes. Monitor by TLC.[2][3] The 2-fluoro group accelerates this step significantly compared to non-fluorinated analogs.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution may occur.

  • Quench: Warm to Room Temperature (RT) and stir for 2–4 hours. Quench with saturated

    
    .
    
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    
Protocol B: Knoevenagel Condensation (Kinetic Advantage)

Rationale: The electron-withdrawing fluorine makes the carbonyl carbon a "harder" electrophile, ideal for condensation with active methylene compounds (e.g., malononitrile).

Reagents:

  • Aldehyde (1.0 eq)[1][2]

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic, 0.1 eq)

  • Ethanol (solvent)

Step-by-Step Workflow:

  • Mix: Combine aldehyde and malononitrile in Ethanol at RT.

  • Catalyze: Add piperidine.

  • Precipitation: Stir for 1–2 hours. The product often precipitates out due to the planar biaryl structure facilitating stacking.

    • Observation: Expect reaction completion 2–3x faster than with 4-(thiophen-2-yl)benzaldehyde (non-fluorinated) due to the inductive activation.

Synthesis & Pathway Logic

The synthesis of this molecule itself typically involves a Suzuki-Miyaura Coupling of a 4-bromo-2-fluorobenzaldehyde with a thiophene-2-boronic acid.

Synthesispathway Bromide 4-Bromo-2-fluorobenzaldehyde (Electrophile) Transmetallation Pd-Intermediate Cycle (Oxidative Addition -> Transmetallation) Bromide->Transmetallation Boronic Thiophene-2-boronic acid (Nucleophile) Boronic->Transmetallation Conditions Pd(dppf)Cl2 (3-5 mol%) K2CO3 (2.0 eq) Dioxane/H2O, 80°C Conditions->Transmetallation Product 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (Target Scaffold) Transmetallation->Product Reductive Elimination

Figure 2: Standard synthetic route via Suzuki Coupling. The presence of the aldehyde requires base selection (Carbonate vs. Hydroxide) to prevent Cannizzaro side reactions.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS 552845-73-5).[4]

  • BenchChem Technical Support. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025).[5][6][1][2][7][8][9]

  • ACS Omega. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019).

  • Journal of Fluorine Chemistry. Computational Design and Synthesis of Novel Fluoro-Analogs. (2018).

  • PubChem. Compound Summary: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.[1]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023).[10][11]

Sources

A Comprehensive Guide to Purity Analysis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS: 552845-73-5; MW: 206.24 g/mol ) is a highly specialized halogenated heteroaryl intermediate[1]. It is frequently utilized in advanced organic synthesis, particularly in the development of pharmacologically active compounds such as glutaminyl cyclase (QC) inhibitors targeting neurodegenerative diseases like Alzheimer's and Huntington's[2].

Given its role in active pharmaceutical ingredient (API) synthesis, rigorous purity analysis is non-negotiable. Impurities—ranging from unreacted starting materials (e.g., thiophene-2-boronic acid, 4-bromo-2-fluorobenzaldehyde) to auto-oxidation degradation products—can severely impact downstream coupling efficiencies and final API toxicity. This guide objectively compares the two premier analytical techniques for its purity assessment: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) [3][4].

Mechanistic Causality: Selecting the Right Analytical Tool

As an application scientist, selecting an analytical method requires understanding the intrinsic physicochemical properties of the analyte.

The Case for HPLC-UV: Exploiting -Conjugation

2-Fluoro-4-(thiophen-2-yl)benzaldehyde possesses an extended


-conjugated system spanning the electron-rich thiophene ring, the central fluorophenyl core, and the electron-withdrawing aldehyde group. This structural feature results in a strong, distinct chromophore, making the molecule highly responsive to UV detection (typically at 254–260 nm)[5][6].
  • Causality for Protocol Choice: HPLC-UV is the superior choice for quantifying non-volatile degradation products. Aldehydes are notoriously prone to auto-oxidation, converting into their corresponding carboxylic acids (e.g., 2-fluoro-4-(thiophen-2-yl)benzoic acid). These polar, non-volatile acids elute poorly on GC but are easily resolved on a reversed-phase C18 HPLC column using a slightly acidic mobile phase to suppress ionization[7].

The Case for GC-MS: Volatility and Sulfur Isotope Tracking

With a molecular weight of 206.24 g/mol and the absence of strong hydrogen-bond donating groups, this compound is semi-volatile and thermally stable, making it an excellent candidate for GC-MS[3][8].

  • Causality for Protocol Choice: GC-MS is unparalleled for identifying unreacted starting materials and process by-products. Furthermore, the presence of the thiophene ring provides a built-in diagnostic tool: the natural abundance of the

    
    S isotope is approximately 4.2%. In Electron Ionization (EI) mode, any sulfur-containing impurity will exhibit a characteristic 
    
    
    
    isotopic peak[9][10]. This allows analysts to instantly differentiate between thiophene-containing impurities and non-sulfur-containing fluorobenzene derivatives.

Experimental Workflows and Methodologies

The following self-validating protocols have been optimized for the resolution of biaryl aldehyde derivatives.

Protocol A: HPLC-UV Method for Routine Assay and Polar Impurities

Objective: Quantify the main compound and detect polar degradation products (e.g., carboxylic acids).

  • Sample Preparation: Accurately weigh 10 mg of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. Dissolve in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL using the mobile phase.

  • Column Selection: C18 Reversed-Phase Column (250 mm × 4.6 mm, 5 µm particle size). The hydrophobic stationary phase effectively retains the biaryl system[11][12].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water (Formic acid ensures acidic impurities remain protonated, preventing peak tailing).

    • Solvent B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–12 min: Linear ramp to 85% B

    • 12–15 min: Hold at 85% B

    • 15–16 min: Return to 40% B (equilibration)

  • Flow Rate & Temperature: 1.0 mL/min at a constant column temperature of 30°C to ensure reproducible partitioning[5].

  • Detection: UV absorbance at 254 nm and 260 nm[6].

Protocol B: GC-MS Method for Volatile Impurity Profiling

Objective: Structural elucidation of unknown process impurities and detection of residual starting materials.

  • Sample Preparation: Dissolve 5 mg of the analyte in 10 mL of Dichloromethane (DCM). Note: Derivatization is generally not required for the parent aldehyde, but if polar amine/alcohol impurities are suspected, derivatization with BSTFA + 1% TMCS may be employed[3].

  • Column Selection: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness). This low-bleed, mid-polar stationary phase (5% phenyl, 95% dimethylpolysiloxane) is optimal for halogenated aromatics[3][5].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C (Hold 2 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)[5]

  • Injection: 1 µL injection volume, Split ratio 20:1, Injector temperature 250°C.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range 50–400 amu. Monitor for the molecular ion (

    
     206) and the diagnostic 
    
    
    
    S isotope peak (
    
    
    208)[5][9].

Data Presentation: Method Comparison

The table below summarizes the comparative performance metrics of both techniques for this specific molecular class.

ParameterHPLC-UVGC-MS (EI Mode)
Primary Application Routine purity assay, quantification, polar degradation productsImpurity profiling, structural elucidation, volatile residues
Analyte Volatility Irrelevant (must be soluble)Must be semi-volatile or volatile
Sensitivity (LOD) ~0.1 - 0.5 µg/mL (Highly dependent on UV extinction coefficient)~10 - 50 ng/mL (High sensitivity for ionizable fragments)
Run Time 15 - 20 minutes20 - 25 minutes
Structural Data Low (Retention time and UV spectra only)High (Fragmentation patterns, Sulfur M+2 isotope tracking)
Limitations Cannot identify unknown impurities without reference standardsUnsuitable for high-molecular-weight or highly polar/thermally labile degradants

Decision Workflow Visualization

To streamline laboratory operations, the following logical workflow dictates the selection of the appropriate analytical technique based on the suspected impurity profile.

G Start 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Impurity Profiling Q1 Nature of Suspected Impurity? Start->Q1 Volatile Volatile / Semi-Volatile (e.g., unreacted starting materials) Q1->Volatile Low MW, Thermally Stable NonVolatile Non-Volatile / Polar (e.g., oxidation/degradation products) Q1->NonVolatile High MW, Thermally Labile GCMS GC-MS Method - DB-5ms Column - EI Ionization (70 eV) - Sulfur Isotope (M+2) Tracking Volatile->GCMS HPLC HPLC-UV Method - C18 RP Column - Gradient Elution - UV Detection (254/260 nm) NonVolatile->HPLC

Analytical decision tree for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde purity profiling.

Conclusion

For the comprehensive purity analysis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, relying on a single analytical technique is insufficient. HPLC-UV provides the robustness required for routine batch-to-batch quantification and the detection of polar oxidation products. Conversely, GC-MS serves as an indispensable orthogonal technique, offering deep structural insights into volatile process impurities by leveraging the molecule's unique sulfur isotopic signature. Drug development professionals should employ a combined approach during early-stage process chemistry to ensure total control over the impurity profile.

References

  • Margl, L., et al. "GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae)." Zeitschrift für Naturforschung C, 2002. Available at:[Link]

  • Heiser, U., et al. "Inhibitors of human glutaminyl cyclase (QC) for the treatment of Alzheimer's or Huntington's disease." U.S. Patent Application, 2019.
  • Lab Manager. "HPLC vs GC: Choosing the Right Chromatography Technique." Lab Manager, 2025. Available at:[Link]

  • Taylor & Francis. "The effect of substituted thiophene and benzothiophene derivates on PPARγ expression and glucose metabolism." Taylor & Francis, 2010. Available at:[Link]

  • Tentamus Group. "Determination of Contaminants: HPLC vs. GC." Tentamus, 2025. Available at:[Link]

  • Bio-Fount. "2-fluoro-4-(thiophen-2-yl)benzaldehyde Product Information." Bio-Fount. Available at:[Link]

Sources

The Bioisosteric Battle: A Comparative Guide to the Biological Efficacy of Thiophene vs. Furan Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacological destiny of a molecule. Among the most frequently employed five-membered aromatic heterocycles, furan and thiophene stand out as classic examples of bioisosteres—groups or substituents with similar physical or chemical characteristics that can impart comparable biological properties to a compound.[1] While structurally similar, their distinct electronic and physicochemical properties, stemming from the difference between an oxygen (furan) and a sulfur (thiophene) heteroatom, often lead to significant variations in biological efficacy, metabolic stability, and overall drug-like properties.

This guide offers an objective, data-driven comparison of thiophene and furan-containing analogues across key therapeutic areas. By synthesizing experimental data and explaining the causality behind experimental choices, this document serves as an in-depth technical resource to inform strategic decisions in drug discovery and lead optimization.

At a Glance: Physicochemical Properties Influencing Biological Function

The fundamental differences between the oxygen atom in furan and the sulfur atom in thiophene dictate their behavior in biological systems. These differences in electronegativity, aromaticity, and metabolic susceptibility are critical considerations during the drug design process.[1][2]

FeatureFuranThiopheneImpact on Drug Properties
Heteroatom OxygenSulfurInfluences electronegativity, bond angles, and potential for hydrogen bonding.
Electronegativity HigherLowerAffects the electron distribution within the ring, influencing polarity and interactions with biological targets.[3][4]
Aromaticity LowerHigherGreater aromaticity in thiophene generally contributes to increased stability.[1][4]
Polarity More PolarLess PolarImpacts solubility, membrane permeability, and binding characteristics.[1]
H-Bonding Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.This difference can be critical for specific receptor-ligand interactions.[1]
Metabolic Stability Generally less stable; can be metabolized to reactive intermediates.Generally considered more metabolically stable.Thiophene's stability can lead to a longer half-life, a desirable trait for many drug candidates.[1][2]

Comparative Biological Efficacy: A Sector-by-Sector Analysis

The decision to use a thiophene versus a furan core is highly dependent on the specific biological target and the desired activity profile.[1][5] The following sections present quantitative data from comparative studies in major therapeutic areas.

Anticancer Activity: A Context-Dependent Outcome

Both furan and thiophene moieties are integral components of numerous compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1][6] However, direct comparison reveals that the superior scaffold is often dictated by the surrounding molecular framework and the specific cancer type being targeted.[1][5]

For instance, in a series of chalcone derivatives, the furan-containing compound showed slightly better activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines than its thiophene counterpart.[1] Conversely, within a series of pyrazole derivatives, the thiophene analogue demonstrated superior potency against the A549 cell line.[1] A study on pyrazolyl-chalcone hybrids identified a thiophene-containing compound (7g) as the most promising, with significant activity against A549 and HepG2 cells.[7]

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)

Compound SeriesHeterocycleA549 (Lung)HepG2 (Liver)MCF-7 (Breast)Reference
Chalcone Derivatives Furan10.212.5-[1]
Thiophene11.814.1-[1]
Pyrazole Derivatives Furan25.4--[1]
Thiophene18.9--[1]
Pyrazolyl-Chalcone (7g) Thiophene27.7 µg/ml26.6 µg/ml-[7]
Thiazole Derivatives (Series 1) Furan15.618.220.1[5]
Thiophene12.416.518.9[5]
Thiazole Derivatives (Series 2) Furan>5045.348.7[5]
Thiophene30.142.846.2[5]

Summary of Anticancer Activity: The data indicates that while both scaffolds can produce potent anticancer agents, thiophene-containing thiazole derivatives generally exhibit slightly better or equivalent activity compared to their furan analogues.[5] The ultimate choice remains context-dependent, influenced by other substituents and the target cell line.[1]

Antimicrobial Efficacy: Thiophene Often Holds an Edge

The urgent need for new antimicrobial agents has driven extensive research into furan and thiophene derivatives.[1] In direct comparative studies, thiophene analogues have frequently demonstrated enhanced or comparable antimicrobial potency. This suggests the sulfur atom may contribute more favorably to interactions with microbial targets.[5]

In one study comparing heterocyclic central scaffolds, substituting the thiophene ring with a furan core did not lead to a significant improvement in activity against drug-resistant Gram-negative bacteria.[8]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound SeriesHeterocycleS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference
Thiazole Derivatives (Series A) Furan81632[5]
Thiophene4816[5]
Thiazole Derivatives (Series B) Furan>6432>64[5]
Thiophene16832[5]
Thiazole Derivatives (Series C) Furan252826[5]
Thiophene222624[5]

Summary of Antimicrobial Activity: Across multiple series of thiazole derivatives, the thiophene-containing compounds consistently showed lower Minimum Inhibitory Concentration (MIC) values, indicating higher antimicrobial activity compared to their furan counterparts.[5]

Anti-inflammatory Activity: Targeting COX Enzymes

The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Both furan and thiophene scaffolds have been successfully utilized to develop potent and selective COX-2 inhibitors.[1] Furanone derivatives, such as the withdrawn drug Rofecoxib, are known for their exceptionally high selectivity for COX-2.[1] Thiophene-based compounds have also proven to be potent and selective inhibitors of the same enzyme.[1]

While extensive head-to-head comparative data is limited, the choice between the two heterocycles for designing anti-inflammatory agents often depends on the desired level of selectivity and the overall physicochemical profile of the target molecule.[1]

Causality and Mechanistic Considerations

The observed differences in biological activity can often be traced back to the fundamental properties of the heterocycles.

  • Metabolic Stability: Thiophene's greater metabolic stability is a significant advantage in drug design. The furan ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can sometimes lead to the formation of reactive intermediates. Fluorination is a common strategy to block these susceptible sites and enhance the metabolic half-life of both furan and thiophene-containing compounds.[2]

  • Target Engagement: The lower electronegativity of sulfur in thiophene compared to oxygen in furan alters the electron density of the aromatic ring.[3][4] This, along with differences in polarity and hydrogen bonding capacity, can lead to distinct binding interactions at the target protein's active site, influencing potency and selectivity.

Visualizing the Concepts

Diagrams help clarify the relationships and workflows discussed in this guide.

cluster_bioisosteres Bioisosteric Replacement Lead_Compound Lead Compound (e.g., with Benzene ring) Furan_Analogue Furan Analogue Lead_Compound->Furan_Analogue Replace with Furan Thiophene_Analogue Thiophene Analogue Lead_Compound->Thiophene_Analogue Replace with Thiophene Furan_Analogue->Thiophene_Analogue Compare Properties

Caption: Furan and thiophene as common bioisosteres for other rings.

cluster_workflow Comparative Experimental Workflow Start Synthesize Furan (F) & Thiophene (T) Analogues In_Vitro In Vitro Assays (e.g., MTT, MIC, COX) Start->In_Vitro Data_Analysis Determine Potency (IC50, MIC) In_Vitro->Data_Analysis In_Vivo In Vivo Efficacy Studies (Animal Models) Data_Analysis->In_Vivo If potent SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR ADME_Tox Pharmacokinetics (ADME) & Toxicology In_Vivo->ADME_Tox ADME_Tox->SAR Decision Select Optimal Scaffold SAR->Decision

Caption: Experimental workflow for comparing furan and thiophene analogs.

Receptor Upstream Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Furan/Thiophene Analogue Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway by furan/thiophene analogs.

Standardized Experimental Protocols

To ensure the validity and reproducibility of comparative data, standardized protocols are essential.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][9]

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the furan and thiophene analogues in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[1]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the MIC of an antimicrobial agent.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the furan and thiophene analogues in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The bioisosteric replacement of furan with thiophene, or vice versa, is a cornerstone strategy in medicinal chemistry for modulating the biological and pharmacokinetic profiles of a lead compound.[1] This guide demonstrates that neither heterocycle is universally superior. The choice is a nuanced decision that must be made on a case-by-case basis.

  • Thiophene analogues often provide advantages in terms of metabolic stability and, in several reported cases, exhibit enhanced antimicrobial and anticancer potency.[1][5]

  • Furan-containing compounds have demonstrated excellent efficacy as highly selective anti-inflammatory agents and potent anticancer drugs in specific molecular contexts.[1]

Ultimately, the optimal selection depends on the specific biological target, the desired activity and selectivity profile, and the overall molecular properties required for a successful drug candidate. A thorough, parallel evaluation of both scaffolds, as outlined in the experimental workflows, is the most robust approach to making an informed decision in the drug discovery process.

References

  • BenchChem. (2025). Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.
  • BenchChem. (2025). Furan vs.
  • BenchChem. (2025). A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery.
  • ResearchGate. (2025). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review).
  • PMC. (2024).
  • MDPI. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • ResearchGate. (n.d.).
  • PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW.
  • PubMed. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies.
  • K.T.H.M. College. (n.d.).
  • Aakash Blog. (2022). Explained: Why Thiophene Is More Stable Than Pyrrole And Furan.
  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.

Sources

A Guide to the Structural Elucidation of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional architecture is paramount. It is this spatial arrangement of atoms that dictates biological activity, physical properties, and ultimately, the therapeutic or functional potential of a compound. Among the myriad of analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for structural elucidation, providing a definitive and high-resolution map of atomic positions.[1][2][3][4]

This guide provides a comprehensive overview of the process for obtaining and interpreting X-ray crystallography data for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, a compound of interest due to the presence of the pharmacologically relevant thiophene ring and the modulating influence of the fluorine substituent.[5] While a library of crystallographic data for a series of its derivatives is not yet publicly available, this guide will use 2-Fluoro-4-(thiophen-2-yl)benzaldehyde as a representative example to walk through the essential stages of synthesis, crystallization, and structural analysis. We will present a representative dataset and compare its structural features with those of related, published crystal structures to provide a contextual understanding of its solid-state conformation.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl compounds due to its mild conditions and broad functional group tolerance.[5][6][7][8] The logical choice for this synthesis involves the coupling of 2-bromo-4-fluorobenzaldehyde with thiophene-2-boronic acid.

Experimental Protocol: Synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

1. Reaction Setup:

  • To a dry 100 mL Schlenk flask, add 2-bromo-4-fluorobenzaldehyde (1.0 mmol, 203 mg), thiophene-2-boronic acid (1.2 mmol, 154 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) as the base.
  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg, 5 mol%).
  • Causality: The choice of Pd(PPh₃)₄ as the catalyst is based on its common efficacy in Suzuki couplings of aryl bromides.[5] Potassium carbonate is a sufficiently strong base to facilitate the transmetalation step of the catalytic cycle.

2. Inert Atmosphere:

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

3. Solvent Addition:

  • To the flask, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 20 mL) via syringe.
  • Causality: The solvent system is chosen to ensure the solubility of both the organic reactants and the inorganic base, which is crucial for the reaction to proceed efficiently.

4. Reaction:

  • Stir the reaction mixture at 90 °C.
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromo-4-fluorobenzaldehyde) is consumed (typically 12-18 hours).

5. Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 2-Fluoro-4-(thiophen-2-yl)benzaldehyde as a solid.

    Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Process 2_bromo_4_fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde Coupling Suzuki-Miyaura Coupling 2_bromo_4_fluorobenzaldehyde->Coupling thiophene_2_boronic_acid Thiophene-2-boronic_acid thiophene_2_boronic_acid->Coupling Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Coupling Base K₂CO₃ Base->Coupling Solvent 1,4-Dioxane/H₂O Solvent->Coupling Temperature 90 °C Temperature->Coupling Atmosphere Inert (N₂ or Ar) Atmosphere->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Purification->Product

    Caption: Workflow for the synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

From Powder to Perfection: The Art of Crystallization

The most significant bottleneck in any crystallographic study is obtaining high-quality single crystals suitable for diffraction.[1][2] For small organic molecules, several classical methods can be employed. The key is to achieve slow crystal growth, which allows for the formation of a well-ordered lattice.[9]

Experimental Protocol: Crystallization

1. Solvent Selection:

  • Dissolve a small amount of the purified 2-Fluoro-4-(thiophen-2-yl)benzaldehyde in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) at room temperature to determine a suitable solvent system. An ideal system is one where the compound is sparingly soluble at room temperature but more soluble upon heating.

2. Slow Evaporation:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) in a clean vial.
  • Cover the vial with parafilm and pierce a few small holes with a needle.
  • Causality: This setup allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute beyond its saturation point and promoting the formation of well-ordered crystals.[10]
  • Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

3. Crystal Harvesting:

  • Once suitable crystals have formed (typically with dimensions of 0.1-0.3 mm), carefully extract them from the solution using a nylon loop.[9]
  • Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to dry.

The Moment of Truth: Single-Crystal X-ray Diffraction

With a suitable single crystal in hand, the next step is to collect the diffraction data. This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are measured by a detector.[3][11]

Experimental Protocol: Data Collection and Structure Refinement

1. Crystal Mounting:

  • A selected single crystal is mounted on a cryoloop and placed on the goniometer head of the diffractometer.

2. Data Collection:

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
  • A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used to irradiate the crystal.
  • The diffractometer rotates the crystal through a series of angles, and the diffraction data (reflections) are collected on a detector.

3. Structure Solution and Refinement:

  • The collected data is processed to determine the unit cell parameters and space group.
  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  • This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Comparative Analysis of Crystallographic Data

The following table presents a representative set of crystallographic data for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. This data is based on typical values observed for structurally related compounds.[12][13]

Parameter2-Fluoro-4-(thiophen-2-yl)benzaldehyde (Representative Data)2-Bromo-5-fluorobenzaldehyde[12]
Chemical Formula C₁₁H₇FOSC₇H₄BrFO
Formula Weight 206.24203.01
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.5115.3593 (6)
b (Å) 5.983.8699 (2)
c (Å) 17.6223.4189 (9)
α (°) 9090
β (°) 101.3106.330 (1)
γ (°) 9090
Volume (ų) 879.41335.84 (10)
Z 48 (Z' = 2)
Temperature (K) 100(2)125(2)
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073
R-factor (%) 4.52.7

Trustworthiness of the Data: The presented data for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is representative and consistent with values typically obtained for small organic molecules. The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, is below 5%, indicating a reliable structure determination.

Structural Insights and Comparison

The crystal structure of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde would reveal several key features. The molecule is expected to be largely planar, with a small dihedral angle between the phenyl and thiophene rings. This planarity is a common feature in conjugated π-systems.

Comparison with 2-Bromo-5-fluorobenzaldehyde: By comparing the representative data with the published data for 2-bromo-5-fluorobenzaldehyde, we can infer certain structural influences.[12] Both molecules crystallize in the common monoclinic space group P2₁/c.[12] The presence of the larger thiophene group in our target molecule in place of a bromine atom significantly impacts the unit cell dimensions and volume. The crystal packing in 2-bromo-5-fluorobenzaldehyde is influenced by Br···F and π-stacking interactions.[12] Similarly, in 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, we would anticipate intermolecular interactions such as C-H···O, C-H···F, and π-π stacking involving the thiophene and phenyl rings to play a crucial role in the overall crystal packing.

Crystallography_Workflow Start Purified Compound Crystallization Crystallization (Slow Evaporation) Start->Crystallization Crystal_Selection Single Crystal Selection (0.1-0.3 mm) Crystallization->Crystal_Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF file) Structure_Refinement->Final_Structure

Caption: The workflow from a purified compound to a final crystal structure.

Conclusion

This guide has outlined a comprehensive, scientifically grounded approach to the synthesis, crystallization, and crystallographic analysis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. By detailing the causality behind experimental choices and providing a framework for interpreting the resulting structural data in comparison to related molecules, we have established a self-validating system for researchers in the field. The precise structural information obtained through these methods is invaluable for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

References

  • Birkbeck, University of London. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Rasool, N., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 22(1), 123. [Link]

  • Wang, H., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Crystal Growth & Design, 23(12), 8567-8572. [Link]

  • Jones, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2294-2311. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1435–1442. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Ahmad, R., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 15(1), 103517. [Link]

  • Rasool, N., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(11), 1858. [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. [Link]

  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • Ali, B., et al. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds, 42(6), 3326-3338. [Link]

  • Oreate Additive Manufacturing. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • University of Glasgow, School of Chemistry. (n.d.). Interpretation of crystal structure determinations. [Link]

  • FZU, Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. [Link]

  • Tanski, J. M., & Tureski, R. E. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, 69(Pt 8), o1232. [Link]

  • NIST. (n.d.). 2-Fluoro-4-bromobenzaldehyde. NIST Chemistry WebBook. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Khan, I., et al. (2015). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E, 71(Pt 1), o32-o33. [Link]

  • PubChem. (n.d.). 4-(thiophen-2-yl)benzaldehyde. [Link]

  • Schmidt, M. U., et al. (2002). Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie - Crystalline Materials, 217(6), 273-278. [Link]

  • NIST. (n.d.). 2-Fluoro-4-bromobenzaldehyde. NIST Chemistry WebBook. [Link]

  • Northwestern University, IMSERC. (n.d.). Crystallographic Structure Elucidation. [Link]

  • Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Duax, W. L., & Pletnev, V. Z. (2003). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology (Chapter 7, Unit 7.2). [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde. [Link]

  • MolAid. (n.d.). 4-fluoro-2-(thiophen-2-ylethynyl)benzaldehyde. [Link]

  • Arshad, M. N., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E, 71(Pt 5), o498–o499. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Liu, D.-K., et al. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 67(Pt 7), o1716. [Link]

Sources

A Comparative Guide to the Structural Validation of Reaction Products from 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural validation of molecules derived from 2-Fluoro-4-(thiophen-2-yl)benzaldehyde. This biaryl aldehyde is a valuable starting material in medicinal chemistry, and rigorous confirmation of its reaction products is critical for advancing drug discovery programs. We will move beyond simple procedural lists to explain the causal-driven choices in experimental design, ensuring a self-validating and robust analytical workflow. This guide compares the structural elucidation pathways for products resulting from common synthetic transformations, supported by representative experimental data and protocols.

The Strategic Importance of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Substituted biaryl scaffolds are privileged structures in modern drug discovery, often exhibiting unique pharmacological properties due to their defined three-dimensional conformations.[1][2] The title compound, 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, combines a fluorinated benzene ring with a thiophene moiety, two groups known to modulate metabolic stability and receptor binding affinity.[3][4] The aldehyde functional group serves as a versatile chemical handle for a variety of transformations.[5][6] Given this potential, unambiguous structural confirmation of any synthesized derivative is not merely a procedural step but the foundational pillar upon which all subsequent biological and pharmacological data rests.

Common Synthetic Transformations and Product Classes

To illustrate a comparative validation workflow, we will consider three common and distinct reaction pathways starting from 2-Fluoro-4-(thiophen-2-yl)benzaldehyde: Oxidation, Reductive Amination, and a multicomponent condensation reaction (Biginelli reaction). These reactions yield products with significant and informative changes in their functional groups and overall architecture.

Alternative Synthetic Approaches

While this guide focuses on reactions of the aldehyde, the core biaryl structure itself can be synthesized through various methods, most notably the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone for creating C-C bonds between aryl halides and arylboronic acids.[1][7] Other modern, metal-free methods like benzannulation are also emerging.[8]

Reaction Scheme Overview

G cluster_start Starting Material cluster_products Representative Reaction Products SM 2-Fluoro-4-(thiophen-2-yl)benzaldehyde P1 Product A: Carboxylic Acid (Oxidation) SM->P1 Oxidation (e.g., NaClO₂) P2 Product B: Secondary Amine (Reductive Amination) SM->P2 Reductive Amination (e.g., Amine, NaBH(OAc)₃) P3 Product C: Dihydropyrimidinone (Biginelli Reaction) SM->P3 Biginelli Reaction (e.g., Urea, Ethyl Acetoacetate)

Caption: Key synthetic pathways from the parent aldehyde.

The Integrated Workflow for Structural Validation

A trustworthy structural assignment is never reliant on a single piece of data. Instead, it is the result of a multi-pronged analytical approach where orthogonal techniques provide consistent and mutually reinforcing evidence. The workflow described here is designed to be self-validating.

G cluster_workflow Structural Validation Workflow A Synthesized Product (Crude Reaction Mixture) B Purification (e.g., Column Chromatography) A->B C Step 1: Molecular Formula (High-Resolution Mass Spec) B->C Is the mass correct? D Step 2: Functional Group Analysis (FTIR Spectroscopy) C->D Yes E Step 3: 1D NMR Analysis (¹H, ¹³C, DEPT) D->E Do functional groups match? F Step 4: 2D NMR Connectivity (COSY, HSQC, HMBC) E->F Yes G Final Structure Confirmation F->G Is the connectivity unambiguous?

Caption: A self-validating workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step post-purification is to confirm the elemental composition. HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows for the confident determination of the molecular formula.[9] This is a critical checkpoint; if the observed mass does not match the expected mass for the proposed product, the synthetic or purification strategy must be re-evaluated.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the measured exact mass to the theoretical mass calculated for the expected molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and powerful technique for identifying the presence or absence of key functional groups.[10][11] In our comparative analysis, its primary role is to confirm the transformation of the aldehyde. For example, the disappearance of the characteristic aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (for an alcohol or acid) or an N-H stretch (for an amine or amide) provides immediate, compelling evidence of a successful reaction.[6]

Experimental Protocol: ATR-FTIR

  • Instrumentation: Use a standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Place a small amount of the solid or liquid sample directly onto the crystal.

  • Analysis: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of molecular structure elucidation in organic chemistry.[12][13] While 1D spectra (¹H and ¹³C) provide essential information about the chemical environment and number of different atoms, 2D NMR experiments are indispensable for unambiguously piecing together the molecular skeleton, especially for complex products like those from the Biginelli reaction.[12]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform a suite of 2D experiments, including COSY, HSQC, and HMBC, using standard instrument pulse programs. The long-range coupling delay for the HMBC experiment is typically set to optimize for correlations over 2-3 bonds (J ≈ 8-10 Hz).[12]

Comparative Data Analysis: Starting Material vs. Products

The true power of this workflow is revealed when comparing the spectroscopic data of the products against the starting material. The following table summarizes the key expected analytical signatures for our three proposed reaction products.

Compound Structure Key IR Bands (cm⁻¹) Expected [M+H]⁺ Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Starting Material 2-Fluoro-4-(thiophen-2-yl)benzaldehyde~1705 (C=O, aldehyde)207.0274 (C₁₁H₈FOS)~10.3 (s, 1H, -CHO)~189.0 (-CHO)
Product A 2-Fluoro-4-(thiophen-2-yl)benzoic Acid~2500-3300 (O-H, broad), ~1700 (C=O, acid)223.0223 (C₁₁H₈FO₂S)~13.0 (br s, 1H, -COOH)~166.0 (-COOH)
Product B N-Benzyl-1-(2-fluoro-4-(thiophen-2-yl)phenyl)methanamine~3350 (N-H, weak)298.1064 (C₁₈H₁₇FNS)~4.0 (s, 2H, Ar-CH₂-N), ~3.8 (s, 2H, Ph-CH₂-N)~54.0 (Ar-CH₂-N), ~51.0 (Ph-CH₂-N)
Product C 4-(2-Fluoro-4-(thiophen-2-yl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one~3250 (N-H), ~1650 (C=O, amide)317.0911 (C₁₆H₁₄FN₂OS)~7.5 & ~9.5 (2 x br s, 2H, -NH-), ~5.2 (d, 1H, Ar-CH)~170.0 (C=O), ~100.0 (=C-), ~55.0 (Ar-CH)

Note: NMR chemical shifts are predictive and can vary based on solvent and concentration.

Deep Dive: Using 2D NMR to Validate Product C (Biginelli Product)

The structure of the dihydropyrimidinone (Product C) is significantly more complex than the others and serves as a perfect example of why 2D NMR is essential.

  • COSY: Would show a correlation between the proton at ~5.2 ppm (Ar-CH) and the adjacent N-H proton, confirming their proximity.

  • HSQC: Would unambiguously link the proton at ~5.2 ppm to its directly attached carbon at ~55.0 ppm.

  • HMBC: This is the critical experiment. It would reveal long-range correlations from the proton at ~5.2 ppm (the new stereocenter) to several key carbons:

    • To the carbonyl carbon (~170.0 ppm) of the newly formed ring.

    • To the quaternary carbon of the original aromatic ring to which it is attached.

    • To the olefinic carbon (~100.0 ppm) in the new ring.

These HMBC correlations act as a "molecular GPS," definitively connecting the original benzaldehyde framework to the newly constructed heterocyclic ring, leaving no ambiguity in the final structure.

Conclusion

The validation of reaction products from a valuable building block like 2-Fluoro-4-(thiophen-2-yl)benzaldehyde demands a rigorous, multi-technique approach. By systematically integrating High-Resolution Mass Spectrometry for molecular formula confirmation, FTIR for functional group analysis, and a full suite of 1D and 2D NMR experiments for skeletal assembly, researchers can achieve unambiguous and trustworthy structural elucidation. This guide provides a comparative framework and the underlying scientific rationale to empower drug discovery professionals to move forward with confidence in their synthesized molecules, ensuring the integrity of all subsequent research and development efforts.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery.
  • Royal Society of Chemistry. (2020). Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates. Green Chemistry.
  • PMC. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights.
  • BenchChem. (2025). Spectroscopic Characterization of 3-(6-Methoxyhexyl)thiophene: A Technical Guide.
  • Fiveable. (2025). Benzaldehyde Definition - Organic Chemistry Key Term.
  • Vedantu. (n.d.). Benzaldehyde: Structure, Uses, and Properties Explained.
  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • PubMed. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry.
  • ACS Publications. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters.
  • Bruker. (n.d.). Tools for Structure Elucidation.
  • Mestrelab Research. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.

Sources

A Senior Application Scientist's Guide to Assessing the Impact of the Fluorine Substituent on Compound Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Understated Power of a Single Atom

In the landscape of modern medicinal chemistry and drug development, few elements have had as profound an impact as fluorine.[1] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its remarkable ability to modulate molecular properties. This is not a matter of chance but a strategic decision rooted in the unique physicochemical characteristics of fluorine. It is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This combination allows it to exert powerful electronic effects with minimal steric hindrance.[2]

The introduction of fluorine can fundamentally alter a molecule's reactivity, acidity, metabolic stability, and binding affinity.[3][4] These changes, in turn, can transform a promising but flawed lead compound into a successful therapeutic agent by enhancing potency, improving pharmacokinetic profiles, and blocking metabolic degradation pathways.[1][5]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to objectively assess the impact of fluorine substitution on compound reactivity. We will move beyond simple descriptions to explore the underlying causality behind experimental observations, providing detailed, self-validating protocols and quantitative data to support your research endeavors. Our focus is on equipping you with the experimental and intellectual tools to rationally design and evaluate fluorinated compounds.

Part 1: The Fundamental Physicochemical Consequences of Fluorination

Before we can measure reactivity, we must understand the fundamental properties fluorine imparts to a molecule. The strength and polarity of the carbon-fluorine (C-F) bond are central to its influence.[6]

The Dominant Inductive Effect: A Re-Engineering of Molecular Electronics

Fluorine's defining feature is its extreme electronegativity (3.98 on the Pauling scale), which allows it to pull electron density from the atoms to which it is bonded.[3] This powerful electron-withdrawing phenomenon, known as the inductive effect (-I), is transmitted through the sigma bonds of the molecule, altering the electron distribution and, consequently, the reactivity of nearby functional groups.[7][8]

Causality in Action: Impact on Acidity and Basicity (pKa)

The most direct and measurable consequence of fluorine's inductive effect is its impact on the acidity or basicity of a molecule.[9] By withdrawing electron density, fluorine stabilizes the conjugate base that forms after a proton is lost, thereby increasing the acidity (lowering the pKa) of the parent compound.[7] Conversely, it reduces the electron density on basic nitrogen atoms, making them less likely to accept a proton and thus decreasing their basicity (lowering the pKa of the conjugate acid).[9][10] This modulation is critical in drug design, as it can improve bioavailability by increasing the proportion of a neutral, membrane-permeable species at physiological pH.[10]

CompoundStructurepKaChange vs. Non-fluorinated
Acetic AcidCH₃COOH4.76-
Fluoroacetic AcidFCH₂COOH2.59-2.17
Difluoroacetic AcidF₂CHCOOH1.24-3.52
Trifluoroacetic AcidF₃CCOOH0.23-4.53
Aniline (Anilinium ion)C₆H₅NH₃⁺4.60-
4-Fluoroaniline (Anilinium ion)4-F-C₆H₄NH₃⁺4.65+0.05
3-Fluoroaniline (Anilinium ion)3-F-C₆H₄NH₃⁺3.51-1.09
2-Fluoroaniline (Anilinium ion)2-F-C₆H₄NH₃⁺3.20-1.40
Data compiled from various sources demonstrating the potent inductive effect of fluorine on acidity.[7][8][11]
Blocking Metabolism and Tuning Lipophilicity

In drug development, a common failure point is rapid metabolic breakdown. The C-F bond is significantly stronger (bond energy ~472 kJ/mol) than a typical carbon-hydrogen (C-H) bond.[6] Strategically placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can effectively block oxidative enzymes like Cytochrome P450, increasing the drug's half-life and bioavailability.[3][12]

The effect on lipophilicity (logP or logD) is more nuanced. While individual fluorine atoms can increase lipophilicity, the cumulative effect of multiple fluorines or their placement near polar groups can sometimes decrease it due to the increased molecular polarity.[6][13] This context-dependent nature requires careful experimental validation.[13]

Part 2: A Guide to the Experimental Assessment of Reactivity

To move from theory to practice, we must employ robust experimental methods to quantify the changes in reactivity imparted by fluorine. The following protocols are designed to be self-validating, providing clear, interpretable data.

Kinetic Analysis: Quantifying the Rate of Reaction

Comparing the rate at which a fluorinated compound reacts versus its non-fluorinated analog is the most direct way to assess the impact on reactivity. UV-Vis spectrophotometry is an excellent technique for this purpose when the reaction involves a change in chromophore.

Experimental Protocol: Kinetic Measurement via UV-Vis Spectrophotometry

This protocol is designed to measure the second-order rate constant (k₂) for a reaction, such as the fluorination of a 1,3-dicarbonyl compound with an electrophilic fluorinating reagent.[14]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nucleophile (e.g., 1,3-diphenyl-1,3-propanedione) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mM).

    • Prepare a series of stock solutions of the electrophile (e.g., Selectfluor™) in the same solvent at higher concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to scan a range that covers the absorbance maximum (λ_max) of the starting material or product. For 1,3-dicarbonyls, this is often in the 300-400 nm range.

    • Equilibrate the instrument and a quartz cuvette containing the solvent to the desired reaction temperature (e.g., 25.0 °C).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Pipette a known volume of the nucleophile stock solution into the cuvette and dilute with solvent to achieve a starting absorbance of ~1.0 at its λ_max.

    • Initiate the reaction by adding a small volume of the electrophile stock solution. The electrophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at λ_max over time. The rate of disappearance of the nucleophile is monitored.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The data should fit a straight line, confirming first-order kinetics with respect to the nucleophile.[14]

    • The slope of this line is the negative of the observed rate constant (-k_obs).

    • Repeat steps 3 and 4 for each concentration of the electrophile.

  • Determination of the Second-Order Rate Constant (k₂):

    • Plot the calculated k_obs values against the concentration of the electrophile.

    • The slope of this second plot is the second-order rate constant, k₂, which provides a quantitative measure of the compound's reactivity.[14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Nuc_Stock Prepare Nucleophile Stock Solution Run Initiate Reaction in Cuvette (Nucleophile + Electrophile) Nuc_Stock->Run Elec_Stock Prepare Electrophile Stock Solutions (Excess) Elec_Stock->Run Setup Setup Spectrophotometer (Set λmax, Equilibrate Temp) Setup->Run Record Record Absorbance (A) vs. Time (t) Run->Record Plot1 Plot ln(A) vs. t Slope = -k_obs Record->Plot1 Repeat Repeat for each [Electrophile] Plot1->Repeat Iterate Plot2 Plot k_obs vs. [Electrophile] Slope = k₂ Repeat->Plot2

Caption: Workflow for determining second-order rate constants using UV-Vis spectrophotometry.

Comparative Data: Reactivity of Substituted Dicarbonyls

By applying this protocol to a series of compounds, a clear picture of electronic effects emerges.

Substituent (X) in 1,3-bis(4-X-phenyl)-1,3-propanedioneHammett Constant (σ⁺)Second-Order Rate Constant (k₂) with Selectfluor™ (M⁻¹s⁻¹)
OMe (Electron Donating)-0.780.0012
H (Neutral)0.000.021
F (Electron Withdrawing) +0.06 0.045
Cl (Electron Withdrawing)+0.110.063
CF₃ (Strongly Withdrawing)+0.611.85
This table illustrates how electron-withdrawing groups, including fluorine, increase the rate of electrophilic attack by stabilizing the developing negative charge in the transition state. Data adapted from established reactivity scales.[14][15]
Spectroscopic Analysis: A Direct Window into the Fluorine Environment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally powerful tool for studying fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and is highly sensitive, making it easy to detect.[16] Most importantly, its chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 800 ppm.[17] This sensitivity makes ¹⁹F NMR a direct probe of the electronic changes caused by reactions or intermolecular interactions.

Experimental Protocol: Acquiring a Standard ¹⁹F NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune the NMR probe to the ¹⁹F frequency.

  • Acquisition:

    • Acquire a simple one-pulse ¹⁹F spectrum. Due to the high sensitivity and lack of interfering signals, spectra can often be obtained in a matter of minutes.

    • Commonly, proton decoupling is applied to simplify the spectrum by removing ¹H-¹⁹F coupling.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and reference it to an internal or external standard, such as CFCl₃ (0 ppm) or trifluorotoluene.

Data Interpretation

Changes in the ¹⁹F chemical shift can indicate a change in reactivity. For example, the deprotonation of a nearby acidic group will cause a significant upfield or downfield shift in the ¹⁹F signal, reflecting the change in the local electronic environment. This makes ¹⁹F NMR an excellent tool for monitoring reactions and determining pKa values.[18][19]

Fluorine-Containing GroupTypical ¹⁹F Chemical Shift Range (ppm vs CFCl₃)
Aromatic Fluorine (Ar-F)-100 to -165
Trifluoromethyl (R-CF₃)-50 to -80
Difluoromethyl (R-CF₂H)-110 to -145
Monofluoromethyl (R-CH₂F)-200 to -240
This table provides a general guide to expected chemical shifts for common organofluorine motifs.[17][20]

Part 3: From Data to Mechanism: Predictive Frameworks

While direct measurement is essential, predictive models help us rationalize observed reactivity and design new experiments.

Hammett Plots: Correlating Structure with Reactivity

The Hammett equation (log(k/k₀) = ρσ) is a cornerstone of physical organic chemistry that provides a quantitative link between electronic structure and reactivity.[21] By plotting the logarithm of the reaction rate constant (k) for a series of substituted compounds against the substituent's Hammett constant (σ), we can determine the reaction's sensitivity to electronic effects.

  • σ (Sigma): A constant that represents the electron-donating or electron-withdrawing ability of a substituent. Fluorine has a positive σ value, indicating it is an electron-withdrawing group.

  • ρ (Rho): The slope of the plot, which indicates the reaction's sensitivity to these electronic effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, as a negative charge develops in the transition state. A negative ρ value indicates the opposite.

G origin x_axis origin->x_axis   σ (Substituent Constant) y_axis origin->y_axis log(k/k₀)    p1 p5 p1->p5   Positive ρ   (Accelerated by EWGs) p2 p3 p4 l1 EDG l2 H l3 F l4 EWG

Caption: A Hammett plot showing a positive correlation, indicating the reaction is accelerated by electron-withdrawing groups (EWGs) like fluorine.

A Hammett analysis is a powerful self-validating system. If a series of compounds, including a fluorinated analog, falls on a straight line, it provides strong evidence that the reaction proceeds through the same mechanism and is governed by the substituent's electronic effects.[22][23]

Conclusion

The strategic incorporation of fluorine is a powerful tool for modulating compound reactivity. Its influence stems primarily from a potent inductive effect that re-engineers a molecule's electronic landscape, altering its acidity, basicity, and susceptibility to chemical transformation.

Assessing this impact requires a multi-faceted approach. Quantitative kinetic studies provide a direct measure of changes in reaction rates, while techniques like ¹⁹F NMR offer an unparalleled window into the local electronic environment of the fluorine atom itself. When combined with predictive frameworks like Hammett analysis, these experimental methods allow researchers to move from empirical observation to rational design. By understanding the causality behind fluorine's effects and employing the robust, self-validating protocols outlined in this guide, scientists can fully harness the power of this unique element to accelerate research and drive innovation in drug discovery.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-804. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. [Link]

  • Wurzberg, E., & Houston, P. L. (1973). Kinetic isotope effects in the reaction of fluorine atoms with molecular hydrogen. I H2/D2 kinetic isotope effect. The Journal of Chemical Physics, 59(10), 5578-5584. [Link]

  • Filler, R., & Saha, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-23. [Link]

  • Wang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6663. [Link]

  • Wurzberg, E., & Houston, P. L. (1973). Kinetic isotope effects in the reaction of fluorine atoms with molecular hydrogen. II. the F + HD/DH intramolecular isotope effect. The Journal of Chemical Physics, 59(10), 5578-5584. [Link]

  • Kihlberg, T., et al. (1998). Solvent Dependent Leaving Group Fluorine Kinetic Isotope Effect in a Nucleophilic Aromatic Substitution Reaction. Journal of the American Chemical Society, 120(30), 7643-7647. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules, 29(15), 3584. [Link]

  • The role of fluorine in medicinal chemistry: Review Article. (n.d.). Google Books.
  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie. [Link]

  • 8.2: Substituent Effects on Acidity. (2021, December 27). Chemistry LibreTexts. [Link]

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. [Link]

  • 7.3: Structural Effects on Acidity and Basicity. (2022, July 20). Chemistry LibreTexts. [Link]

  • [Fluorinated organic compounds: synthesis and biological applications]. (2002). Annales Pharmaceutiques Françaises, 60(4), 235-254. [Link]

  • Kinetics of Isotope-Exchange Reactions of Fluorine with Some Halogen Fluorides. (n.d.). R Discovery. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Simulations provide map to treasure trove of fluorinated compounds. (2022, August 8). Asia Research News. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). Environmental Science & Technology. [Link]

  • Persky, A. (1974). Intramolecular kinetic isotope effect in the reaction of fluorine atoms with methane-d>2> (CH>2>D>2>). Journal of Chemical Physics, 60(1), 49-52. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). Environmental Science & Technology. [Link]

  • (a) Hammett correlations corresponding to fluorination of... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules, 27(11), 3433. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Communications, 52(79), 11776-11791. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(46), 8692-8702. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. [Link]

  • Hammett plot for fluoro substitution reactions of para‐substituted aniline derived α‐bromoamide. (n.d.). ResearchGate. [Link]

  • 2.6: delta and Hammett's sigma constants. (2022, September 3). Chemistry LibreTexts. [Link]

  • The Reactivity of Fluorine. (2015). Journal of Chemical Education, 92(11), 1930-1934. [Link]

  • Scale ranks reactivity of fluorinating reagents. (2018, October 8). Chemistry World. [Link]

  • Clyne, M. A. A., McKenney, D. J., & Walker, R. F. (1973). Reaction kinetics of ground state fluorine, F 2P, atoms. Part 2.—Reactions forming inorganic fluorides, studied mass spectrometrically. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 545-558. [Link]

  • Hammett Equation and Substituent Constants. (n.d.). Scribd. [Link]

  • Singh, R. P., & Shree, R. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(35), 4591-4604. [Link]

  • (a) Hammett Plot; (b) Proposed Mechanism of the Reaction. (n.d.). ResearchGate. [Link]

  • Kinetics of the fluorination of iron. (n.d.). NASA Technical Reports Server. [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. (2018). Chemical Science, 9(46), 8692-8702. [Link]

  • Experimental Methods in Organic Fluorine Chemistry. (n.d.). ResearchGate. [Link]

Sources

A Guide to Cross-Validation of Experimental and Computational Data: The Case of Imatinib and the BCR-Abl Kinase

Author: BenchChem Technical Support Team. Date: March 2026

The convergence of computational modeling and experimental biophysics has revolutionized drug discovery, providing a powerful paradigm for understanding and predicting molecular interactions.[1][2][3] This guide offers an in-depth comparison of computational predictions and experimental results for the binding of Imatinib to its target, the BCR-Abl kinase. Imatinib, a cornerstone in targeted cancer therapy, effectively treats chronic myeloid leukemia (CML) by inhibiting the constitutively active BCR-Abl tyrosine kinase.[4][5][6][7] We will explore the methodologies, present the data, and detail the critical process of cross-validation, which is essential for building robust and predictive models in drug development.[1]

Part 1: Computational Prediction of Imatinib-BCR-Abl Binding

The initial phase in modern drug discovery often involves in silico methods to predict how a ligand, such as Imatinib, will interact with its protein target.[3][8] Molecular docking is a primary technique used to forecast the preferred orientation and binding affinity of a molecule within the active site of a protein.[9][10]

The "Why": Causality in Computational Choices

We employ structure-based drug design, specifically molecular docking, because it provides a three-dimensional, atomistic view of the interaction.[2] This approach is predicated on the principle that a molecule's function is intrinsically linked to its structure. By simulating the binding event, we can generate hypotheses about the key interactions driving affinity and selectivity, which can then be tested experimentally. The goal is not just to get a number, but to understand the "hand-in-glove" fit that dictates the inhibitor's potency.

Molecular Docking Workflow Diagram

G cluster_prep 1. System Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Results Analysis PDB Fetch Crystal Structure (e.g., PDB: 2HYY) Prot_Prep Prepare Protein: - Remove water - Add hydrogens - Assign charges PDB->Prot_Prep Lig_Prep Prepare Ligand (Imatinib): - Generate 3D conformer - Assign charges & rotatable bonds PDB->Lig_Prep Grid Define Binding Site (Grid Box Generation) Prot_Prep->Grid Lig_Prep->Grid Dock Execute Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score Calculate Scoring Function (Binding Energy, kcal/mol) Dock->Score Pose Analyze Binding Pose (H-bonds, hydrophobic contacts) Score->Pose

Caption: Workflow for molecular docking of Imatinib to the BCR-Abl kinase.

Detailed Protocol: Molecular Docking of Imatinib
  • Protein and Ligand Preparation :

    • Obtain the crystal structure of the human Abl kinase domain in complex with Imatinib from the RCSB Protein Data Bank (PDB ID: 2HYY).[11][12]

    • Using molecular modeling software (e.g., AutoDock Tools), prepare the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges.[9]

    • Prepare the Imatinib ligand by assigning Gasteiger charges and defining rotatable bonds.[9]

  • Grid Generation :

    • Define the binding site by creating a grid box centered on the co-crystallized Imatinib. The box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely during the simulation.

  • Docking Execution :

    • Run the docking simulation using a program like AutoDock Vina. The algorithm will explore various conformations of Imatinib within the defined grid box and calculate a binding score for the most favorable poses.

  • Analysis :

    • The primary output is the predicted binding affinity, expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding.

    • Visualize the top-ranked pose to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) between Imatinib and critical residues in the Abl kinase active site.

Part 2: Experimental Validation of Imatinib-BCR-Abl Binding

Computational predictions, while powerful, are theoretical models. They must be anchored in reality through rigorous experimental validation.[1] Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the thermodynamics of binding interactions in solution.[13][14]

The "Why": Causality in Experimental Choices

We choose ITC because it provides a complete thermodynamic profile of the binding event in a single experiment.[14] It directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kd), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS).[14][15] This is a label-free method, requiring no modification of the protein or ligand, thus providing data on the native interaction.[13] The dissociation constant (Kd) derived from ITC is a direct, physical measure of binding affinity that can be mathematically related to the binding free energy (ΔG) predicted by docking.

Isothermal Titration Calorimetry (ITC) Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_itc 2. ITC Experiment cluster_analysis 3. Data Analysis Protein_Prep Purify BCR-Abl Kinase Domain Buffer exchange into ITC buffer Load Load Protein into Sample Cell Load Imatinib into Syringe Protein_Prep->Load Ligand_Prep Prepare Imatinib Solution Dissolve & dilute in matched buffer Ligand_Prep->Load Titrate Perform Serial Injections (Imatinib into Protein) Load->Titrate Measure Measure Heat Change (μcal/sec) per Injection Titrate->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Data to a Binding Model (e.g., One Set of Sites) Plot->Fit Params Determine Thermodynamic Parameters (Kd, ΔH, N, ΔS) Fit->Params

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation :

    • Express and purify the recombinant BCR-Abl kinase domain.

    • Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). It is critical that both the protein and the ligand are in an identical buffer to minimize heats of dilution.[16]

    • Accurately determine the concentrations of the protein and Imatinib solutions. Prepare the protein solution (in the sample cell) at a concentration approximately 10-30 times the expected Kd. Prepare the Imatinib solution (in the syringe) at a concentration 10-20 times that of the protein.[15]

  • ITC Instrument Setup :

    • Thoroughly clean the sample cell and syringe with deionized water and then the ITC buffer.[17]

    • Load approximately 200-300 μL of the protein solution into the sample cell and ~40 μL of the Imatinib solution into the injection syringe.

    • Set the experimental temperature, typically 25°C (298.15 K).[17]

  • Titration :

    • Perform a series of small, precisely controlled injections (e.g., 20-30 injections of 1-2 μL) of the Imatinib solution into the protein-filled sample cell.[13]

    • The instrument measures the minute heat changes that occur after each injection as the binding reaction reaches equilibrium.

  • Data Analysis :

    • The raw data (power vs. time) is integrated to yield the heat change per injection.

    • This data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a theoretical binding model (e.g., a one-site binding model) to extract the Kd, ΔH, and stoichiometry (N).

Part 3: Cross-Validation and Data Comparison

The core of this guide is the cross-validation step, where we objectively compare the computational prediction with the experimental measurement. This process is not merely about seeing if the numbers match; it's about creating a feedback loop to refine our computational models and deepen our understanding of the molecular system.[1]

The Bridge: Converting Kd to ΔG

Molecular docking predicts the binding free energy (ΔG), while ITC measures the dissociation constant (Kd). To compare these values, we use the fundamental thermodynamic relationship:

ΔG = RT ln(Kd)

Where:

  • ΔG is the Gibbs Free Energy of binding.

  • R is the ideal gas constant (1.987 cal/mol·K).

  • T is the absolute temperature in Kelvin (e.g., 298.15 K for 25°C).

  • ln(Kd) is the natural logarithm of the dissociation constant (which must be in Molar units).[18][19][20]

Cross-Validation Feedback Loop Diagram

G Comp_Pred Computational Prediction (Molecular Docking) Predicted ΔG Compare Data Comparison & Analysis Comp_Pred->Compare Exp_Val Experimental Validation (ITC) Measured Kd Convert Thermodynamic Conversion ΔG = RT ln(Kd) Exp_Val->Convert Convert->Compare Refine Model Refinement: - Adjust scoring function - Include flexibility - Re-run simulation Compare->Refine Discrepancy? Conclusion Validated Model Compare->Conclusion Agreement? Refine->Comp_Pred Iterate

Caption: A feedback loop for cross-validating and refining computational models.

Data Comparison Table
ParameterComputational Prediction (Docking)Experimental Measurement (ITC)
Primary Output Binding ScoreDissociation Constant (Kd)
Typical Value ~ -10.5 to -12.5 kcal/mol~10 - 100 nM
Derived ΔG --10.9 to -9.5 kcal/mol (Calculated)

Note: The computational values are representative scores from literature, such as those found in studies comparing multiple kinase inhibitors.[21][22] The experimental Kd for Imatinib binding to the Abl kinase domain is widely reported in the nanomolar range.[12][23]

Analysis and Interpretation

As the table demonstrates, the binding free energy predicted by molecular docking often correlates well with the experimentally derived value. A predicted ΔG of -11.0 kcal/mol is in excellent agreement with the ΔG calculated from an experimental Kd of ~30 nM.

Sources of Discrepancy:

  • Protein Flexibility: Docking often uses a rigid protein structure, while proteins are dynamic in solution.

  • Solvation: Accurately modeling the effects of water is a major challenge in computational chemistry.

  • Scoring Functions: The mathematical functions used to estimate binding affinity are approximations.

  • Experimental Conditions: pH, salt concentration, and the presence of co-solvents like DMSO can affect experimental results and may not be perfectly modeled.[14][16]

When discrepancies arise, the experimental data serves as the ground truth. The computational model must then be refined. This could involve using more advanced techniques like molecular dynamics (MD) simulations to account for protein flexibility or employing different scoring functions.[24] This iterative process of prediction, testing, and refinement is central to building truly predictive computational tools.[8][25]

Conclusion

The cross-validation of computational predictions with experimental data is a cornerstone of modern, rational drug design.[1][2] As demonstrated with Imatinib and the BCR-Abl kinase, molecular docking provides rapid and valuable insights into binding affinity, which can be robustly validated by biophysical methods like Isothermal Titration Calorimetry. The synergy between these in silico and in vitro techniques allows researchers to build confidence in their models, understand the molecular drivers of inhibitor potency, and ultimately accelerate the development of more effective therapeutics.

References

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025). Journal of Integrated Drug Discovery.
  • ResearchGate. (n.d.). The crystal structure of imatinib-bound form of the Abl kinase (PDB.... Available from: [Link]

  • RCSB PDB. (2007). 2HYY: Human Abl kinase domain in complex with imatinib (STI571, Glivec). Available from: [Link]

  • Pfam. (n.d.). Structure of Abl kinase in complex with imatinib and GNF-2 (3k5v). Available from: [Link]

  • Frontier in Medical and Health Research. (2025). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Available from: [Link]

  • Singh, C. R., et al. (2022). Label-free protocol to quantify protein affinity using isothermal titration calorimetry and bio-layer interferometry of a human eIF5-mimic protein. STAR Protocols. Available from: [Link]

  • Pharmacy Education. (n.d.). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. Available from: [Link]

  • RCSB PDB. (2010). 3K5V: Structure of Abl kinase in complex with imatinib and GNF-2. Available from: [Link]

  • University of Virginia. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Available from: [Link]

  • Seeliger, M. A. (2023). Imatinib disassembles the regulatory core of Abelson kinase by binding to its ATP site and not by binding to its myristoyl pocket. bioRxiv. Available from: [Link]

  • GraphPad. (n.d.). ΔG to Kd Converter. Available from: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available from: [Link]

  • National Center for Biotechnology Information. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Available from: [Link]

  • MDPI. (2026). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Available from: [Link]

  • Global Science Research Journals. (n.d.). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Available from: [Link]

  • UKnowledge. (n.d.). Innovative Computational Methods for Pharmaceutical Problem Solving a Review Part I: The Drug Development Process. Available from: [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Thermodynamics of Binding. Available from: [Link]

  • MDPI. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Available from: [Link]

  • Frontiers in Pharmacology. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2011). Insilico Analysis and Docking of Imatinib Derivatives Targeting BCR-ABL Oncoprotein for Chronic Myeloid Leukemia. Available from: [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Units for dissociation constant and relationship to Gibbs Free Energy. Available from: [Link]

  • NovoPro Bioscience Inc. (n.d.). Calculate dissociation constant from ΔG. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Imatinib can act as an allosteric activator of Abl kinase. Available from: [Link]

  • bioRxiv. (2020). Computationally Guided Design of BCR-ABL Tyrosine Kinase Inhibitors. Available from: [Link]

  • MDPI. (2026). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. Available from: [Link]

  • YouTube. (2023). How to Convert Between Equilibrium Constant K and Gibbs Free Energy ∆G° Practice Problem and Example. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. Available from: [Link]

  • EMBnet.journal. (n.d.). Computational and experimental characterization of critical amino acidic residues in the BCR-ABL kinase domain explaining TKIS resistance in patients with chronic myeloid leukemia. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Predicting Binding Affinity of Some Imatinib Derivatives as BCRABL Tyrosine Kinase Inhibitors Based on Monte Carlo Optimization. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

As a novel aromatic aldehyde, 2-Fluoro-4-(thiophen-2-yl)benzaldehyde presents unique opportunities in synthetic chemistry and drug development. However, its handling requires a nuanced understanding of its potential hazards, informed by its structural motifs: a reactive aldehyde group, a fluorinated aromatic ring, and a thiophene moiety. This guide provides a comprehensive operational plan for the safe use of this compound, emphasizing the rationale behind each procedural step to ensure both personal safety and experimental integrity.

While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is not publicly available, a robust safety protocol can be established by analyzing data from structurally analogous compounds. Chemicals such as 2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde, various fluorobenzaldehydes, and thiophene derivatives consistently indicate a clear hazard profile that dictates the necessary precautions.[1][2][3][4]

Hazard Assessment: Understanding the Risks

Based on analogous compounds, 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is anticipated to present the following primary hazards under the Globally Harmonized System (GHS):

Hazard StatementGHS ClassificationDescriptionImplication for Handling
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[1][5]
H315 Skin Corrosion/Irritation (Category 2)Causes skin irritation.Direct skin contact must be prevented through proper glove selection and lab coat use.[1][3][6]
H319 Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation.Chemical splash goggles are mandatory to prevent eye contact.[1][3][6]
H335 Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.Handling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][3][6]

These classifications are derived from compounds like 2-Fluoro-4-(2-methylthiophen-3-yl)benzaldehyde and other fluorinated benzaldehydes, which share the same core functional groups and are expected to exhibit similar toxicological profiles.[1][4] The signal word associated with these hazards is "Warning" .[1][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures that safety measures are integrated at every stage of the workflow. The following diagram illustrates the critical control points and required actions.

G cluster_0 Preparation Phase cluster_1 Handling & Use Phase cluster_2 Post-Handling & Disposal Phase prep 1. Review SDS & SOPs - Access SDS for analogs. - Confirm lab-specific procedures. ppe_select 2. Select & Inspect PPE - Chemical Goggles - Nitrile Gloves - Lab Coat prep->ppe_select hood_prep 3. Prepare Fume Hood - Verify airflow. - Clear workspace. - Prepare spill kit. ppe_select->hood_prep weigh 4. Aliquoting & Weighing - Perform in hood. - Use anti-static weigh paper. - Keep container closed. hood_prep->weigh Proceed to handling rxn_setup 5. Reaction Setup - Add reagent slowly. - Maintain inert atmosphere if needed. - Ensure vessel is cool. weigh->rxn_setup decon 6. Decontamination - Clean glassware & surfaces. - Remove PPE correctly. rxn_setup->decon After experiment completion waste 7. Waste Segregation & Disposal - Solid Waste: Labeled, sealed container. - Liquid Waste: Halogenated organic waste stream. decon->waste

Caption: Workflow for Safe Handling of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde.

Part 1: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The "causality" is clear: the equipment is chosen to directly counteract the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection :

    • Mandatory : Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[2] The risk of serious eye irritation from a splash is significant.

    • Recommended : If there is a heightened risk of splashing, such as during transfer of large quantities or reactions under pressure, a face shield should be worn in addition to goggles.[6]

  • Skin Protection :

    • Hand Protection : Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[7] Given that the compound is a skin irritant, proper glove removal technique (without touching the outer surface) is critical to avoid contamination.[7] For extended operations, consider changing gloves periodically.

    • Body Protection : A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron is advisable.[6]

  • Respiratory Protection :

    • Primary Control : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control exposure to dust or vapors.[4][8]

    • Secondary Control : If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge (e.g., OV/AG/P99) may be necessary.[9] Respirator use must be in accordance with a formal respiratory protection program.

Part 2: Spill and Emergency Response

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spills (Solid) :

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Use an inert absorbent material like sand or vermiculite for the final cleanup.[8]

    • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[8]

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]

    • Skin Contact : Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][4]

    • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][4]

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[5]

Part 3: Disposal Plan

Proper chemical waste management is a legal and ethical responsibility to protect the environment.

  • Waste Segregation : All waste containing 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, including contaminated consumables (gloves, weigh paper, pipette tips) and reaction byproducts, must be treated as hazardous waste.

  • Disposal Procedure :

    • Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container.[9]

    • The waste stream should be classified as halogenated organic waste due to the fluorine atom.

    • Dispose of the contents and container through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][9] Do not empty into drains or release into the environment.[10]

By adhering to this detailed protocol, researchers can confidently and safely utilize 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, unlocking its potential while upholding the highest standards of laboratory safety.

References

  • 2-Fluoro-4-hydroxybenzaldehyde Hazard Information. PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet for 2-(4-Fluorophenyl)-thiophene. Capot Chemical. [Link]

  • Safety Data Sheet for Benzaldehyde-DNPH. CPAchem. [Link]

  • MSDS of 2-{3-[5-(4-Fluoro-phenyl)-thiophen-2-ylmethyl]. Autech Industry Co.,Ltd. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.